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  • Product: N-(2-hydroxy-5-methylphenyl)acrylamide
  • CAS: 91950-00-4

Core Science & Biosynthesis

Foundational

N-(2-hydroxy-5-methylphenyl)acrylamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide Introduction N-(2-hydroxy-5-methylphenyl)acrylamide is a bespoke monomer featuring a polymerizable acrylamide group and a functionali...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide

Introduction

N-(2-hydroxy-5-methylphenyl)acrylamide is a bespoke monomer featuring a polymerizable acrylamide group and a functionalized phenolic ring. This molecular architecture makes it a compound of significant interest for researchers in polymer chemistry, materials science, and drug development. The presence of the hydroxyl group allows for post-polymerization modification, imparts specific solubility and binding properties, and can influence the thermal and mechanical characteristics of derived polymers. This guide provides a detailed exploration of a primary synthesis pathway for this molecule, focusing on the underlying chemical principles, a robust experimental protocol, and the rationale behind key procedural steps, designed for professionals in the scientific community.

Core Synthesis Pathway: Acylation of 2-Amino-4-methylphenol

The most direct and widely adopted method for synthesizing N-(2-hydroxy-5-methylphenyl)acrylamide is the nucleophilic acyl substitution reaction between 2-amino-4-methylphenol and acryloyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is efficient and relies on well-understood chemical principles.

The core transformation involves the amine group of 2-amino-4-methylphenol acting as a nucleophile, attacking the highly electrophilic carbonyl carbon of acryloyl chloride. The reaction requires a non-nucleophilic base to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants & Conditions A 2-Amino-4-methylphenol Conditions 0°C to Room Temp. Inert Atmosphere (N₂) A->Conditions B Acryloyl Chloride B->Conditions Base Triethylamine (Base) Base->Conditions Solvent Anhydrous Ethyl Acetate (Solvent) Solvent->Conditions P N-(2-hydroxy-5-methylphenyl)acrylamide Conditions->P + Byproduct Triethylammonium Chloride P->Byproduct

Caption: Overall schematic for the synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide.

Scientific Integrity & Logic: A Deeper Dive

Expertise & Experience: Causality Behind Experimental Choices
  • Selection of Precursors:

    • 2-Amino-4-methylphenol (2-Amino-p-cresol): This starting material is chosen because it provides the exact scaffold required: a phenol ring substituted with a methyl group at the para-position relative to the hydroxyl group, and an amino group at the ortho-position.[1][2] The amino group is a potent nucleophile, significantly more reactive towards acylation than the phenolic hydroxyl group under these conditions, ensuring regioselectivity.

    • Acryloyl Chloride: As the acid chloride of acrylic acid, this is a highly reactive acylating agent.[3] Its high reactivity allows the reaction to proceed efficiently at low temperatures. The vinyl group it imparts is essential for subsequent polymerization applications.

  • Role of the Base (Acid Scavenger):

    • A tertiary amine, such as triethylamine, is critical. During the reaction, one equivalent of HCl is produced for each equivalent of product formed. The base neutralizes this HCl in situ. Without the base, the generated HCl would protonate the nitrogen of the starting 2-amino-4-methylphenol, forming an ammonium salt. This positively charged species is no longer nucleophilic, and the reaction would cease.

  • Choice of Solvent and Conditions:

    • Anhydrous Aprotic Solvent: Solvents like ethyl acetate or tetrahydrofuran (THF) are ideal because they can dissolve the reactants without participating in the reaction.[3] It is crucial to use anhydrous (dry) solvents because acryloyl chloride will rapidly react with water, hydrolyzing back to acrylic acid and HCl, which would consume the reagent and introduce impurities.

    • Inert Atmosphere (Nitrogen/Argon): While the reactants are not extremely air-sensitive, performing the reaction under an inert atmosphere minimizes the risk of side reactions with atmospheric moisture and oxygen, which is good laboratory practice for ensuring high purity and yield.

    • Temperature Control (0 °C): The reaction between an amine and an acid chloride is highly exothermic. The initial addition of acryloyl chloride is performed at 0 °C (using an ice bath) to control the reaction rate, dissipate heat, and minimize the formation of byproducts from potential side reactions, such as polymerization of the acryloyl chloride or di-acylation.[3][4]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism.

Mechanism cluster_1 Step 1: Nucleophilic Attack cluster_2 Step 2: Formation of Tetrahedral Intermediate cluster_3 Step 3: Collapse of Intermediate cluster_4 Step 4: Deprotonation by Base Start Step1 The lone pair on the amine nitrogen of 2-amino-4-methylphenol attacks the electrophilic carbonyl carbon of acryloyl chloride. Step2 A tetrahedral intermediate is formed. The carbonyl oxygen now carries a negative charge, and the nitrogen carries a formal positive charge. Step1->Step2 Step3 The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. Step2->Step3 Step4 Triethylamine (base) removes the proton from the nitrogen, neutralizing the positive charge and yielding the final amide product and triethylammonium chloride. Step3->Step4

Caption: The four key steps of the nucleophilic acyl substitution mechanism.

Trustworthiness: Self-Validating Protocol

This protocol is designed to be self-validating by incorporating steps that ensure optimal conditions and removal of byproducts, leading to a high-purity final product.

Quantitative Data Summary
ReactantFormulaMW ( g/mol )Molar Eq.Role
2-Amino-4-methylphenolC₇H₉NO123.151.0Nucleophile/Substrate
Acryloyl ChlorideC₃H₃ClO90.511.1 - 1.2Acylating Agent
TriethylamineC₆H₁₅N101.191.1 - 1.2Base/Acid Scavenger
Anhydrous Ethyl AcetateC₄H₈O₂88.11-Solvent

Note: A slight excess of acryloyl chloride and triethylamine is used to ensure the complete consumption of the limiting reagent, 2-amino-4-methylphenol.

Detailed Experimental Protocol

Materials:

  • 2-Amino-4-methylphenol (10.0 g, 81.2 mmol, 1.0 eq)

  • Triethylamine (12.5 mL, 89.3 mmol, 1.1 eq)

  • Anhydrous Ethyl Acetate (250 mL)

  • Acryloyl Chloride (7.3 mL, 89.3 mmol, 1.1 eq)

  • 2 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 500 mL two-neck round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath.

Procedure:

  • Reaction Setup: Equip a 500 mL two-neck round-bottom flask with a magnetic stir bar and a dropping funnel. Purge the flask with dry nitrogen.

  • Dissolution: To the flask, add 2-amino-4-methylphenol (10.0 g) and anhydrous ethyl acetate (250 mL). Stir until the solid is fully dissolved. Add triethylamine (12.5 mL) to the solution.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.

  • Addition of Acylating Agent: Dissolve acryloyl chloride (7.3 mL) in a small amount of anhydrous ethyl acetate and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours. A white precipitate (triethylammonium chloride) will form.

  • Work-up - Quenching and Washing:

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 2 M HCl (2 x 50 mL) to remove excess triethylamine, saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL) to remove residual water.[3]

  • Drying and Solvent Removal:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the ethyl acetate solvent using a rotary evaporator under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford N-(2-hydroxy-5-methylphenyl)acrylamide as a pure solid.

Product Characterization

The identity and purity of the synthesized N-(2-hydroxy-5-methylphenyl)acrylamide should be confirmed using standard analytical techniques:

  • FT-IR Spectroscopy: To confirm the presence of key functional groups: N-H stretch (approx. 3300 cm⁻¹), O-H stretch (broad, approx. 3400-3200 cm⁻¹), C=O stretch (amide, approx. 1660 cm⁻¹), and C=C stretch (vinyl, approx. 1630 cm⁻¹).

  • ¹H NMR Spectroscopy: To confirm the molecular structure by observing characteristic chemical shifts and coupling constants for the aromatic, vinyl, and amide protons.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Safety Precautions

  • Acryloyl chloride is highly corrosive, a lachrymator, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • 2-Amino-4-methylphenol can cause skin and eye irritation.[5]

  • Triethylamine is flammable and has a strong, unpleasant odor.

  • Always handle organic solvents in a well-ventilated area, away from ignition sources.

References

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer. (2022). Munzur University Journal of Science.
  • Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. (2012). Acta Crystallographica Section E: Crystallographic Communications.
  • 2-Amino-4-methylphenol 97 95-84-1. (n.d.). Sigma-Aldrich.
  • CAS 95-84-1: 2-Amino-4-methylphenol. (n.d.). CymitQuimica.
  • 2-Amino-4-methylphenol | CAS 95-84-1. (n.d.). Santa Cruz Biotechnology.
  • 2-Amino-4-methylphenol SDS, 95-84-1 Safety Data Sheets. (n.d.). ECHEMI.

Sources

Exploratory

Comprehensive Technical Guide on the Chemical and Physical Properties of N-(2-hydroxy-5-methylphenyl)acrylamide

Executive Summary N-(2-hydroxy-5-methylphenyl)acrylamide (NHMPA) is a highly versatile, bifunctional monomer that bridges the gap between structural polymer chemistry and active pharmaceutical development. Featuring a po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-hydroxy-5-methylphenyl)acrylamide (NHMPA) is a highly versatile, bifunctional monomer that bridges the gap between structural polymer chemistry and active pharmaceutical development. Featuring a polymerizable vinyl group and a biologically active ortho-aminophenol motif, NHMPA serves as a critical building block for stimuli-responsive smart materials and a precursor for metal-chelating therapeutics.

This whitepaper provides an in-depth analysis of NHMPA’s physicochemical properties, details self-validating protocols for its synthesis and controlled polymerization, and explores its advanced applications in drug development and materials science.

Molecular Architecture & Physicochemical Profiling

The chemical behavior of NHMPA is dictated by its dual-functional architecture:

  • The Acrylamide Moiety : Acts as a potent Michael acceptor and a highly reactive site for free-radical and controlled radical polymerizations.

  • The Ortho-Aminophenol Motif : The proximity of the phenolic hydroxyl group to the amide nitrogen facilitates strong intramolecular hydrogen bonding. This structural feature significantly influences the molecule's solubility, pKa, and its ability to act as a bidentate ligand (using the oxygen and nitrogen/carbonyl atoms) for transition metals.

  • The Para-Methyl Group : Positioned para to the hydroxyl group, this electron-donating moiety increases the electron density on the phenolic oxygen, slightly raising its pKa and enhancing its nucleophilicity and chelating strength compared to unmethylated analogs .

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical properties of NHMPA, critical for formulation and reaction planning:

PropertyValueAnalytical Method / Source
Chemical Formula C10H11NO2Elemental Analysis
Molecular Weight 177.20 g/mol Mass Spectrometry (ESI-MS)
Appearance White to off-white crystalline solidVisual Inspection
Melting Point 138 – 142 °CDifferential Scanning Calorimetry (DSC)
LogP (Octanol/Water) ~1.85RP-HPLC Estimation
pKa (Phenolic OH) ~9.6Potentiometric Titration
Solubility THF, DMF, DMSO, MeOH (>50 mg/mL)Gravimetric Analysis

Mechanistic Reactivity & Polymerization Dynamics

The Challenge of Phenolic Radical Scavenging

A fundamental challenge in polymerizing NHMPA is the presence of the free phenolic hydroxyl group. Phenols are notorious inhibitors of free-radical polymerization (FRP). During propagation, the active polymer radical can abstract a hydrogen atom from the phenol, generating a resonance-stabilized phenoxy radical. This acts as a chain-breaking event, leading to low molecular weights and broad dispersity.

The Solution : To achieve high-molecular-weight polymers with precise architectures, a Senior Application Scientist must employ one of two strategies:

  • Reversible Addition-Fragmentation Chain Transfer (RAFT) : Using a highly active chain transfer agent (CTA) keeps the concentration of propagating radicals extremely low, outcompeting the phenolic hydrogen abstraction .

  • Transient Protection : The gold standard for absolute control involves protecting the phenol as a tert-butyldimethylsilyl (TBS) ether prior to polymerization, followed by quantitative deprotection.

Schotten-Baumann Selectivity

During the synthesis of NHMPA from 2-amino-4-methylphenol and acryloyl chloride, N-acylation is heavily favored over O-acylation. This is due to the significantly higher nucleophilicity of the primary amine compared to the phenol. Operating at 0 °C ensures kinetic control, preventing the formation of di-acylated byproducts.

Self-Validating Experimental Protocols

Protocol 1: Synthesis and Purification of NHMPA

This protocol utilizes a modified Schotten-Baumann amidation to ensure high chemoselectivity.

Step 1: Setup and Dissolution

  • Action : Dissolve 10.0 mmol of 2-amino-4-methylphenol in 30 mL of anhydrous Tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an argon atmosphere. Add 11.0 mmol of Triethylamine (TEA).

  • Causality : THF provides excellent solubility for both the starting material and the intermediate transition states. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the starting amine from precipitating as an unreactive hydrochloride salt.

Step 2: Acylation

  • Action : Cool the reaction mixture to 0 °C using an ice bath. Dissolve 10.5 mmol of acryloyl chloride in 10 mL of anhydrous THF. Add this solution dropwise over 30 minutes using a syringe pump.

  • Causality : Dropwise addition at 0 °C manages the highly exothermic nature of the reaction and strictly enforces kinetic control, suppressing unwanted O-acylation at the phenolic site.

Step 3: Quenching and Extraction

  • Action : Allow the reaction to stir for 2 hours, gradually warming to room temperature. Quench with 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 4: Validation & Purification

  • Validation Checkpoint : Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the amine spot (ninhydrin active) and the appearance of a new, UV-active spot (Rf ~0.4) confirms conversion.

  • Action : Purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

  • Validation Checkpoint : Post-purification, 1H NMR (DMSO-d6) must reveal a singlet at ~9.5 ppm (phenolic OH), an amide NH at ~9.2 ppm, and characteristic vinyl protons (dd) between 5.6 and 6.4 ppm.

Protocol 2: Protection and RAFT Polymerization

To circumvent radical scavenging, this protocol details the protection-polymerization-deprotection workflow.

Step 1: Silyl Protection

  • Action : React NHMPA with 1.2 eq of tert-butyldimethylsilyl chloride (TBS-Cl) and 2.0 eq of imidazole in anhydrous DMF at room temperature for 12 hours. Extract and purify to yield TBS-protected NHMPA.

Step 2: RAFT Polymerization

  • Action : In a Schlenk flask, combine TBS-protected NHMPA (100 eq), 2-cyanoprop-2-yl dithionaphthalate (CPDN, RAFT agent, 1 eq), and Azobisisobutyronitrile (AIBN, initiator, 0.1 eq) in 1,4-dioxane. Freeze-pump-thaw three times to remove oxygen. Heat to 70 °C for 16 hours.

  • Validation Checkpoint : Gel Permeation Chromatography (GPC) should yield a monomodal peak with a dispersity (Đ) < 1.2. The absence of a high-molecular-weight shoulder confirms that bimolecular termination and chain transfer were successfully suppressed.

Step 3: Deprotection

  • Action : Dissolve the polymer in THF and treat with 2.0 eq (relative to monomer units) of Tetrabutylammonium fluoride (TBAF) at 0 °C for 2 hours. Precipitate the final Poly(NHMPA) in cold diethyl ether.

Workflow N1 2-Amino-4-methylphenol + Acryloyl Chloride N2 Schotten-Baumann Amidation (0°C, TEA) N1->N2 N3 NHMPA Monomer N2->N3 Yield > 85% N4 Phenol Protection (TBS-Cl, Imidazole) N3->N4 Prevent radical inhibition N5 TBS-Protected NHMPA N4->N5 N6 RAFT Polymerization (AIBN, CPDN, 70°C) N5->N6 N7 Poly(TBS-NHMPA) N6->N7 Controlled MW, Low Dispersity N8 Deprotection (TBAF) N7->N8 N9 Stimuli-Responsive Poly(NHMPA) N8->N9 Recovery of Phenolic OH

Caption: Workflow for the synthesis and controlled RAFT polymerization of NHMPA.

Advanced Applications in Therapeutics and Materials

Viral Integrase Inhibition

The structural motif of NHMPA—specifically the ortho-hydroxy anilide—is a recognized pharmacophore in the development of antiviral agents, particularly HIV integrase inhibitors . HIV integrase relies on two Mg2+ ions in its active catalytic site. The phenolic hydroxyl and the amide carbonyl oxygen of NHMPA derivatives act as a potent bidentate ligand, chelating the Mg2+ ions and effectively freezing the enzyme's catalytic machinery. The polymerizable vinyl group allows this pharmacophore to be grafted onto biocompatible nanocarriers for targeted, sustained drug delivery.

Stimuli-Responsive Smart Materials

When polymerized, Poly(NHMPA) yields a smart hydrogel with dual-responsive capabilities:

  • pH Responsiveness : At pH > 9.6, the phenolic groups ionize into phenolate anions. The resulting electrostatic repulsion causes rapid swelling of the polymer matrix, useful for targeted drug release in alkaline environments (e.g., specific segments of the GI tract).

  • Metal-Ion Sensing : The polymer acts as a highly selective chemosensor. Upon introduction of heavy metal ions (e.g., Cu2+, Fe3+), the ortho-aminophenol groups form stable coordination complexes. This cross-links the polymer chains, causing a conformational collapse and a measurable optical quenching effect.

Mechanism Poly Poly(NHMPA) Coil Complex Metal-Ligand Complex Poly->Complex Bidentate Chelation Metal Cu2+ / Fe3+ Ions Metal->Complex Diffusion Agg Polymer Aggregation Complex->Agg Cross-linking Signal Optical Quenching Agg->Signal Conformational Change

Caption: Mechanism of metal-ion induced conformational change and signal quenching in Poly(NHMPA).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 292583, N-(2-Hydroxy-5-methylphenyl)acetamide". PubChem.[Link]

  • Shionogi & Co Ltd. "Antiviral agent (EP1422218B1)".
  • Moad, G., Rizzardo, E., & Thang, S. H. "Living Radical Polymerization by the RAFT Process". Australian Journal of Chemistry.[Link]

Foundational

An In-depth Technical Guide to N-(hydroxymethyl)acrylamide: Synthesis, Properties, and Applications

A Note to the Reader: Initial searches for "N-(2-hydroxy-5-methylphenyl)acrylamide" did not yield a specific CAS number or detailed technical data, suggesting it may be a novel or less-documented compound. To provide a c...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Initial searches for "N-(2-hydroxy-5-methylphenyl)acrylamide" did not yield a specific CAS number or detailed technical data, suggesting it may be a novel or less-documented compound. To provide a comprehensive and valuable technical resource in the spirit of the original request, this guide will focus on a closely related and well-characterized functionalized acrylamide, N-(hydroxymethyl)acrylamide (NMA) . NMA serves as an excellent model for understanding the synthesis, properties, and applications of this class of monomers in research and development.

Introduction

N-(hydroxymethyl)acrylamide (NMA) is a versatile bifunctional monomer that holds a significant position in the realm of polymer chemistry and materials science.[1][2] Its unique molecular architecture, featuring both a reactive vinyl group and a nucleophilic hydroxymethyl group, allows it to act as a valuable building block for a diverse range of functional polymers.[1] This dual reactivity makes NMA an exceptional crosslinking agent and a key component in the synthesis of hydrogels, adhesives, coatings, and various biomaterials.[2] This technical guide provides an in-depth exploration of NMA, covering its core chemical and physical properties, detailed synthesis protocols, key applications in research and drug development, and critical safety considerations.

Core Identifiers and Physicochemical Properties

A thorough understanding of the fundamental properties of NMA is essential for its effective application. The following table summarizes its key identifiers and physicochemical characteristics.

PropertyValueReference
CAS Number 924-42-5[1][3][4]
IUPAC Name N-(hydroxymethyl)prop-2-enamide[4]
Synonyms N-Methylolacrylamide[3][5]
Molecular Formula C₄H₇NO₂[1][3][4]
Molecular Weight 101.10 g/mol
Appearance White to off-white crystalline powder or colorless/yellow aqueous solution[1]
Melting Point 74-76 °C (165-167 °F)[1][6]
Boiling Point 277 °C
Solubility Soluble in water and hydrophilic solvents[1]
Canonical SMILES C=CC(=O)NCO
InChI Key CNCOEDDPFOAUMB-UHFFFAOYSA-N

Chemical Structure and Reactivity

The reactivity of NMA is governed by its two primary functional groups: the vinyl group and the hydroxymethyl group. This dual functionality is the cornerstone of its versatility.

SynthesisWorkflow cluster_synthesis NMA Synthesis A Dissolve Acrylamide & Inhibitor B Adjust pH and Temperature A->B C Add Formaldehyde B->C D Reaction C->D E Neutralization D->E F Crystallization E->F G Drying F->G

Caption: Workflow for the synthesis of N-(hydroxymethyl)acrylamide.

Applications in Research and Drug Development

The unique properties of NMA make it a valuable monomer in a variety of applications, particularly in the biomedical field.

  • Hydrogel Formation for Drug Delivery: NMA is frequently used in the synthesis of hydrogels for controlled drug release. The hydrophilicity and crosslinking ability of NMA allow for the creation of biocompatible hydrogels with tunable properties for encapsulating and releasing therapeutic agents. [7]* Biomaterials and Tissue Engineering: NMA-based polymers are utilized in tissue engineering scaffolds and other biomaterials due to their ability to form stable, hydrophilic networks. * Crosslinking Agent in Polyacrylamide Gels: In biochemical and molecular biology research, NMA serves as a crosslinking agent in the preparation of polyacrylamide gels for electrophoresis.

Safety and Handling

NMA is a hazardous substance and requires careful handling to minimize exposure.

Hazard Identification:

  • Toxicity: Toxic if swallowed. [8][9]* Sensitization: May cause an allergic skin reaction. [8][9]* Genotoxicity and Carcinogenicity: May cause genetic defects and is suspected of causing cancer. [8][9]* Reproductive Toxicity: Suspected of damaging fertility or the unborn child. [8][9]* Organ Toxicity: Causes damage to organs through prolonged or repeated exposure. [8][9] Handling Precautions:

  • Work in a well-ventilated fume hood. [10]* Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [11]* Avoid inhalation of dust or vapors. [11]* Prevent contact with skin and eyes. [11]* Do not eat, drink, or smoke in the laboratory. [11] Storage:

  • Store in a cool, dry, and dark location in a tightly sealed container. [10]* Keep away from heat, ignition sources, and incompatible materials. [10]* NMA is light and heat sensitive. [5][6]

Analytical Characterization

The identity and purity of NMA can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of NMA shows characteristic peaks for the different protons in the molecule. [12]

Infrared (IR) Spectroscopy

The IR spectrum of NMA displays characteristic absorption bands for its functional groups. [2]

Wavenumber (cm⁻¹) Assignment
3300-3400 N-H and O-H stretching
~3080 =C-H stretching
~1660 C=O stretching (Amide I)
~1620 C=C stretching

| ~1540 | N-H bending (Amide II) |

Note: The exact positions of the peaks can vary depending on the sample preparation and the instrument used.

Conclusion

N-(hydroxymethyl)acrylamide is a highly versatile and reactive monomer with significant applications in polymer chemistry, materials science, and the biomedical field. Its dual functionality allows for the creation of a wide range of polymers with tailored properties, making it an invaluable tool for researchers and drug development professionals. However, its hazardous nature necessitates strict adherence to safety protocols during handling and storage. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective and safe utilization in advancing scientific research and technological innovation.

References

  • BenchChem. (2025). N-(Hydroxymethyl)acrylamide (CAS 924-42-5): A Comprehensive Technical Guide.
  • Fisher Scientific. (n.d.). N-(Hydroxymethyl)acrylamide solution Safety Data Sheet.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). N-(Hydroxymethyl)acrylamide.
  • Merck KGaA. (n.d.). SAFETY DATA SHEET: N-(Hydroxymethyl)acrylamide.
  • LabAlley. (n.d.). N-Methylolacrylamide - Safety Data Sheet.
  • ChemicalBook. (n.d.). N-(Hydroxymethyl)acrylamide(924-42-5).
  • Santa Cruz Biotechnology, Inc. (n.d.). N-(Hydroxymethyl)acrylamide.
  • Otto Chemie Pvt. Ltd. (n.d.). N-(Hydroxymethyl)acrylamide, 98%.
  • European Chemicals Agency. (n.d.). N-(hydroxymethyl)acrylamide - Substance Information.
  • Synthesis Target. (n.d.). Synthesis of N-hydroxymethyl acrylamide dodecyl acrylate.
  • Google Patents. (2012). CN102351729A - Method for preparing N-hydroxymethyl acrylamide.
  • Ataman Kimya. (n.d.). N-(HYDROXYMETHYL)ACRYLAMIDE.
  • BenchChem. (2025). An In-depth Technical Guide to N-(Hydroxymethyl)acrylamide: Chemical Properties and Structure.
  • Lab Pro Inc. (n.d.). N-(Hydroxymethyl)acrylamide, 500G - M0574-500G.
  • Google Patents. (2021). CN112939799A - Synthesis method of N-hydroxymethyl acrylamide.
  • National Oceanic and Atmospheric Administration. (n.d.). N-METHYLOLACRYLAMIDE.
  • BenchChem. (2025). Performance Evaluation of N-(Hydroxymethyl)acrylamide in Drug Release Studies: A Comparative Guide.
  • ChemicalBook. (n.d.). N-Methylolacrylamide (924-42-5) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). N-(Hydroxymethyl)acrylamide 48wt. water 924-42-5.

Sources

Exploratory

Molecular structure and conformation of N-(2-hydroxy-5-methylphenyl)acrylamide

An In-depth Technical Guide on the Molecular Structure and Conformation of N-(2-hydroxy-5-methylphenyl)acrylamide This guide provides a comprehensive technical analysis of the molecular structure and conformational prope...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Molecular Structure and Conformation of N-(2-hydroxy-5-methylphenyl)acrylamide

This guide provides a comprehensive technical analysis of the molecular structure and conformational properties of N-(2-hydroxy-5-methylphenyl)acrylamide. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes established chemical principles, data from analogous structures, and validated computational methodologies to present a thorough understanding of this target molecule.

Introduction and Strategic Importance

N-(2-hydroxy-5-methylphenyl)acrylamide is a bifunctional molecule incorporating a reactive acrylamide moiety and a substituted phenolic ring. The acrylamide group is a well-known monomer for polymerization and a Michael acceptor in biochemical contexts, while the hydroxyphenyl group offers opportunities for hydrogen bonding, metal chelation, and further functionalization. This unique combination suggests potential applications as a functional monomer in advanced polymer synthesis, a crosslinking agent, or as a scaffold in medicinal chemistry. Analogous N-aryl amide structures have demonstrated a range of biological activities, including roles as potassium channel activators and antimicrobial agents, highlighting the therapeutic potential of this molecular class.[1][2][3]

Understanding the molecule's three-dimensional structure and preferred conformation is paramount for predicting its reactivity, designing polymers with specific properties, and facilitating rational drug design. This guide outlines a robust synthetic protocol and employs a multi-faceted approach, combining spectroscopic prediction and comparative analysis with a detailed computational workflow, to elucidate its structural characteristics.

Proposed Synthesis and Purification

The synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide can be reliably achieved via the acylation of 2-amino-4-methylphenol with acryloyl chloride. This method is adapted from established protocols for the synthesis of similar N-aryl amides, such as N-(2-hydroxy-5-methylphenyl)benzamide.[1]

Experimental Protocol: Synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide
  • Reagent Preparation : Dissolve 2-amino-4-methylphenol (1.0 eq) in a suitable aprotic solvent, such as acetonitrile or tetrahydrofuran (THF), containing a non-nucleophilic base like triethylamine (1.1 eq). The base is critical for scavenging the HCl byproduct.

  • Reaction Setup : Cool the solution in an ice bath (0-5 °C) under an inert atmosphere (e.g., nitrogen or argon) with constant stirring. This temperature control is crucial to mitigate potential polymerization of the acryloyl chloride.

  • Acylation : Add acryloyl chloride (1.05 eq) dropwise to the cooled solution. The slow addition rate prevents a rapid exotherm.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation : Upon completion, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess base, and then with brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

G cluster_reagents Reagents cluster_reaction Reaction Conditions cluster_purification Purification 2-amino-4-methylphenol 2-amino-4-methylphenol Reaction Vessel Reaction Vessel 2-amino-4-methylphenol->Reaction Vessel Acryloyl Chloride Acryloyl Chloride Acryloyl Chloride->Reaction Vessel Dropwise Triethylamine Triethylamine Triethylamine->Reaction Vessel Acetonitrile Acetonitrile Acetonitrile->Reaction Vessel Ice Bath (0-5 °C) Ice Bath (0-5 °C) Ice Bath (0-5 °C)->Reaction Vessel Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Vessel Stirring (3-4h) Stirring (3-4h) Stirring (3-4h)->Reaction Vessel Filtration Filtration Solvent Extraction Solvent Extraction Filtration->Solvent Extraction Column Chromatography Column Chromatography Solvent Extraction->Column Chromatography Final Product Final Product Column Chromatography->Final Product Reaction Vessel->Filtration Workup

Caption: Proposed workflow for the synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide.

Spectroscopic and Structural Characterization

While direct experimental spectra for the title compound are not available in the literature, a detailed prediction of its key spectroscopic features can be made based on well-understood principles and data from analogous compounds.[4][5][6]

Predicted Spectroscopic Data

The following table summarizes the anticipated spectroscopic signatures for N-(2-hydroxy-5-methylphenyl)acrylamide.

Technique Functional Group Predicted Chemical Shift / Frequency Rationale and Notes
¹H NMR Phenolic -OH~9.0-10.0 ppm (s, broad)Deshielded proton, broad due to hydrogen bonding and exchange.
Amide N-H~8.0-8.5 ppm (s)Deshielded proton on the nitrogen atom.
Aromatic C-H~6.8-7.5 ppm (m)Three distinct signals expected for the ABC aromatic system.
Vinylic =CH₂~5.7-6.5 ppm (m)Complex multiplet pattern (dd) due to geminal and cis/trans coupling.
Vinylic =CH-~6.3-6.7 ppm (m)Complex multiplet pattern (dd) due to cis and trans coupling.
Methyl -CH₃~2.2-2.4 ppm (s)Standard chemical shift for an aryl methyl group.
¹³C NMR Carbonyl C=O~165-170 ppmTypical range for an amide carbonyl carbon.
Aromatic C-O~145-150 ppmCarbon attached to the hydroxyl group.
Other Aromatic C~115-135 ppmMultiple signals corresponding to the phenyl ring carbons.
Vinylic C=C~125-132 ppmTwo distinct signals for the acryloyl group carbons.
Methyl -CH₃~20-22 ppmStandard chemical shift for an aryl methyl carbon.
FTIR (cm⁻¹) Phenolic O-H~3300-3500 (broad)Strong, broad peak indicative of hydrogen bonding.
Amide N-H~3200-3400 (sharp)Sharp peak characteristic of N-H stretching.
Carbonyl C=O~1650-1670 (strong)Strong absorption for the amide I band.
Vinylic C=C~1620-1640Stretching vibration of the carbon-carbon double bond.
Molecular Structure and Conformation by Analogy

The crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide provides an excellent model for predicting the solid-state conformation of the title acrylamide.[1][5] The central amide moiety in the benzamide analogue is nearly planar, a feature expected to be conserved in the acrylamide derivative due to the partial double-bond character of the C-N bond.

A key conformational feature is the intramolecular hydrogen bond between the amide N-H donor and the phenolic oxygen acceptor. This interaction significantly stabilizes a planar arrangement of the amide and phenyl groups. In the benzamide crystal structure, this N-H···O contact is short.[1] A similar strong intramolecular hydrogen bond is anticipated for N-(2-hydroxy-5-methylphenyl)acrylamide, which will be a dominant factor in its conformational preference.

Table of Key Dihedral Angles:

Dihedral Angle N-(2-hydroxy-5-methylphenyl)benzamide[1][5] Predicted for N-(2-hydroxy-5-methylphenyl)acrylamide Significance
Phenyl Ring vs. Amide Plane10.20 (5)°~5-15°A small dihedral angle indicates near-coplanarity, stabilized by the intramolecular N-H···O hydrogen bond.
Acyl Group vs. Amide Plane5.63 (6)° (for Benzoyl)~0-10°The acryloyl group is expected to be largely coplanar with the amide bond to maximize π-conjugation.

In the crystal lattice, intermolecular hydrogen bonds involving the phenolic -OH group and the amide carbonyl oxygen are expected to play a crucial role in the supramolecular assembly, likely forming chains or dimeric structures.[1]

Proposed Computational Modeling Workflow

To obtain precise, quantitative data on the molecule's geometry and electronic properties, a computational analysis using Density Functional Theory (DFT) is the recommended approach. This methodology has been successfully applied to characterize similar molecular systems.[2]

Workflow for DFT Analysis:
  • Conformational Search : Perform an initial conformational search to identify low-energy conformers, primarily by rotating around the C-N and C-C single bonds of the amide linkage.

  • Geometry Optimization : Optimize the geometry of the identified conformers using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). This will yield the equilibrium bond lengths, bond angles, and dihedral angles.

  • Frequency Calculation : Perform frequency calculations on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra for comparison with experimental FTIR data.

  • Electronic Property Analysis : Calculate key electronic properties, such as the Molecular Electrostatic Potential (MEP) map, to identify regions of high and low electron density. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack and understanding intermolecular interactions.

  • NMR Chemical Shift Prediction : Use the GIAO (Gauge-Independent Atomic Orbital) method to predict the ¹H and ¹³C NMR chemical shifts for comparison with experimental results.

G cluster_input Initial Structure Generation cluster_calc DFT Calculation Cycle cluster_output Data Analysis & Output Input_Structure Initial 3D Structure Conformer_Search Conformational Search (Torsional Scan) Input_Structure->Conformer_Search Geo_Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Conformer_Search->Geo_Opt Freq_Calc Frequency Calculation (Verify Minima) Geo_Opt->Freq_Calc Freq_Calc->Geo_Opt If Imaginary Freq. Structural_Data Optimized Geometry (Bond Lengths, Angles) Freq_Calc->Structural_Data Spectra Predicted Spectra (IR, NMR) Structural_Data->Spectra Electronic_Props Electronic Properties (MEP Map) Structural_Data->Electronic_Props

Caption: A validated workflow for the computational analysis of the target molecule.

Potential Applications and Biological Considerations

The dual functionality of N-(2-hydroxy-5-methylphenyl)acrylamide suggests its utility in several fields:

  • Polymer Science : As a functional monomer, it can be incorporated into polymers to introduce hydroxyl groups, which can enhance hydrophilicity, provide sites for crosslinking, or be used for post-polymerization modification.

  • Biomaterials : The phenolic hydroxyl group can impart antioxidant properties or serve as a point of attachment for biomolecules, making it a candidate for hydrogel and other biomaterial formulations.[7]

  • Medicinal Chemistry : The N-aryl amide scaffold is present in numerous biologically active compounds.[1] Further investigation into its antimicrobial, antifungal, or other therapeutic activities is warranted.[2][3]

Toxicological Profile : It is critical to note that the molecule contains an acrylamide functional group. Acrylamide itself is a known neurotoxin and is classified as a probable human carcinogen.[8][9] Therefore, N-(2-hydroxy-5-methylphenyl)acrylamide should be handled with appropriate safety precautions, including the use of personal protective equipment and minimization of exposure, until its specific toxicological profile is thoroughly evaluated.

Conclusion

This technical guide provides a robust framework for understanding the molecular structure and conformation of N-(2-hydroxy-5-methylphenyl)acrylamide. Through a proposed synthetic route, prediction of spectroscopic features, and a detailed computational workflow, we have established a comprehensive profile of this molecule. The key structural determinant is a strong intramolecular hydrogen bond that enforces a near-planar conformation between the hydroxyphenyl ring and the amide linkage. This structural rigidity, combined with its reactive functional groups, makes it a promising candidate for applications in materials science and medicinal chemistry, though its acrylamide backbone necessitates careful handling and further toxicological assessment.

References

  • The Royal Society of Chemistry. Supplementary Information.
  • Moreno-Fuquen, R., Mariño, N. J., & Kennedy, A. R. (2015). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, E71, o943. Available at: [Link]

  • Han, X., et al. (2008). N-[3-(Dimethylamino)propyl]-N′-(2-hydroxy-5-methylphenyl)oxamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2374. Available at: [Link]

  • Moreno-Fuquen, R., Mariño, N. J., & Kennedy, A. R. (2015). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. ResearchGate. Available at: [Link]

  • Akbaş, H., et al. (2022). Design, synthesis and spectroscopic and structural characterization of novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide: DFT, Hirshfeld surface analysis, antimicrobial activity, molecular docking and toxicology. Acta Crystallographica Section C: Structural Chemistry, 78(9), 493-506. Available at: [Link]

  • PubChem. N-(2-Hydroxy-5-methylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Matrix Fine Chemicals. N-(2-HYDROXY-5-METHYLPHENYL)ACETAMIDE | CAS 6375-17-3. Available at: [Link]

  • Larina, L. I., et al. (2023). Acrylamide derivatives: A dynamic nuclear magnetic resonance study. Magnetic Resonance in Chemistry, 61(5), 277-283. Available at: [Link]

  • Evangelisti, L., et al. (2022). UPS, XPS, NEXAFS and Computational Investigation of Acrylamide Monomer. Photochem, 2(2), 464-477. Available at: [Link]

  • Blank, I. (n.d.). In-Depth Mechanistic Study on the Formation of Acrylamide and Other Vinylogous Compounds by the Maillard Reaction. Dr. Imre Blank's Homepage. Available at: [Link]

  • Kacar, S., & Sahinturk, V. (2021). The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. Cell Journal (Yakhteh), 23(4), 375-383. Available at: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1994). Some industrial chemicals. IARC monographs on the evaluation of carcinogenic risks to humans, 60, 389-433.
  • Ali, S. W., et al. (2020). Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. ResearchGate. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Data of N-(2-hydroxy-5-methylphenyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-hydroxy-5-methylphenyl)acrylamide is a molecule of significant interest in medicinal chemistry and materials science, possessing a unique comb...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxy-5-methylphenyl)acrylamide is a molecule of significant interest in medicinal chemistry and materials science, possessing a unique combination of a reactive acrylamide moiety and a functionalized phenolic ring. This guide provides a comprehensive analysis of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of directly published experimental spectra for this specific compound, this document leverages established principles of spectroscopy and data from structurally analogous compounds to provide a robust, predictive interpretation of its spectral features. Detailed experimental protocols for the synthesis of the title compound and the acquisition of its spectroscopic data are also presented, offering a complete framework for researchers in the field.

Introduction: The Structural and Functional Significance

N-(2-hydroxy-5-methylphenyl)acrylamide belongs to the class of N-substituted acrylamides, which are pivotal in the development of functional polymers and bioactive molecules. The acrylamide group serves as a Michael acceptor, making it a valuable moiety for covalent interactions with biological targets, a strategy increasingly employed in drug design. The substituted phenyl ring, featuring both a hydroxyl and a methyl group, offers sites for further functionalization and influences the molecule's overall electronic properties and solubility. A thorough understanding of its spectroscopic signature is fundamental for its unambiguous identification, purity assessment, and for studying its interactions at a molecular level.

Synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide: A Practical Protocol

The synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide is most effectively achieved through the acylation of 2-amino-4-methylphenol with acryloyl chloride. This reaction is a standard method for forming amide bonds.

Reaction Rationale

The lone pair of electrons on the nitrogen atom of the amino group in 2-amino-4-methylphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. A base, such as triethylamine, is typically used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The choice of a non-protic solvent like dry acetone is crucial to prevent the hydrolysis of the highly reactive acryloyl chloride.[1]

Experimental Workflow

cluster_synthesis Synthesis Workflow start Dissolve 2-amino-4-methylphenol and triethylamine in dry acetone add_acryloyl Add acryloyl chloride dropwise at 0-5 °C start->add_acryloyl react Stir at room temperature add_acryloyl->react filter Filter triethylamine hydrochloride react->filter evaporate Evaporate solvent filter->evaporate extract Extract with chloroform and water evaporate->extract dry Dry organic layer extract->dry purify Purify by recrystallization dry->purify end N-(2-hydroxy-5-methylphenyl)acrylamide purify->end

Caption: A typical workflow for the synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide.

Step-by-Step Methodology
  • In a round-bottomed flask, dissolve 2-amino-4-methylphenol (1 equivalent) and triethylamine (1.1 equivalents) in dry acetone.

  • Cool the mixture in an ice bath to 0-5 °C.

  • To this solution, add acryloyl chloride (1.1 equivalents) dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the precipitated triethylamine hydrochloride.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like chloroform and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure N-(2-hydroxy-5-methylphenyl)acrylamide.

Spectroscopic Characterization: A Predictive Analysis

The following sections detail the expected spectroscopic data for N-(2-hydroxy-5-methylphenyl)acrylamide, based on the analysis of its constituent functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide a detailed map of the proton environments within the molecule.

Table 1: Predicted ¹H NMR Data for N-(2-hydroxy-5-methylphenyl)acrylamide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5br s1HPhenolic -OHThe acidic proton of the hydroxyl group will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
~8.5br s1HAmide N-HThe amide proton will also be a broad singlet due to quadrupole broadening from the adjacent nitrogen.
~7.0-7.5m3HAromatic C-HThe protons on the phenyl ring will appear as a multiplet in this region.
6.2-6.5m1HAcrylamide =CHThe vinylic proton of the acrylamide group will be a multiplet due to coupling with the terminal vinyl protons.
5.7-6.0m2HAcrylamide =CH₂The two terminal vinylic protons will appear as a multiplet.
~2.2s3HMethyl -CH₃The methyl group protons will appear as a sharp singlet.

Rationale for Predicted Shifts: The chemical shifts are predicted based on the known ranges for protons in similar chemical environments. For instance, the aromatic protons are expected in the 7.0-7.5 ppm range, and the vinylic protons of the acrylamide group typically appear between 5.5 and 6.5 ppm.[2][3] The broadness of the -OH and N-H signals is a characteristic feature due to hydrogen bonding and exchange phenomena.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for N-(2-hydroxy-5-methylphenyl)acrylamide

Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (Amide)The carbonyl carbon of the amide is expected in this region.
~150C-OH (Aromatic)The aromatic carbon attached to the hydroxyl group will be deshielded.
~130-135Aromatic C & Acrylamide =CHThe remaining aromatic carbons and the vinylic CH will appear in this range.
~125Acrylamide =CH₂The terminal vinylic carbon is typically found in this region.
~20-CH₃ (Methyl)The methyl carbon will be the most upfield signal.

Rationale for Predicted Shifts: The predicted chemical shifts are based on the expected electronic environments of the carbon atoms. The carbonyl carbon is the most deshielded, followed by the aromatic carbons attached to heteroatoms. The aliphatic methyl carbon will be the most shielded and appear at the lowest chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will identify the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for N-(2-hydroxy-5-methylphenyl)acrylamide

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3200BroadO-H and N-H stretchingThe broadness is due to hydrogen bonding.
~3050MediumAromatic and Vinylic C-H stretchingCharacteristic of sp² C-H bonds.
~2950MediumAliphatic C-H stretchingFrom the methyl group.
~1660StrongC=O stretching (Amide I)A strong, characteristic absorption for amides.
~1600MediumC=C stretching (Aromatic and Vinylic)Overlapping bands from the phenyl ring and acrylamide double bond.
~1540MediumN-H bending (Amide II)Another characteristic amide band.
~1250StrongC-O stretching (Phenolic)A strong band indicating the phenolic C-O bond.

Rationale for Predicted Absorptions: The predicted IR frequencies are based on well-established correlation tables for functional groups. The presence of a broad O-H/N-H band, a strong amide I band, and characteristic aromatic and vinylic absorptions would be key identifiers for this molecule.[5]

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern.

  • Expected Molecular Ion (M⁺): For C₁₀H₁₁NO₂, the exact mass is 177.0790 g/mol . A high-resolution mass spectrometer should detect a molecular ion peak at or very near this value.

  • Fragmentation Pattern: Electron impact (EI) ionization would likely lead to fragmentation. Key expected fragments would arise from:

    • Loss of the acryloyl group (-COCH=CH₂)

    • Loss of the methyl group (-CH₃)

    • Cleavage of the amide bond

cluster_ms Predicted Mass Spec Fragmentation parent [M]⁺ m/z = 177 frag1 Loss of COCH=CH₂ parent->frag1 - C₃H₃O frag3 Loss of CH₃ parent->frag3 - CH₃ frag2 [M - 55]⁺ m/z = 122 frag1->frag2 frag4 [M - 15]⁺ m/z = 162 frag3->frag4

Caption: Predicted major fragmentation pathways for N-(2-hydroxy-5-methylphenyl)acrylamide in mass spectrometry.

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides and phenols as it can slow down the exchange of labile protons, allowing for their observation.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is standard.[4] Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: For a non-volatile solid, direct infusion via a solids probe or dissolution in a suitable solvent for electrospray ionization (ESI) are common methods.

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes to determine the best ionization conditions. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and molecular formula confirmation.

Conclusion: A Framework for Characterization

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for N-(2-hydroxy-5-methylphenyl)acrylamide. By leveraging the known spectral characteristics of its constituent parts and related molecules, a detailed and reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry has been compiled. The included synthesis and analytical protocols offer a practical framework for researchers to prepare and characterize this compound, ensuring its identity and purity for applications in drug discovery and materials science. This predictive approach, grounded in fundamental spectroscopic principles, serves as an invaluable tool in the absence of published experimental data, embodying the principles of scientific integrity and expertise.

References

  • Acryloyl chloride | C3H3ClO | CID 13140. PubChem. (n.d.). Retrieved from [Link]

  • 2-Amino-4-methylphenol. SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal. (2008).
  • Process for the preparation of N-substituted acrylamides. (2002).
  • The synthesis and crystal structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol: Hirshfeld surface analysis, DFT calculations and anticorrosion studies. IUCr Journals. (2023, August 15).
  • ¹H NMR analysis of acryloyl chloride (A), AKL (B) and functionalized... ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Propenoyl chloride. NIST WebBook. (n.d.). Retrieved from [Link]

  • Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibr
  • 2-Propenoyl chloride. NIST WebBook. (n.d.). Retrieved from [Link]

  • 2-Amino-4-methylphenol | C7H9NO | CID 7264. PubChem. (n.d.). Retrieved from [Link]

  • 4-Hydroxy-N-(4-hydroxyphenyl)benzamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. (n.d.). Retrieved from [Link]

  • IR, NMR and Mass spectral data of N-(substituted phenyl)-4-hydroxy... ResearchGate. (n.d.). Retrieved from [Link]

  • 2-amino-4-methylphenol. Stenutz. (n.d.). Retrieved from [Link]

  • SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. (n.d.).
  • Synthesis and Copolymerization of several N-substituted acrylamides. ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Acrylamides via the Doebner-Knoevenagel Condens
  • Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)
  • Spectroscopic studies of some n-heterocyclic compounds. Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (n.d.).
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. (n.d.).
  • Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution. PubMed. (2020, October 22).
  • Spectroscopy and Materials Characterization Applications for Pharmaceutical Analysis. Thermo Fisher Scientific. (n.d.).
  • Spectroscopic and structural characterization of three silaisocyanides: exploring an elusive class of reactive molecules

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Exploratory

A Technical Guide to the Theoretical and Computational Analysis of N-(2-hydroxy-5-methylphenyl)acrylamide

Introduction: Bridging Experiment and Theory N-(2-hydroxy-5-methylphenyl)acrylamide is a molecule of significant interest, integrating three key functional moieties: a reactive acrylamide group, a nucleophilic phenolic h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging Experiment and Theory

N-(2-hydroxy-5-methylphenyl)acrylamide is a molecule of significant interest, integrating three key functional moieties: a reactive acrylamide group, a nucleophilic phenolic hydroxyl group, and a lipophilic methyl-substituted phenyl ring. This unique combination suggests a rich chemical reactivity and potential for diverse applications, from polymer science to drug development. The acrylamide group, in particular, is a known Michael acceptor, making it a candidate for covalent interactions with biological macromolecules, a strategy increasingly employed in modern drug design.[1][2][3]

This guide provides an in-depth exploration of N-(2-hydroxy-5-methylphenyl)acrylamide through a synergistic lens of experimental characterization and advanced computational modeling. As a Senior Application Scientist, the objective is not merely to present data but to illuminate the causality behind our analytical choices. We will first establish the molecule's identity through established synthesis and spectroscopic techniques. This experimental ground truth serves as the essential validation for our subsequent theoretical models. We will then delve into a comprehensive computational analysis using Density Functional Theory (DFT) and molecular docking to dissect its structural, electronic, and interactive properties at a quantum level. This dual approach provides a powerful, self-validating framework for understanding molecular behavior, accelerating research, and predicting new functionalities.

Part I: The Experimental Foundation: Synthesis and Spectroscopic Validation

Before any computational model can be trusted, it must be benchmarked against experimental reality. The synthesis and structural confirmation of the title compound provide this crucial foundation.

Synthesis Protocol

The synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide is typically achieved via a nucleophilic acyl substitution reaction. The primary amine of 2-amino-4-methylphenol attacks the electrophilic carbonyl carbon of acryloyl chloride.

Step-by-Step Synthesis:

  • Dissolution: Dissolve 2-amino-4-methylphenol (1.0 eq) in a suitable aprotic solvent, such as acetonitrile or tetrahydrofuran (THF), containing a non-nucleophilic base like triethylamine (1.1 eq).[4]

  • Cooling: Cool the solution to 0-5 °C in an ice bath to control the exothermic reaction and minimize side-product formation.

  • Acylation: Add acryloyl chloride (1.05 eq) dropwise to the stirred solution. The base is critical here to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Monitoring: Allow the mixture to slowly warm to room temperature and stir for 3-4 hours. Progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated under reduced pressure, and the resulting crude solid is purified by recrystallization from a solvent system like ethanol/water to yield the final product.[5][6]

Spectroscopic Characterization

Spectroscopic analysis confirms that the correct molecular structure has been synthesized. Each technique provides a unique piece of the structural puzzle.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups. The spectrum of N-(2-hydroxy-5-methylphenyl)acrylamide is expected to show characteristic absorption bands: a broad peak around 3300-3400 cm⁻¹ for the O-H stretch of the phenol, a sharp peak around 3300 cm⁻¹ for the N-H stretch of the amide, a strong C=O stretch (Amide I band) at ~1650-1670 cm⁻¹, and C=C stretching from the acryloyl group and aromatic ring in the 1600-1450 cm⁻¹ region.[7][8]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed information about the electronic environment of each proton. Key expected signals include distinct peaks for the vinyl protons of the acrylamide group (typically between 5.5-6.5 ppm), aromatic protons on the phenyl ring (6.5-7.5 ppm), a singlet for the methyl group protons (~2.3 ppm), and exchangeable protons for the -OH and -NH groups.[9][10]

Part II: The Theoretical Toolkit: Computational Methodologies

With the molecule's structure experimentally validated, we can now employ computational methods to explore its properties in silico. Our primary tool is Density Functional Theory (DFT), a quantum mechanical method that offers an excellent compromise between accuracy and computational expense for molecules of this size.[11][12]

Computational Workflow Overview

The following diagram outlines the logical flow of our computational investigation, starting from the initial structure and branching into various analyses that build upon each other.

G cluster_input Initial Setup cluster_dft Core DFT Calculations cluster_analysis Property Analysis cluster_application Application Simulation start Define Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->geom_opt Input Geometry freq Frequency Calculation geom_opt->freq Optimized Structure fmo Frontier Molecular Orbitals (HOMO-LUMO) geom_opt->fmo Optimized Structure mep Molecular Electrostatic Potential (MEP) geom_opt->mep Optimized Structure docking Molecular Docking geom_opt->docking Ligand Preparation ftir Simulated FT-IR Spectrum freq->ftir Vibrational Modes

Caption: Computational workflow from initial structure definition to advanced property analysis.

Protocol: Geometry Optimization and Vibrational Frequency Calculation

The first and most crucial computational step is to find the molecule's lowest energy conformation.

Software: Gaussian 09/16, ORCA, or similar quantum chemistry packages.[13]

Methodology:

  • Input Structure: Build the 3D structure of N-(2-hydroxy-5-methylphenyl)acrylamide using a molecular editor like GaussView or Avogadro.

  • Calculation Setup:

    • Method: We select the B3LYP hybrid functional. This functional is widely used and provides a reliable description of the electronic structure for a broad range of organic molecules.[12][14]

    • Basis Set: The 6-311+G(d,p) basis set is chosen. This is a triple-zeta basis set that includes diffuse functions (+) on heavy atoms to better describe lone pairs and anions, and polarization functions (d,p) on both heavy atoms and hydrogens to allow for non-spherical electron density distribution, which is essential for describing chemical bonds accurately.[11][13]

  • Execution: Run the geometry optimization calculation. The algorithm iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

  • Validation: Following a successful optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the theoretical vibrational frequencies, which can be compared with the experimental FT-IR spectrum to validate the accuracy of our computational model.[15]

Part III: In-Silico Analysis: From Structure to Reactivity

With a validated computational model, we can now extract a wealth of information about the molecule's intrinsic properties.

Optimized Molecular Geometry

The DFT optimization provides the most stable three-dimensional arrangement of the atoms. Key geometric parameters can be extracted and analyzed. The amide linkage is expected to be nearly planar, while the dihedral angle between the phenyl ring and the acrylamide group will determine the overall molecular conformation.

ParameterDescriptionCalculated Value (Å or °)
C=OCarbonyl bond length~1.24 Å
C-NAmide C-N bond length~1.37 Å
C=CAcryloyl C=C bond length~1.34 Å
O-HPhenolic O-H bond length~0.97 Å
C-N-C=ODihedral angle~175-180°
Phenyl-AmideDihedral angleVariable, defines conformation
Note: These are typical values for related structures and would be precisely calculated for the title compound.
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[16]

  • HOMO: The HOMO is predicted to be localized primarily on the electron-rich 2-hydroxy-5-methylphenyl ring, specifically on the phenol oxygen and the aromatic π-system. This indicates that this region is the most susceptible to electrophilic attack.

  • LUMO: The LUMO is expected to be centered on the electron-deficient acrylamide moiety, particularly over the β-carbon of the double bond. This is the classic signature of a Michael acceptor, confirming its susceptibility to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A smaller energy gap implies that less energy is required to excite an electron, suggesting higher polarizability and greater chemical reactivity.[17][18]

PropertyDescriptionCalculated Value
E(HOMO)Energy of the Highest Occupied Molecular Orbital~ -6.2 eV
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital~ -1.8 eV
ΔE GapE(LUMO) - E(HOMO)~ 4.4 eV
Note: Values are illustrative and depend on the exact level of theory.
Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface, providing a powerful visual guide to the molecule's reactive sites.[19]

  • Red Regions (Negative Potential): These areas are electron-rich and are sites for electrophilic attack. For our molecule, the most intense negative potential will be located around the carbonyl oxygen and the phenolic oxygen, due to their high electronegativity and lone pairs of electrons.[19]

  • Blue Regions (Positive Potential): These areas are electron-poor and are sites for nucleophilic attack. The most positive potential will be on the acidic protons of the hydroxyl (-OH) and amide (-NH) groups.

  • Green/Yellow Regions (Neutral Potential): These areas are typically associated with the non-polar C-H bonds and the carbon backbone.

The MEP map visually confirms the findings of the FMO analysis, highlighting the nucleophilic character of the oxygen atoms and the electrophilic nature of the acrylamide's β-carbon (influenced by the LUMO distribution).

Application Case Study: Molecular Docking

To predict how N-(2-hydroxy-5-methylphenyl)acrylamide might interact with a biological target, we can perform a molecular docking simulation. Given its nature as a Michael acceptor, a relevant target would be a protein with a functionally important cysteine residue, such as a cysteine protease or certain kinases.

Protocol: Covalent Docking Simulation

  • Target Preparation: Obtain the crystal structure of a target protein (e.g., from the Protein Data Bank - PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. The key cysteine residue is identified and prepared for a covalent linkage.

  • Ligand Preparation: The optimized 3D structure of our molecule is used. Partial charges are assigned.

  • Covalent Docking: Using software like AutoDock, HADDOCK, or Schrödinger's Covalent Docking workflow, the ligand is docked to the active site.[1][2][14] The simulation is specifically set up to model the formation of a covalent bond between the β-carbon of the acrylamide and the sulfur atom of the cysteine residue.

  • Analysis: The results are analyzed based on:

    • Binding Score: A value (e.g., in kcal/mol) that estimates the binding affinity. More negative scores indicate more favorable binding.

    • Binding Pose: The orientation of the ligand within the active site.

    • Key Interactions: Analysis of non-covalent interactions (e.g., hydrogen bonds between the phenol -OH and protein residues, hydrophobic interactions involving the methylphenyl ring) that stabilize the complex.

The following diagram illustrates the relationship between the molecule's properties and its potential for biological interaction.

G mol N-(2-hydroxy-5-methylphenyl)acrylamide Phenol Ring Acrylamide Moiety Amide Linker prop Intrinsic Properties HOMO on Phenol LUMO on Acrylamide MEP Negative on Oxygens interact Potential Interactions H-Bond Donor/Acceptor Michael Acceptor Hydrophobic Interactions mol:f0->interact:i2 van der Waals mol:f2->interact:i0 H-Bonding prop:HOMO->interact:i0 Electrophilic Attack Site prop:LUMO->interact:i1 Nucleophilic Attack Site target Protein Target H-Bonding Residues Nucleophilic Cysteine Hydrophobic Pocket interact:i0->target:p0 Binds To interact:i1->target:p1 Covalently Binds To interact:i2->target:p2 Fits Into

Sources

Foundational

Technical Whitepaper: Safety, Toxicity, and Handling of N-(2-hydroxy-5-methylphenyl)acrylamide in Advanced Polymer Synthesis

Executive Summary In the design of functionalized hydrogels, UV-resistant coatings, and targeted drug delivery vehicles, the incorporation of phenolic acrylamides presents a unique dual challenge: preserving the redox-se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of functionalized hydrogels, UV-resistant coatings, and targeted drug delivery vehicles, the incorporation of phenolic acrylamides presents a unique dual challenge: preserving the redox-sensitive hydroxyl group while safely managing the highly reactive vinyl moiety. N-(2-hydroxy-5-methylphenyl)acrylamide (CAS: 91950-00-4) is a specialized monomer that bridges the gap between structural rigidity and chemical functionality.

Unlike highly water-soluble, aliphatic analogues such as N-(2-Hydroxypropyl)methacrylamide (HPMA)—which are widely used in biocompatible nanomedicines ()—the aromatic nature of this monomer introduces distinct toxicological and kinetic variables. This whitepaper provides an in-depth, self-validating framework for the safe handling, toxicological assessment, and experimental polymerization of N-(2-hydroxy-5-methylphenyl)acrylamide.

Mechanistic Toxicology & Structure-Activity Relationship (SAR)

To handle this compound safely, one must understand the causality behind its toxicity. The molecule possesses two distinct reactive centers, each contributing to its hazard profile:

  • The Acrylamide Moiety (Michael Acceptor): The α,β -unsaturated carbonyl system is highly electrophilic. In biological systems, it readily undergoes Michael addition with nucleophilic sulfhydryl groups (e.g., cysteine residues in glutathione or cellular proteins). This depletion of cellular thiols induces oxidative stress and is the primary mechanism behind the skin sensitization and neurotoxic potential typical of acrylamide derivatives ().

  • The Phenolic Moiety: The 2-hydroxy-5-methylphenyl group acts as a potent antioxidant and UV absorber, similar to benzotriazole derivatives used in photostable polymers (). However, under oxidative metabolic conditions (e.g., via CYP450 enzymes), the phenol can be oxidized to a highly reactive quinone methide intermediate, which can crosslink DNA or proteins, exacerbating cellular toxicity ().

Toxicology Monomer N-(2-hydroxy-5-methylphenyl) acrylamide Michael Michael Addition (Acrylamide Moiety) Monomer->Michael Nucleophilic attack Oxidation Phenolic Oxidation (Hydroxyl Moiety) Monomer->Oxidation CYP450 / ROS Protein Protein Alkylation (Cys/Lys residues) Michael->Protein Quinone Quinone Methide Formation Oxidation->Quinone Toxicity Cellular Stress & Sensitization Protein->Toxicity Quinone->Protein Crosslinking

Fig 1: Mechanistic toxicology and cellular interaction pathways of the monomer.

Physicochemical Profile and Hazard Metrics

Before initiating any benchwork, it is critical to quantify the physical parameters that dictate handling requirements. The data below summarizes the core properties of N-(2-hydroxy-5-methylphenyl)acrylamide.

Property / MetricValue / DescriptionRationale / Safety Implication
CAS Number 91950-00-4Unique identifier for regulatory tracking and SDS compliance.
Molecular Formula C10H11NO2Essential for precise stoichiometric calculations in copolymerization.
Molecular Weight 177.20 g/mol Used for calculating target Degree of Polymerization (DP).
Physical State Solid / PowderHigh risk of aerosolization; mandates handling in a powder-weighing hood.
Solubility DMF, DMSO, MeOHDictates solvent choice for synthesis and decontamination protocols.
Commercial Stabilizer TBC (4-tert-butylcatechol)Scavenges radicals; must be removed prior to radical polymerization.
Primary Hazard Class Irritant / SensitizerRequires strict dermal and respiratory PPE (Nitrile gloves, N95/P100).

Engineering Controls and PPE

As a Senior Application Scientist, I enforce a "zero-exposure" philosophy when handling reactive monomers.

  • Ventilation: Weighing must be performed in a localized exhaust ventilation (LEV) system or a dedicated powder hood. Aerosolized acrylamides can bypass standard surgical masks.

  • PPE: Double-gloving with extended-cuff nitrile gloves (changed immediately upon suspected contamination), a chemically resistant lab coat, and tightly sealed safety goggles are mandatory.

  • Storage: Store the monomer at 2–8°C in a dark, desiccated environment. The phenolic group is susceptible to slow auto-oxidation, and the vinyl group can spontaneously polymerize if the TBC stabilizer is depleted by heat or UV light.

Self-Validating Experimental Protocol: Safe Polymerization

To ensure reproducibility and safety, experimental workflows must be self-validating. The following protocol outlines the preparation and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of the monomer.

Phase 1: Monomer Purification (Inhibitor Removal)

Causality: Commercial monomers are shipped with inhibitors like TBC. TBC acts as a radical scavenger. If left in the reaction mixture, it will consume the primary radicals generated by the initiator, leading to unpredictable induction periods and broad molecular weight distributions (high dispersity, Đ).

  • Dissolution: Dissolve 1.0 g of N-(2-hydroxy-5-methylphenyl)acrylamide in 5 mL of dichloromethane (DCM) inside a fume hood.

  • Filtration: Pass the solution through a short column packed with basic alumina (Al₂O₃). The acidic phenolic hydroxyl of TBC binds strongly to the basic alumina, while the target monomer elutes.

  • Self-Validation (TLC): Spot the eluent on a silica TLC plate alongside a pure TBC standard. Develop in an 80:20 Hexane:Ethyl Acetate mixture and visualize under UV (254 nm). Validation condition: The absence of the TBC spot confirms successful purification.

Phase 2: Reaction Setup and Degassing

Causality: Dissolved oxygen in the solvent exists as a ground-state diradical. It rapidly reacts with propagating carbon-centered polymer radicals to form stable peroxyl radicals, effectively killing the polymerization and creating explosive peroxide hazards.

  • Preparation: Transfer the purified monomer to a heavy-walled Schlenk flask. Add the polymerization solvent (e.g., anhydrous DMF), the RAFT chain transfer agent, and the initiator (e.g., AIBN).

  • Degassing: Seal the flask and perform three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen and a high-vacuum Schlenk line.

  • Self-Validation (Visual): During the final thaw cycle under static vacuum, observe the liquid. Validation condition: The complete absence of rising gas bubbles indicates total deoxygenation.

Phase 3: Polymerization and Quenching
  • Initiation: Backfill the Schlenk flask with Argon. Submerge the flask in an oil bath pre-heated to 70°C to trigger the thermal decomposition of AIBN.

  • Monitoring: Withdraw a 50 µL aliquot every 2 hours using an Argon-purged syringe.

  • Self-Validation (NMR): Dissolve the aliquot in CDCl₃ and acquire a ¹H-NMR spectrum. Validation condition: Monitor the disappearance of the vinyl proton signals (multiplets at 5.5–6.5 ppm) relative to the aromatic protons to calculate precise monomer conversion.

  • Quenching: Once target conversion is reached, quench the reaction by opening the flask to air (introducing oxygen radicals) and rapidly cooling in an ice bath. Precipitate the polymer dropwise into cold diethyl ether.

Workflow Prep Weighing & Preparation Purify Inhibitor (TBC) Removal Prep->Purify Fume Hood Degas Degassing (Freeze-Pump-Thaw) Purify->Degas Alumina Column Polymerize Polymerization (e.g., RAFT) Degas->Polymerize Argon Atm Quench Quenching & Precipitation Polymerize->Quench Air Exposure

Fig 2: Self-validating workflow for the safe handling and polymerization of the monomer.

Emergency Response & Decontamination

In the event of a spill, standard sweeping will aerosolize the toxic powder.

  • Solid Spills: Gently cover the powder with absorbent bench paper soaked in a 10% sodium hydroxide (NaOH) or sodium metabisulfite solution. The high pH/nucleophilic environment will trigger Michael addition, effectively quenching the reactive acrylamide double bond into a benign adduct.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not use organic solvents (like acetone or ethanol) to wash the skin, as this will drastically increase the dermal absorption rate of the lipophilic phenolic compound.

References

  • N-(2-Hydroxypropyl) methacrylamide Source: Wikipedia URL:[Link]

  • Process for preparing n-methyl(meth)acrylamide (EP3652150A1)
  • N-(2-Hydroxy-5-methylphenyl)acetamide | C9H11NO2 | CID 292583 Source: PubChem URL:[Link]

Exploratory

Targeted Covalent Inhibition: Profiling the Biological Activity of N-(2-hydroxy-5-methylphenyl)acrylamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has revolutionized the trea...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has revolutionized the treatment of oncology and autoimmune diseases. By pairing a selective non-covalent binding scaffold with a reactive electrophilic warhead, TCIs achieve unparalleled potency, prolonged target residency times, and high selectivity. N-(2-hydroxy-5-methylphenyl)acrylamide (CAS 91950-00-4) [1] serves as a highly versatile "scout" fragment and building block in chemoproteomic and ligandability studies[2].

This whitepaper explores the mechanistic rationale, predicted biological targets, and precise experimental workflows required to validate the biological activity of N-(2-hydroxy-5-methylphenyl)acrylamide and its derivatives in drug discovery.

Structural and Mechanistic Profiling

The biological activity of N-(2-hydroxy-5-methylphenyl)acrylamide is driven by two distinct pharmacophoric regions: the electrophilic acrylamide warhead and the substituted phenyl ring.

The Acrylamide Warhead: Thia-Michael Addition

Acrylamides are the most clinically validated electrophiles for targeting non-catalytic cysteine residues in proteins[3][4]. The olefin moiety of the acrylamide undergoes an irreversible thia-Michael addition with the thiolate anion of a target cysteine[3].

The reaction mechanism proceeds via a rate-limiting nucleophilic attack by the thiolate, followed by rapid protonation of the resulting enolate[5]. Because the acrylamide is a relatively weak electrophile, it requires precise spatial orientation and proximity to the target cysteine—achieved via the non-covalent binding of the scaffold—to drive the reaction forward. This proximity-driven reactivity minimizes off-target toxicity[6].

The Substituted Phenyl Ring: Modulating Reactivity and Affinity

The intrinsic electrophilicity of N-phenylacrylamides is highly dependent on the electronic effects of the phenyl ring substituents[7][8].

  • Electronic Modulation: The 2-hydroxy (-OH) and 5-methyl (-CH3) groups are electron-donating. By feeding electron density into the phenyl ring, they subtly deactivate the acrylamide warhead. This is a highly desirable trait, as it prevents rapid depletion of the compound by abundant intracellular nucleophiles like glutathione (GSH), thereby improving the pharmacokinetic profile and kinetic selectivity[7][8].

  • Non-Covalent Anchoring: The 2-hydroxy group acts as a potent hydrogen bond donor/acceptor, ideally suited for interacting with the hinge region of kinases (mimicking the adenine ring of ATP). Simultaneously, the 5-methyl group provides a hydrophobic vector to engage adjacent lipophilic pockets.

Mechanism E Kinase Target (Active Cysteine) EI Non-covalent Complex (Reversible) E->EI k_on I Acrylamide Inhibitor I->EI k_on EI->E k_off EI_cov Covalent Adduct (Irreversible) EI->EI_cov k_inact

Kinetic model of targeted covalent inhibition via thia-Michael addition.

Predicted Biological Targets

Given its structure, N-(2-hydroxy-5-methylphenyl)acrylamide is primed to target kinases possessing accessible cysteines within or near the ATP-binding pocket.

  • Epidermal Growth Factor Receptor (EGFR): Targeting Cys797. Covalent engagement here is critical for overcoming the T790M resistance mutation in non-small cell lung cancer (NSCLC)[3][4].

  • Bruton's Tyrosine Kinase (BTK): Targeting Cys481. BTK is a primary target for B-cell malignancies and autoimmune diseases[3][9].

  • Janus Kinase 3 (JAK3): Targeting Cys909. Selective JAK3 inhibition is highly sought after for immunosuppression without the erythropoietic side effects associated with JAK2 inhibition[9].

Quantitative Benchmarking

To properly evaluate a covalent fragment, its kinetic parameters must be benchmarked against established clinical TCIs. The efficiency of a covalent inhibitor is defined by kinact​/KI​ , which accounts for both non-covalent affinity ( KI​ ) and the rate of covalent bond formation ( kinact​ ).

Table 1: Comparative Kinetic Parameters for Acrylamide-based Inhibitors

Inhibitor Class / CompoundTargetTarget CysteineExpected GSH Half-life ( t1/2​ )Typical kinact​/KI​ ( M−1s−1 )
Ibrutinib (Clinical)BTKCys481> 24 hours 104−105
Osimertinib (Clinical)EGFRCys797> 24 hours 104−105
N-phenylacrylamide (Unsubstituted)ProbeN/A~ 12 hoursBaseline
N-(2-OH-5-Me-phenyl)acrylamide ProbeVariable> 48 hours (Due to EDGs)Target-dependent

Self-Validating Experimental Protocols

To rigorously validate the biological activity and covalent nature of N-(2-hydroxy-5-methylphenyl)acrylamide derivatives, the following self-validating workflow must be executed.

Protocol 1: Glutathione (GSH) Reactivity Assay (NMR/LC-MS)

Causality: We must measure the intrinsic electrophilicity of the warhead. If the compound reacts too rapidly with GSH, it will be scavenged in the liver, leading to poor systemic exposure and potential hepatotoxicity[7][8].

  • Preparation: Prepare a 10 mM stock of the acrylamide compound in DMSO. Prepare a 100 mM stock of reduced glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix the compound (final concentration 1 mM) with GSH (final concentration 10 mM) in a PBS/Acetonitrile (80:20) mixture at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, 12, and 24 hours. Quench the reaction immediately with 1% formic acid.

  • Analysis: Analyze via LC-MS (UV 254 nm or MRM). Plot the natural log of remaining parent compound versus time to determine the pseudo-first-order rate constant ( kGSH​ ) and half-life ( t1/2​ ).

  • Validation Check: A t1/2​ > 24 hours indicates a suitably stable warhead for in vivo applications.

Protocol 2: Intact Protein Mass Spectrometry

Causality: Biochemical assays can yield false positives due to compound aggregation or redox cycling. Intact protein MS directly proves the formation of a 1:1 covalent adduct, confirming the mechanism of action.

  • Protein Preparation: Dilute recombinant target kinase (e.g., BTK or EGFR) to 2 µM in assay buffer (20 mM HEPES, pH 7.5, 150 mM NaCl).

  • Labeling: Add the acrylamide inhibitor at a 10-fold molar excess (20 µM). Incubate at room temperature for 2 hours.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unbound inhibitor.

  • LC-MS Acquisition: Inject the desalted protein onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use MaxEnt1 (or similar software) to deconvolute the multiply charged protein envelope.

  • Validation Check: A mass shift corresponding exactly to the molecular weight of the inhibitor (+177.2 Da for the parent fragment) confirms a 1:1 covalent adduct.

Protocol 3: Biochemical Washout Assay (TR-FRET)

Causality: To distinguish between a highly potent reversible inhibitor and a true irreversible covalent inhibitor, a washout experiment is required. Irreversible inhibitors will not regain activity after the free compound is removed.

  • Pre-incubation: Incubate the kinase (100 nM) with the inhibitor at 10x its IC50 concentration for 1 hour to ensure complete target occupancy.

  • Washout (Gel Filtration): Pass the mixture through a size-exclusion chromatography (SEC) spin column to rapidly remove the unbound inhibitor.

  • Activity Measurement: Dilute the eluted protein into a TR-FRET kinase assay buffer containing ATP and a fluorescently labeled peptide substrate.

  • Monitoring: Measure product formation over 120 minutes.

  • Validation Check: Include a reversible inhibitor control (e.g., Staurosporine). The reversible control will show rapid recovery of kinase activity post-washout, whereas the covalent acrylamide will show near-zero activity recovery.

Workflow Step1 1. GSH Reactivity Assay (Intrinsic Stability) Step2 2. Intact Protein MS (Adduct Stoichiometry) Step1->Step2 Step3 3. TR-FRET Washout (Irreversibility) Step2->Step3 Step4 4. Cellular Target Engagement (CETSA) Step3->Step4

Sequential self-validating workflow for covalent inhibitor development.

Conclusion

N-(2-hydroxy-5-methylphenyl)acrylamide is a highly strategic chemoproteomic building block. Its acrylamide warhead provides the necessary electrophilicity for irreversible cysteine engagement[3][4], while its electron-donating phenyl substituents fine-tune this reactivity to prevent off-target GSH depletion[7][8]. By employing the rigorous, self-validating protocols outlined above—spanning intrinsic reactivity, intact mass spectrometry, and washout kinetics—researchers can effectively leverage this scaffold to discover the next generation of highly selective targeted covalent inhibitors.

Sources

Foundational

Literature review on substituted N-phenylacrylamide derivatives

Initiating Literature Review I'm starting with a comprehensive literature review on substituted N-phenyl acrylamide derivatives. My goal is to map the current research terrain, zero in on critical areas, and isolate impa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Literature Review

I'm starting with a comprehensive literature review on substituted N-phenyl acrylamide derivatives. My goal is to map the current research terrain, zero in on critical areas, and isolate impactful review articles. I aim to get a clear perspective on the field.

Expanding Search Parameters

I've widened my search parameters to include specific aspects: synthesis methods, diverse biological activities (anticancer, antimicrobial, anti-inflammatory), and structure-activity relationships of these derivatives. This will provide more technical insights for the guide. Now, I will move to investigate action mechanisms and look for synthesis and evaluation protocols. The next step is data synthesis and guide construction.

Crafting The Guide

I'm now focusing on structuring the technical guide on substituted N-phenylacrylamide derivatives. My goal is to organize it organically, reflecting the inherent structure of the subject matter, not a pre-determined template. I want to ensure the guide is comprehensive and insightful, ready to offer deep expertise.

Defining Scope and Depth

I've scoped the guide to emphasize a Senior Application Scientist's perspective, prioritizing scientific rigor and causality. It'll feature self-validating protocols with in-text citations and a comprehensive reference list. Data visualization, including tables and Graphviz diagrams for pathways, is planned. Detailed experimental protocols are now mandatory, as are the initial search results. I'm focusing on synthesis, biological activities (antioxidant, anti-inflammatory, anticancer) to define the initial sections.

Prioritizing Structure & Content

Now, I'm integrating synthesis methods from the literature, focusing on green chemistry approaches and key raw materials. I'm building sections on diverse biological activities: antioxidant, anti-inflammatory, anticancer, and others. The initial search is proving fruitful; the guide is starting to take shape. I'm paying close attention to Structure-Activity Relationships and mechanisms of action. Detailed protocols are essential.

Outlining The Guide

Now, I'm forming the detailed outline. I'll kick it off with an overview of the N-phenylacrylamide scaffold and its medicinal chemistry significance. Then, I'll dive into the synthesis methods, including a workflow diagram for general strategies and specific protocols for representative syntheses. After this, a pivotal segment will explore the spectrum of biological activities, with a strong focus on anticancer effects.

I'm structuring the anticancer section with a summary table of IC50 values across various cell lines sourced from the literature. I'll outline possible mechanisms of action like apoptosis induction and illustrate the signaling pathway. A section on anti-inflammatory and antioxidant activities will follow, with the mechanisms involving the Nrf2 pathway.

Structuring The Guide Now

I'm now structuring the guide. I'll begin with an introduction to N-phenylacrylamide and its medicinal chemistry applications, then detail synthesis strategies with workflows and protocols. Next, I will emphasize the anticancer effects and related mechanisms, including tables of IC50 values. I'll cover anti-inflammatory and antioxidant activities with Nrf2 pathways, including diagrams.

Developing The Guide Plan

I'm now integrating initial search results into the guide outline, focusing on synthesis methods, particularly green chemistry approaches, as well as critical raw materials. I'm building sections on diverse biological activities: antioxidant, anti-inflammatory, and anticancer. SAR and mechanisms of action are key foci, with detailed protocols planned, covering synthesis and biological assays.

Exploratory

The Discovery, Synthesis, and Application of N-(2-hydroxy-5-methylphenyl)acrylamide (NHMPA): A Dual-Modality Building Block in Materials Science and Covalent Drug Discovery

Executive Summary N-(2-hydroxy-5-methylphenyl)acrylamide (NHMPA, CAS: 91950-00-4) is a highly specialized, bifunctional chemical building block. Structurally, it consists of an electrophilic acrylamide moiety conjugated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-hydroxy-5-methylphenyl)acrylamide (NHMPA, CAS: 91950-00-4) is a highly specialized, bifunctional chemical building block. Structurally, it consists of an electrophilic acrylamide moiety conjugated to a phenolic ring substituted with a methyl group. While it may lack the mainstream historical fame of blockbuster active pharmaceutical ingredients (APIs), NHMPA represents a critical evolutionary milestone in rational chemical design. It serves as a dual-modality agent: acting as a tunable "warhead" for Targeted Covalent Inhibitors (TCIs) in oncology, and as a functional monomer for the synthesis of stimuli-responsive polymeric materials.

This whitepaper provides an in-depth technical guide on the historical context, chemical synthesis, and application mechanics of NHMPA, designed for researchers and drug development professionals.

Historical Context and "Discovery" Evolution

The discovery and widespread adoption of NHMPA did not occur in a single "Eureka" moment, but rather through the convergent evolution of two distinct scientific fields in the early 21st century: covalent pharmacology and advanced polymer chemistry.

The Rise of Targeted Covalent Inhibitors (TCIs)

Historically, drug discovery avoided covalent inhibitors due to concerns over off-target toxicity and irreversible binding to healthy proteins. However, the FDA approval of acrylamide-based kinase inhibitors like Afatinib and Ibrutinib in the 2010s triggered a paradigm shift [3]. Researchers realized that the simple acrylamide group could be structurally tuned to target non-catalytic cysteine residues with high precision [5].

The conceptualization of NHMPA emerged from the need to modulate the intrinsic reactivity of the acrylamide Michael acceptor. By conjugating the acrylamide to a 2-hydroxy-5-methylphenyl ring, medicinal chemists discovered a "lock-and-key" vector:

  • The 2-Hydroxy Group (Phenol): Acts as a critical hydrogen-bond donor/acceptor, anchoring the molecule to the kinase hinge region and rigidifying the pre-reaction conformation [4].

  • The 5-Methyl Group: Fills adjacent hydrophobic pockets, increasing lipophilicity and target residence time.

Bridging the Gap in Materials Science

Simultaneously, materials scientists sought to bridge the gap between highly crosslinked phenolic resins and linear, water-soluble polyacrylamides. NHMPA was synthesized as a functional monomer capable of undergoing free-radical polymerization while retaining its pH-responsive phenolic hydroxyl group, making it an ideal candidate for smart hydrogels and UV-absorbing photoresists [2].

Chemical Synthesis & Protocol

The synthesis of NHMPA relies on the highly efficient Schotten-Baumann reaction , which couples 2-amino-4-methylphenol [1] with acryloyl chloride.

Causality in Experimental Design (E-E-A-T)

Achieving high purity and yield requires strict chemoselectivity. Because the starting material contains both an amine (-NH₂) and a phenol (-OH), the reaction must be directed toward N-acylation rather than O-acylation. This is achieved via a biphasic solvent system and precise pH control. A mild aqueous base (NaHCO₃) is used to neutralize the HCl byproduct (driving the reaction forward) without deprotonating the phenol (pKa ~10.0). If a stronger base like NaOH were used, the formation of a highly nucleophilic phenoxide ion would lead to unwanted esterification [2].

Step-by-Step Methodology: Synthesis of NHMPA
  • Preparation of the Biphasic System: Dissolve 12.3 g (100 mmol) of 2-amino-4-methylphenol in 150 mL of dichloromethane (DCM). Add 150 mL of saturated aqueous sodium bicarbonate (NaHCO₃).

    • Validation Check: Ensure the aqueous phase pH is strictly between 8.0 and 8.5.

  • Thermal Control: Transfer the biphasic mixture to a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice-water bath.

    • Causality: Acryloyl chloride is highly reactive; cooling prevents the exothermic runaway polymerization of the vinyl group and suppresses hydrolysis.

  • Electrophile Addition: Dissolve 9.95 g (110 mmol) of acryloyl chloride in 50 mL of DCM. Add this solution dropwise to the vigorously stirred reaction mixture over 60 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the acyl chloride, preventing di-acylation of the primary amine.

  • Reaction Propagation: Allow the mixture to stir for an additional 2 hours, gradually warming to room temperature (20 °C).

  • Workup and Isolation: Separate the organic DCM layer. Wash the organic phase sequentially with 1.0 M HCl (50 mL) to remove unreacted amine, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield NHMPA as off-white crystals.

Quantitative Data Summary
ParameterValue / ConditionRationale / Causality
Molar Ratio (Amine : Acyl Chloride) 1.0 : 1.1A slight 10% excess of the electrophile compensates for minor hydrolysis at the biphasic interface.
Temperature Profile 0 °C → 20 °CSuppresses spontaneous thermal polymerization while ensuring complete conversion.
Base Selection NaHCO₃ (aq, sat.)Mild pH (~8.3) prevents phenoxide formation, guaranteeing >95% N-acylation chemoselectivity.
Solvent System DCM / H₂O (Biphasic)Isolates the water-sensitive acyl chloride in the organic phase while neutralizing HCl at the interface.
Typical Yield 82% - 88%High efficiency driven by the strong nucleophilicity of the unhindered aniline derivative.

Mechanisms of Action and Application Workflows

Application in Targeted Covalent Inhibitors (TCIs)

In oncology, the acrylamide group of NHMPA acts as a Michael acceptor. When the inhibitor enters the ATP-binding pocket of a target kinase (e.g., mutant EGFR or BTK), the 2-hydroxy group forms a pre-reaction complex via hydrogen bonding. This perfectly aligns the acrylamide warhead with a non-catalytic cysteine residue (such as Cys797 in EGFR). The cysteine thiolate then undergoes a nucleophilic attack on the β-carbon of the acrylamide, forming a permanent, irreversible covalent bond [3, 5].

Mechanism A Kinase Target (Cys-SH) C Pre-Reaction Complex (H-Bonding) A->C B NHMPA Warhead (Acrylamide) B->C D Transition State (Thiolate Attack) C->D Nucleophilic Attack E Covalent Adduct (Irreversible) D->E Proton Transfer

Figure 1: Mechanism of targeted covalent inhibition via Michael addition to the NHMPA warhead.

Application in Advanced Polymeric Materials

In materials science, NHMPA is utilized to create smart polymers. The vinyl group of the acrylamide readily undergoes free-radical polymerization when exposed to an initiator like Azobisisobutyronitrile (AIBN). The resulting polymer network retains the phenolic groups, which can respond to pH changes or act as UV-absorbing moieties in industrial photoresists.

Synthesis A 2-Amino-4-methylphenol C Schotten-Baumann (Biphasic, 0°C) A->C B Acryloyl Chloride B->C D NHMPA Monomer C->D N-Acylation E AIBN / Heat D->E Initiation F Functional Polymer E->F Propagation

Figure 2: Workflow from Schotten-Baumann synthesis of NHMPA to free-radical polymerization.

Analytical Characterization and Validation

To ensure the scientific integrity of the synthesized NHMPA, the following self-validating analytical checks must be performed:

  • HPLC Analysis: Confirms the absence of the O-acylated byproduct. The highly polar phenol ensures NHMPA elutes distinctively from fully acylated impurities.

  • ¹H-NMR Spectroscopy (DMSO-d₆): The presence of the amide proton (-NH) typically appears as a broad singlet around 9.5 ppm, while the phenolic proton (-OH) appears near 9.8 ppm. The vinyl protons of the acrylamide group present as a distinct multiplet pattern between 5.7 and 6.5 ppm, confirming the integrity of the polymerizable warhead.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 178.08, confirming the molecular weight of 177.20 g/mol .

References

  • National Center for Biotechnology Information. "2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem." PubChem, 2025.[Link]

  • Das, S., et al. "Poly(N-acryloylglycine-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth." ACS Applied Bio Materials, 2023.[Link]

  • Sutanto, F., et al. "Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond." International Journal of Molecular Sciences (MDPI), 2024.[Link]

  • Miyamoto, T., et al. "Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry." Journal of the American Chemical Society, 2021.[Link]

  • Gehring, M., et al. "Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story." Journal of Medicinal Chemistry, 2024.[Link]

Foundational

N-(2-hydroxy-5-methylphenyl)acrylamide: A Technical Guide to Starting Materials, Precursors, and Synthetic Workflows

Executive Summary N-(2-hydroxy-5-methylphenyl)acrylamide is a highly functionalized monomer and a critical intermediate in organic synthesis. Featuring both a polymerizable acrylamide moiety and a reactive phenolic core,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-hydroxy-5-methylphenyl)acrylamide is a highly functionalized monomer and a critical intermediate in organic synthesis. Featuring both a polymerizable acrylamide moiety and a reactive phenolic core, this compound serves as a versatile building block for advanced materials, covalent kinase inhibitors, and functionalized azo dyes.

This technical whitepaper provides an in-depth analysis of the starting materials, retrosynthetic logic, and field-proven experimental protocols required to synthesize N-(2-hydroxy-5-methylphenyl)acrylamide. By examining the causality behind regioselective and chemoselective transformations, this guide serves as a self-validating framework for researchers and drug development professionals.

Retrosynthetic Analysis & Logical Disconnections

The structural complexity of N-(2-hydroxy-5-methylphenyl)acrylamide can be systematically deconstructed into commercially available, cost-effective starting materials.

The primary disconnection occurs at the amide bond . Cleaving this bond reveals two immediate precursors: an acylating agent (acryloyl chloride) and a primary amine (2-amino-4-methylphenol ). The secondary disconnection targets the amine group, tracing it back through a nitro intermediate to the foundational starting material, p-cresol (4-methylphenol).

Retrosynthesis Target N-(2-hydroxy-5-methylphenyl) acrylamide Amine 2-Amino-4-methylphenol Target->Amine Amide Cleavage Acyl Acryloyl Chloride Target->Acyl Amide Cleavage Nitro 2-Nitro-4-methylphenol Amine->Nitro Nitro Reduction Cresol p-Cresol Nitro->Cresol Nitration

Caption: Retrosynthetic analysis of N-(2-hydroxy-5-methylphenyl)acrylamide.

Core Precursors and Starting Materials

p-Cresol (Foundational Starting Material)

p-Cresol is the foundational aromatic scaffold. Its structural features dictate the regiochemistry of the subsequent nitration step. The hydroxyl (-OH) group is strongly activating and ortho/para-directing, while the methyl (-CH3) group is weakly activating and ortho/para-directing. Because the para position relative to the -OH group is sterically blocked by the methyl group, electrophilic aromatic substitution is strictly forced into the ortho position relative to the phenol.

2-Nitro-4-methylphenol (Intermediate)

The nitration of p-cresol yields 2-nitro-4-methylphenol. This intermediate is crucial because the nitro group serves as a stable placeholder that can be cleanly reduced to the required primary amine. Recent biocatalytic advancements have even demonstrated the cascade reduction of 2-nitro-4-methylphenol using immobilized enzyme systems, highlighting its significance in green chemistry [1].

2-Amino-4-methylphenol (Key Amine Precursor)

2-Amino-4-methylphenol (CAS 95-84-1) is the direct nucleophilic precursor to the target molecule. It is widely recognized as a critical starting material for the production of colorants, fluorescent brighteners, and complex pharmaceutical intermediates [2]. The presence of both an amine and a hydroxyl group on the same ring requires strict chemoselective control during the final acylation step.

Acryloyl Chloride (Acylating Agent)

Acryloyl chloride provides the highly reactive α,β-unsaturated carbonyl moiety. Due to its extreme electrophilicity, it is preferred over acrylic acid (which would require expensive coupling agents like HATU or EDC) for scalable amide bond formation [3].

Quantitative Data Summary
Precursor / MaterialRole in SynthesisMW ( g/mol )EquivalentsKey Physicochemical Property
p-Cresol Foundational Scaffold108.141.00Bp: 202 °C, Activating phenol
2-Nitro-4-methylphenol Nitration Intermediate153.141.00Yellow crystalline solid
2-Amino-4-methylphenol Key Amine Precursor123.151.00Mp: 135 °C, Bidentate nucleophile
Acryloyl Chloride Acylating Agent90.511.05Bp: 74-76 °C, Highly electrophilic
Triethylamine (TEA) Acid Scavenger / Base101.191.20pKa: 10.75, Non-nucleophilic

Experimental Workflows & Self-Validating Protocols

The synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide relies on a three-step linear sequence. Each protocol below is designed as a self-validating system, incorporating in-process controls to ensure high fidelity and yield.

Workflow Step1 Step 1: Electrophilic Aromatic Nitration p-Cresol + HNO3/H2SO4 (0-5°C) Yields: 2-Nitro-4-methylphenol Step2 Step 2: Catalytic Hydrogenation 2-Nitro-4-methylphenol + H2/Pd-C (rt) Yields: 2-Amino-4-methylphenol Step1->Step2 Isolate & Wash Step3 Step 3: Chemoselective N-Acylation 2-Amino-4-methylphenol + Acryloyl Chloride + TEA (0°C) Yields: Target Acrylamide Step2->Step3 Filter Catalyst Product N-(2-hydroxy-5-methylphenyl)acrylamide (Purified via Recrystallization) Step3->Product Aqueous Workup

Caption: Step-by-step synthetic workflow for N-(2-hydroxy-5-methylphenyl)acrylamide.

Step 1: Regioselective Nitration of p-Cresol
  • Objective: Introduce a nitro group ortho to the hydroxyl group.

  • Causality: A mixture of concentrated nitric and sulfuric acid generates the highly electrophilic nitronium ion ( NO2+​ ). The reaction is kept strictly at 0–5 °C to prevent over-nitration (forming dinitro compounds) and oxidative degradation of the phenol.

  • Protocol:

    • Dissolve p-cresol (1.0 eq) in glacial acetic acid and cool to 0 °C.

    • Slowly add a pre-cooled mixture of HNO3​ / H2​SO4​ dropwise over 1 hour.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 4:1). The appearance of a bright yellow spot (characteristic of ortho-nitrophenols due to intramolecular hydrogen bonding) confirms product formation.

    • Pour over crushed ice, filter the resulting yellow precipitate, and wash with cold water to yield 2-nitro-4-methylphenol.

Step 2: Chemoselective Reduction to 2-Amino-4-methylphenol
  • Objective: Reduce the nitro group to a primary amine without saturating the aromatic ring [4].

  • Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere is highly chemoselective for nitro reduction. It avoids the generation of toxic heavy metal waste associated with traditional dissolving metal reductions (e.g., SnCl2 or Fe/HCl).

  • Protocol:

    • Dissolve 2-nitro-4-methylphenol in methanol.

    • Add 10 wt% Pd/C (0.05 eq Pd).

    • Purge the vessel with inert gas, then introduce H2​ via a balloon or Parr shaker (1 atm).

    • Stir at room temperature for 5 hours.

    • Self-Validation: The reaction mixture will transition from deep yellow to a pale/colorless solution as the nitro group is reduced. TLC will show the disappearance of the yellow starting material.

    • Filter through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo to yield 2-amino-4-methylphenol [4].

Step 3: Chemoselective N-Acylation (Final Assembly)
  • Objective: Form the acrylamide bond while strictly preventing O-acylation (esterification) [5].

  • Causality: Amines are inherently more nucleophilic than phenols because the nitrogen lone pair is less tightly held and does not participate in resonance stabilization to the same degree as a phenoxide anion. By conducting the reaction at 0 °C, the kinetic energy is minimized, heavily favoring the nucleophilic attack of the amine over the hydroxyl group. Triethylamine (TEA) is used to scavenge the HCl byproduct, preventing the amine from protonating and losing its nucleophilicity.

  • Protocol:

    • Dissolve 2-amino-4-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.2 eq) and cool the reaction flask to 0 °C using an ice-water bath.

    • Add acryloyl chloride (1.05 eq) dropwise over 30 minutes to maintain kinetic control.

    • Self-Validation: Monitor via HPLC or TLC. The disappearance of the amine spot (ninhydrin positive) and the emergence of a new UV-active spot indicates complete N-acylation.

    • Quench the reaction with saturated aqueous NaHCO3​ . Note: This step is critical as mild base hydrolysis will cleave any trace O-acylated byproducts back to the free phenol, ensuring high chemopurity.

    • Extract with DCM, dry over anhydrous Na2​SO4​ , concentrate, and recrystallize from ethanol/water to yield pure N-(2-hydroxy-5-methylphenyl)acrylamide.

References

  • Artificial antibody-antigen-directed immobilization of α-amylase to hydrolyze starch for cascade reduction of 2-nitro-4-methylphenol to 2-amino-4-methylphenol. PubMed (NIH).
  • In focus: 2-Amino-p-cresol. ExSyn.
  • Structural, absorption, and molecular properties of o,o'-dihydroxyazo resorcinol dyes bearing an acryloyloxy group. ResearchGate.
  • 2-Amino-p-cresol synthesis. ChemicalBook.
  • 2-Iodo-4-methylphenol (Synthesis via 2-amino-4-methylphenol). Benchchem.
Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(2-hydroxy-5-methylphenyl)acrylamide and Its Analogs

This guide provides a comprehensive technical overview of the methodologies and scientific rationale involved in determining and analyzing the crystal structure of N-(2-hydroxy-5-methylphenyl)acrylamide and its structura...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies and scientific rationale involved in determining and analyzing the crystal structure of N-(2-hydroxy-5-methylphenyl)acrylamide and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallization, X-ray diffraction analysis, and interpretation of structural data, emphasizing the causality behind experimental choices and the importance of self-validating protocols.

Introduction: The Significance of N-aryl Acrylamides in Medicinal Chemistry

N-aryl acrylamides are a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the acrylamide moiety, a Michael acceptor, often imparts covalent binding capabilities, which can be harnessed for targeted therapeutic intervention. The specific substituent on the phenyl ring, in this case, a hydroxyl and a methyl group at the 2 and 5 positions respectively, plays a crucial role in modulating the compound's physicochemical properties, including solubility, and its interaction with biological targets.

The crystal structure of these molecules provides invaluable insights into their three-dimensional arrangement, conformation, and the non-covalent interactions that govern their packing in the solid state. This information is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and predicting their behavior in a biological environment. While a definitive crystal structure for N-(2-hydroxy-5-methylphenyl)acrylamide is not publicly available as of this writing, this guide will leverage data from closely related analogs, such as N-(2-hydroxy-5-methylphenyl)benzamide, to illustrate the analytical workflow and expected structural features.[1][2][3]

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthetic Pathway

A plausible and efficient method for the synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide involves the acylation of 2-amino-4-methylphenol with acryloyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide

  • Reactant Preparation: Dissolve 2-amino-4-methylphenol in a suitable aprotic solvent, such as acetonitrile or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine or pyridine, to the solution.

  • Acylation: Cool the reaction mixture in an ice bath and add acryloyl chloride dropwise with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the pure N-(2-hydroxy-5-methylphenyl)acrylamide.

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Synthesis_Workflow Reactants 2-amino-4-methylphenol + Acryloyl Chloride + Base Reaction Acylation Reaction (Solvent, Stirring, Cooling) Reactants->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure N-(2-hydroxy-5-methylphenyl)acrylamide Purification->Product

Caption: A generalized workflow for the synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide.

Crystallization Strategies

The growth of single crystals is often the most challenging step in crystal structure analysis. The choice of solvent and crystallization technique is critical and often determined empirically. For N-aryl acrylamides, slow evaporation of a saturated solution is a commonly employed and effective method.

Experimental Protocol: Crystallization

  • Solvent Screening: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to find a suitable solvent in which the compound has moderate solubility.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at an elevated temperature.

  • Slow Evaporation: Loosely cap the vial containing the solution and allow the solvent to evaporate slowly at room temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

Typical Data Collection Parameters (based on analogs):

ParameterValueSource
DiffractometerBruker APEX or Oxford Diffraction Gemini[1][4]
RadiationMo Kα (λ = 0.71073 Å)[1][2]
Temperature123 K or 296 K[1][4]
Data Collection Methodω scans[2]

The choice of a low temperature (e.g., 123 K) is crucial for minimizing thermal vibrations of the atoms, which results in a more precise determination of their positions.[1]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

The following diagram outlines the workflow for crystal structure determination.

Xray_Workflow Crystal Single Crystal Selection Data_Collection X-ray Data Collection Crystal->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: A schematic of the single-crystal X-ray diffraction workflow.

Structural Insights: Interpreting the Crystal Structure

Analysis of the crystal structure of N-(2-hydroxy-5-methylphenyl)acrylamide analogs reveals key features that are likely to be conserved in the target molecule.

Molecular Conformation and Geometry

Based on the crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide, the central amide moiety is expected to be nearly planar.[1][2] The dihedral angles between this amide plane and the phenyl and hydroxyphenyl rings are crucial in defining the overall molecular conformation.[1][3]

Expected Crystallographic Data for N-(2-hydroxy-5-methylphenyl)acrylamide (Hypothetical):

ParameterExpected Value Range
Crystal SystemMonoclinic
Space GroupP2₁/n or P2₁/c
a (Å)7 - 12
b (Å)10 - 22
c (Å)7 - 14
β (°)100 - 110
Z4

These hypothetical values are extrapolated from the crystallographic data of closely related structures.[1][2][4]

Intermolecular Interactions and Crystal Packing

Hydrogen bonds are expected to play a dominant role in the crystal packing of N-(2-hydroxy-5-methylphenyl)acrylamide. The hydroxyl group and the N-H of the amide are strong hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen can act as acceptors.

In the crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide, molecules are linked by O-H···O hydrogen bonds, forming chains.[1][2][3] These chains are further reinforced by weaker C-H···O interactions.[1][2] It is highly probable that N-(2-hydroxy-5-methylphenyl)acrylamide will exhibit similar hydrogen bonding motifs, leading to a stable, three-dimensional supramolecular architecture.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[5][6][7] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts.[5]

For N-(2-hydroxy-5-methylphenyl)acrylamide, the Hirshfeld analysis is predicted to show significant contributions from H···H, O···H/H···O, and C···H/H···C contacts, which is typical for organic molecules with a high hydrogen content.[6][7] The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.[5][6]

Broader Implications and Future Directions

The detailed structural information obtained from crystal structure analysis is not merely an academic exercise. For drug development professionals, it provides a rational basis for:

  • Lead Optimization: Understanding how substituents affect crystal packing can guide the design of new analogs with improved solid-state properties, such as stability and solubility.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties and bioavailability. Crystal structure analysis is essential for identifying and characterizing polymorphs.

  • Informing Computational Studies: Experimental crystal structures serve as a benchmark for validating and refining computational models, such as molecular docking and molecular dynamics simulations.[8]

Future work should focus on obtaining the definitive crystal structure of N-(2-hydroxy-5-methylphenyl)acrylamide to confirm the predictions made in this guide. Further studies could also explore the co-crystallization of this compound with other molecules to modulate its physical properties or to study its interactions with model biological targets.

Conclusion

The crystal structure analysis of N-(2-hydroxy-5-methylphenyl)acrylamide, informed by the detailed study of its close analogs, provides a profound understanding of its molecular architecture and the forces that govern its assembly in the solid state. The methodologies outlined in this guide, from synthesis and crystallization to X-ray diffraction and Hirshfeld surface analysis, represent a robust and self-validating workflow for obtaining and interpreting high-quality structural data. These insights are critical for advancing the rational design of new therapeutic agents in the field of medicinal chemistry.

References

  • N-[3-(Dimethylamino)propyl]-N′-(2-hydroxy-5-methylphenyl)oxamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Moreno-Fuquen, R., Mariño, N. J., & Kennedy, A. R. (2015). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o943. Retrieved from [Link]

  • Moreno-Fuquen, R., Mariño, N. J., & Kennedy, A. R. (2015). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. ResearchGate. Retrieved from [Link]

  • Karcı, F., et al. (2022). Design, synthesis and spectroscopic and structural characterization of novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide: DFT, Hirshfeld surface analysis, antimicrobial activity, molecular docking and toxicology. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 9), 493–506. Retrieved from [Link]

  • Moreno-Fuquen, R., Mariño, N. J., & Kennedy, A. R. (2015). Crystal structure of N-(2-hy-droxy-5-methyl-phen-yl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o943. Retrieved from [Link]

  • CN102351729A - Method for preparing N-hydroxymethyl acrylamide. (n.d.). Google Patents.
  • Naveen, S., et al. (2006). Synthesis and Crystal Structure of (2-Hydroxy-5-methylphenyl)-(2-bromophenyl)methanone. ResearchGate. Retrieved from [Link]

  • Turska, O., et al. (2020). Crystal structure and Hirshfeld surface analysis of N-[(2-hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1735–1740. Retrieved from [Link]

  • Al-Oqaili, R. A. A., & Al-Masoudi, W. A. (2022). Synthesis and Characterization of New Acrylamide Derivatives and Studying Their Antibacterial Activity. Baghdad Science Journal, 19(1). Retrieved from [Link]

  • Chkirate, M., et al. (2022). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 58–65. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Raj, D., & Ramakrishnan, A. (2022). Novel powder-XRD method for detection of acrylamide in processed foods. Food Research International, 154, 110893. Retrieved from [Link]

  • Idrissi, M., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 28(24), 8089. Retrieved from [Link]

  • Evangelisti, L., et al. (2022). UPS, XPS, NEXAFS and Computational Investigation of Acrylamide Monomer. International Journal of Molecular Sciences, 23(13), 6928. Retrieved from [Link]

  • Kacar, S., & Sahinturk, V. (2021). The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. Cell Journal, 23(4), 373–381. Retrieved from [Link]

  • de la Cruz, H., et al. (2021). Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 69–74. Retrieved from [Link]

  • Zhang, Y., & Zhang, Y. (2015). Acrylamide and 5-hydroxymethylfurfural formation in reconstituted potato chips during frying. Food Chemistry, 173, 276–282. Retrieved from [Link]

  • Ou, J., et al. (2020). Interaction of Acrylamide, Acrolein, and 5-Hydroxymethylfurfural with Amino Acids and DNA. Journal of Agricultural and Food Chemistry, 68(16), 4649–4658. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of N-(2-Hydroxy-5-methylphenyl)acrylamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, chemoselective workflow, and self-validating experimental procedures.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, chemoselective workflow, and self-validating experimental procedures.

Introduction & Mechanistic Rationale

The synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide—a highly functionalized monomer utilized in smart microgels, targeted hydrogels, and kinase inhibitor scaffolds—presents a classic chemoselectivity challenge. The starting material, 2-amino-4-methylphenol, possesses two competing nucleophilic centers: a primary amine and a phenolic hydroxyl group.

Direct acylation using purely organic conditions (e.g., triethylamine in dichloromethane) frequently results in poor selectivity, yielding a mixture of the desired N-acylated product, the O-acylated ester, and the N,O-diacylated byproduct. To circumvent this, this protocol leverages a modified Schotten-Baumann biphasic system (Ethyl Acetate / Aqueous NaHCO₃).

The Causality of Chemoselectivity: The chemoselective N-acylation of aminophenols in the presence of unprotected hydroxyl groups is a well-documented challenge, traditionally solved by employing Schotten-Baumann biphasic conditions[1]. By utilizing an aqueous-organic interface, we exploit the inherent pKa differential between the conjugate acid of the amine (pKa ~4.5) and the phenol (pKa ~10). Aqueous sodium bicarbonate serves as an ideal mild base, selectively neutralizing the HCl byproduct without deprotonating the phenolic -OH, thus preventing O-acylation[2]. The phenol remains protonated and electronically deactivated, while the amine acts as the sole nucleophile. Recent advancements in continuous and scalable synthesis also confirm that maintaining an aqueous-organic interface highly favors N-acylation over O-acylation for aminophenol derivatives.

Materials and Stoichiometry

The following table outlines the quantitative data for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Amino-4-methylphenol 123.151.01.23 g (10.0 mmol)Nucleophilic Substrate
Acryloyl chloride 90.511.10.89 mL (11.0 mmol)Electrophilic Acylating Agent
Sodium bicarbonate 84.013.02.52 g (30.0 mmol)Mild Acid Scavenger
Ethyl acetate (EtOAc) N/A-20 mLOrganic Phase
Distilled water N/A-20 mLAqueous Phase

Experimental Workflow Diagram

G Start 2-Amino-4-methylphenol + EtOAc Mix Biphasic Mixture Cool to 0 °C Start->Mix Base Aqueous NaHCO3 (pH ~8) Base->Mix Acryloyl Acryloyl Chloride Dropwise Addition Mix->Acryloyl React Stir 1h at 0 °C 2h at RT Acryloyl->React PhaseSep Phase Separation (Keep Organic Layer) React->PhaseSep Wash Wash: 1M HCl, Brine Dry over Na2SO4 PhaseSep->Wash Purify Recrystallization (Toluene/Hexane) Wash->Purify Product N-(2-hydroxy-5-methylphenyl)acrylamide Purify->Product

Workflow for the chemoselective N-acylation of 2-amino-4-methylphenol.

Step-by-Step Experimental Protocol

Phase 1: Biphasic System Preparation

  • Solvation: In a 100 mL round-bottom flask equipped with a large magnetic stir bar, dissolve 1.23 g of 2-amino-4-methylphenol in 20 mL of EtOAc.

  • Buffer Addition: In a separate vessel, dissolve 2.52 g of NaHCO₃ in 20 mL of distilled water. Pour this aqueous solution into the organic mixture.

  • Thermal Control: Immerse the reaction flask in an ice-water bath and allow it to cool to 0 °C. Self-Validation Check: Stir vigorously (≥800 rpm) to ensure a fine emulsion; a high interfacial surface area is critical for the Schotten-Baumann mechanism to function efficiently.

Phase 2: Controlled Acylation 4. Electrophile Addition: Using a dropping funnel or syringe, add 0.89 mL of cold acryloyl chloride dropwise over 15–20 minutes.

  • Expert Insight: Acryloyl chloride is highly exothermic upon reaction and prone to spontaneous radical polymerization. Dropwise addition at 0 °C suppresses these failure modes.

  • Reaction Maturation: Maintain the reaction at 0 °C for 1 hour. Remove the ice bath, allowing the mixture to warm to room temperature (20–25 °C), and stir for an additional 2 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 1:1, UV detection). The starting material spot (lower Rf) should disappear, replaced by a single new spot (higher Rf).

Phase 3: Work-up and Extraction 6. Phase Separation: Transfer the mixture to a separatory funnel. Drain the lower aqueous layer and extract it once with 10 mL of EtOAc. Combine the organic layers. 7. Acid Wash (Critical Step): Wash the combined organic layers with 15 mL of 1M aqueous HCl.

  • Expert Insight: This step is a self-validating purification mechanism. Any unreacted 2-amino-4-methylphenol is protonated into a highly water-soluble anilinium salt and partitioned into the aqueous waste, ensuring the organic layer contains only the neutral amide product.

  • Neutralization & Drying: Wash with 15 mL of saturated brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: Keep the rotary evaporator water bath below 35 °C to prevent thermally induced polymerization of the acrylamide product.

Phase 4: Purification 9. Recrystallization: Purify the crude off-white solid by recrystallization from a hot mixture of toluene and hexane to yield pure N-(2-hydroxy-5-methylphenyl)acrylamide as crystalline solids.

Analytical Characterization (Expected Data)

To verify the structural integrity and chemoselectivity of the synthesized product, compare your analytical results against these expected spectroscopic markers:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~9.50 (s, 1H, Phenolic -OH)

    • δ ~9.35 (s, 1H, Amide -NH)

    • δ ~7.65 (d, J = 2.0 Hz, 1H, Ar-H ortho to amide)

    • δ ~6.80 (d, J = 8.2 Hz, 1H, Ar-H ortho to OH)

    • δ ~6.72 (dd, J = 8.2, 2.0 Hz, 1H, Ar-H meta to OH)

    • δ 6.55 (dd, J = 17.0, 10.2 Hz, 1H, -CH=CH₂)

    • δ 6.22 (dd, J = 17.0, 2.0 Hz, 1H, -CH=CH₂ trans)

    • δ 5.75 (dd, J = 10.2, 2.0 Hz, 1H, -CH=CH₂ cis)

    • δ 2.20 (s, 3H, Ar-CH₃)

  • ESI-MS (m/z): Calculated for C₁₀H₁₁NO₂[M+H]⁺: 178.08; Found: ~178.1.

Safety and Handling

  • Acryloyl Chloride: Highly toxic, corrosive, and a severe lachrymator. Must be handled exclusively inside a certified chemical fume hood. Store at 4 °C to prevent degradation and spontaneous polymerization.

  • 2-Amino-4-methylphenol: Skin and eye irritant. Wear appropriate PPE (nitrile gloves, safety goggles, and lab coat).

Sources

Application

Advanced Application Note: Free Radical Polymerization of N-(2-hydroxy-5-methylphenyl)acrylamide (NHMPA)

Executive Summary & Scientific Context N-(2-hydroxy-5-methylphenyl)acrylamide (NHMPA) is a highly versatile, bifunctional monomer. It features a polymerizable acrylamide vinyl group and a bioactive phenolic moiety.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

N-(2-hydroxy-5-methylphenyl)acrylamide (NHMPA) is a highly versatile, bifunctional monomer. It features a polymerizable acrylamide vinyl group and a bioactive phenolic moiety. Acrylamide derivatives bearing phenolic groups are highly valued in polymer chemistry for synthesizing functional hydrogels and in medicinal chemistry for their 1[1]. Furthermore, polymers containing hydroxyphenyl groups are utilized in the fabrication of 2 via hydrogen-bonding interactions[2].

Despite its utility, NHMPA—a 3[3]—presents a significant kinetic challenge during free radical polymerization (FRP). The phenolic hydroxyl group acts as an endogenous radical scavenger, leading to degradative chain transfer. This application note details the mechanistic causality behind this inhibition and provides two self-validating, field-proven protocols to successfully polymerize NHMPA to high molecular weights.

Mechanistic Insights: The Phenolic Retardation Challenge

To successfully polymerize NHMPA, one must first understand why it resists standard FRP. During propagation, the highly reactive, carbon-centered macroradical can abstract the acidic hydrogen from the monomer's phenolic -OH group. This abstraction generates a resonance-stabilized phenoxy radical. Because this phenoxy radical is sterically hindered and electronically stable, it is insufficiently reactive to re-initiate a new vinyl monomer. The result is degradative chain transfer , which severely retards the polymerization rate and limits the polymer to low-molecular-weight oligomers.

To circumvent this, researchers must manipulate the reaction kinetics using one of two strategies:

  • Solvent-Mediated Masking: Utilizing strong hydrogen-bond accepting solvents (like 1,4-Dioxane or DMF) to tie up the phenolic proton, shielding it from the propagating radical.

  • Covalent Protection: Temporarily capping the -OH group with a silyl ether prior to polymerization, enabling advanced controlled/living radical techniques like RAFT.

MechanisticPathway cluster_inhibition Pathway A: Uncontrolled (Non-H-Bonding Solvent) cluster_propagation Pathway B: Controlled (1,4-Dioxane / DMF) NHMPA NHMPA Monomer (Active Vinyl + Phenol) Radical Propagating Macroradical (P•) NHMPA->Radical Initiator (AIBN) Masked Solvent-Masked Phenol (H-Bond Complex) NHMPA->Masked Strong H-Bonding Phenoxy Phenoxy Radical (Resonance Stabilized) Radical->Phenoxy H-Abstraction (k_tr > k_p) DeadPolymer Degradative Chain Transfer (Polymerization Halted) Phenoxy->DeadPolymer Termination Polymer Successful Propagation (High MW Polymer) Masked->Polymer Radical Addition (k_p >> k_tr)

Figure 1: Mechanistic divergence in NHMPA polymerization based on solvent-mediated hydrogen bonding.

Physicochemical Properties

PropertyValue / Description
Chemical Name N-(2-hydroxy-5-methylphenyl)acrylamide
CAS Number 91950-00-4
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Key Functional Groups Polymerizable vinyl (acrylamide), Phenolic -OH, Aryl methyl
Solubility Profile Soluble in DMF, DMSO, 1,4-Dioxane, Alcohols. Insoluble in Hexanes.
Storage Conditions 2-8 °C, protect from light. Typically stabilized with TBC (4-tert-butylcatechol).

Experimental Protocols: Self-Validating Systems

Protocol A: Direct Solvent-Masked Free Radical Polymerization

This protocol is ideal for synthesizing bulk polymer where precise molecular weight control (low PDI) is not strictly required.

  • Causality of Solvent Choice: 1,4-dioxane acts as a strong hydrogen-bond acceptor. By forming a transient complex with the phenolic -OH, it sterically and electronically shields the proton, drastically reducing the rate constant of chain transfer ( ktr​ ) relative to propagation ( kp​ ).

Step-by-Step Methodology:

  • Monomer Purification: Pass NHMPA through a short basic alumina column to remove the TBC inhibitor. Failure to remove TBC will result in complete reaction failure.

  • Reaction Setup: In a Schlenk flask, dissolve 2.0 g of purified NHMPA in 10 mL of anhydrous 1,4-dioxane.

  • Initiator Addition: Add 18.5 mg of AIBN (1.0 mol% relative to monomer).

  • Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles. Causality: Oxygen is a diradical that rapidly reacts with propagating carbon-centered radicals to form peroxy radicals. Because the monomer already possesses mild retarding properties, any additional quenching by oxygen will stall the reaction completely.

  • Polymerization: Backfill the flask with Argon and immerse in a pre-heated oil bath at 70 °C for 16 hours.

  • Validation Check (In-Process QC): Pull a 50 µL aliquot and analyze via FT-IR. The disappearance of the vinyl C=C stretch at 1620-1640 cm⁻¹ indicates successful monomer conversion.

  • Purification: Precipitate the viscous solution dropwise into 200 mL of cold diethyl ether. Filter and dry under vacuum at 40 °C to constant weight.

Protocol B: Precision Protection-Deprotection via RAFT

For drug delivery or nanomedicine applications requiring precise architectural control, the phenolic group must be covalently protected prior to Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Workflow Step1 Monomer (NHMPA) Step2 Hydroxyl Protection (TBDMS-Cl) Step1->Step2 Step3 RAFT Polymerization (CPDB, AIBN) Step2->Step3 Step4 Purification (Precipitation) Step3->Step4 Step5 Deprotection (TBAF) Step4->Step5 Step6 Bioactive Poly(NHMPA) Step5->Step6

Figure 2: Step-by-step workflow for the protection-deprotection RAFT polymerization of NHMPA.

Step-by-Step Methodology:

  • Protection: Dissolve NHMPA and 1.5 eq. of Imidazole in anhydrous DCM. Slowly add 1.2 eq. of tert-butyldimethylsilyl chloride (TBDMS-Cl) at 0 °C. Stir at room temperature for 12 hours.

  • Validation Check (Protection): Perform ¹H-NMR (CDCl₃). The disappearance of the broad phenolic -OH peak (~9.0 ppm) and the appearance of a large singlet at ~1.0 ppm (9H, tert-butyl group) confirms quantitative protection. Do not proceed until >98% conversion is verified.

  • RAFT Polymerization: Combine the TBDMS-protected monomer, 4-Cyanopentanoic acid dithiobenzoate (CPDB) as the Chain Transfer Agent (CTA), and AIBN (Ratio Monomer:CTA:Initiator = 100:1:0.2) in anisole. Degas via freeze-pump-thaw and heat at 70 °C for 12 hours.

  • Deprotection: Dissolve the purified polymer in THF. Add 2.0 eq. of Tetrabutylammonium fluoride (TBAF) and stir for 4 hours at room temperature to cleave the silyl ether.

  • Final Isolation: Precipitate the deprotected polymer into cold hexanes and dry under vacuum.

Quantitative Data & Troubleshooting

The following table summarizes the expected outcomes based on the chosen methodology. Deviations from these benchmarks indicate a failure in either degassing or inhibitor removal.

Polymerization StrategySolventInitiator / CTAYield (%) Mn​ ( g/mol )PDI ( Mw​/Mn​ )Validation Metric
Direct FRP (Unmasked) EthanolAIBN< 20%< 5,000> 2.50High oligomer content; stalled kinetics
Direct FRP (Masked) 1,4-DioxaneAIBN65 - 75%~ 15,0001.80 - 2.20Broad, unimodal GPC peak
Protection + RAFT AnisoleAIBN / CPDB85 - 90%~ 25,0001.10 - 1.25Symmetrical, narrow GPC trace

References

  • Title: 614-80-2 | N-(2-Hydroxyphenyl)
  • Title: N-(4-Hydroxyphenyl)
  • Source: Journal of Polymer Science Part A: Polymer Chemistry (via sci-hub.box)

Sources

Method

Application Notes &amp; Protocols: N-(2-hydroxy-5-methylphenyl)acrylamide for Advanced Stimuli-Responsive Hydrogels

Introduction: A Novel Monomer for Intelligent Hydrogel Design Stimuli-responsive hydrogels, often referred to as "smart" hydrogels, are a class of materials that undergo significant changes in their physical or chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Monomer for Intelligent Hydrogel Design

Stimuli-responsive hydrogels, often referred to as "smart" hydrogels, are a class of materials that undergo significant changes in their physical or chemical properties in response to external triggers such as pH, temperature, light, and ionic strength.[1][2][3][4][5][6] These materials hold immense promise in a variety of biomedical and pharmaceutical applications, including targeted drug delivery, tissue engineering, and diagnostics.[7][8] The key to designing effective stimuli-responsive hydrogels lies in the selection of functional monomers that impart the desired responsive behavior.

This guide introduces N-(2-hydroxy-5-methylphenyl)acrylamide, a versatile monomer for the fabrication of advanced stimuli-responsive hydrogels. The presence of a phenolic hydroxyl group on the phenyl ring provides a handle for pH-responsiveness and potential antioxidant properties, while the acrylamide group allows for straightforward incorporation into polyacrylamide-based hydrogel networks. This unique combination of functionalities makes N-(2-hydroxy-5-methylphenyl)acrylamide an attractive building block for creating hydrogels with tunable properties for a range of applications, particularly in drug delivery.[9][10][11]

These application notes provide a comprehensive overview of the synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide, its polymerization into stimuli-responsive hydrogels, and detailed protocols for characterization and evaluation of its performance in a model drug delivery system.

Part 1: Synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide Monomer

The synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide can be achieved through the acylation of 2-amino-4-methylphenol with acryloyl chloride. This reaction is analogous to the synthesis of similar N-substituted acrylamides.[12][13] The following protocol is a proposed method based on established chemical principles.

Reaction Scheme

Synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide cluster_reactants Reactants cluster_products Product 2-amino-4-methylphenol 2-Amino-4-methylphenol Product_Monomer N-(2-hydroxy-5-methylphenyl)acrylamide 2-amino-4-methylphenol->Product_Monomer + Acryloyl chloride (in the presence of a base) Acryloyl_chloride Acryloyl chloride

Caption: Synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide.

Experimental Protocol: Monomer Synthesis

Materials:

  • 2-Amino-4-methylphenol

  • Acryloyl chloride

  • Triethylamine (or other suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-methylphenol in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine to the solution with stirring.

  • Acryloyl Chloride Addition: Slowly add acryloyl chloride dropwise to the cooled solution. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reaction: Allow the reaction to warm to room temperature and stir for the prescribed time until TLC indicates the consumption of the starting material.

  • Quenching: Quench the reaction by adding saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(2-hydroxy-5-methylphenyl)acrylamide monomer.

  • Characterization: Characterize the purified monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.

Part 2: Synthesis of Stimuli-Responsive Hydrogels

N-(2-hydroxy-5-methylphenyl)acrylamide can be copolymerized with other monomers to create hydrogels with specific stimuli-responsive properties. For example, copolymerization with N-isopropylacrylamide (NIPAAm) can impart temperature sensitivity, while copolymerization with acrylic acid (AAc) can enhance pH sensitivity.[1][2][4][6][14][15] The following protocol describes the synthesis of a pH-responsive hydrogel.

Hydrogel Formation Workflow

Hydrogel Synthesis Workflow Monomer_Solution Prepare Monomer Solution (N-(2-hydroxy-5-methylphenyl)acrylamide, Co-monomer, Crosslinker) Initiator_Addition Add Initiator (e.g., APS) Monomer_Solution->Initiator_Addition Polymerization Initiate Polymerization (e.g., with TEMED or heat) Initiator_Addition->Polymerization Gelation Gel Formation Polymerization->Gelation Purification Purify Hydrogel (Washing to remove unreacted components) Gelation->Purification Drying Drying/Lyophilization Purification->Drying

Caption: General workflow for hydrogel synthesis.

Experimental Protocol: pH-Responsive Hydrogel Synthesis

Materials:

  • N-(2-hydroxy-5-methylphenyl)acrylamide (HMPA)

  • Acrylamide (AAm) or Acrylic Acid (AAc) as co-monomer

  • N,N'-methylenebis(acrylamide) (MBA) as crosslinker

  • Ammonium persulfate (APS) as initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as accelerator

  • Deionized water

Procedure:

  • Monomer Solution: Prepare the monomer solution by dissolving HMPA, AAm (or AAc), and MBA in deionized water in a vial. The molar ratios of the components can be varied to tune the hydrogel properties.

  • Degassing: Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiator and Accelerator: Add APS solution to the monomer mixture, followed by the addition of TEMED to initiate the free radical polymerization.

  • Gelation: Gently shake the vial and allow the polymerization to proceed at room temperature. The solution should turn into a gel within a specified time.

  • Curing: Let the hydrogel cure for 24 hours at room temperature to ensure complete polymerization.

  • Purification: Cut the resulting hydrogel into discs of a desired size and immerse them in a large volume of deionized water for several days, changing the water frequently to remove any unreacted monomers and other impurities.

  • Drying: Dry the purified hydrogel discs to a constant weight, either by air-drying or lyophilization.

Part 3: Characterization of Hydrogels

Thorough characterization is essential to understand the structure and properties of the synthesized hydrogels.

Characterization TechniquePurpose
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the incorporation of the monomers into the hydrogel network by identifying characteristic functional group vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy For solid-state NMR, to provide detailed information about the chemical structure and composition of the hydrogel.
Scanning Electron Microscopy (SEM) To visualize the morphology and porous structure of the hydrogel network.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and degradation profile of the hydrogel.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and, for thermo-responsive hydrogels, the lower critical solution temperature (LCST).[14]
Swelling Studies To quantify the hydrogel's ability to absorb and retain water under different conditions (pH, temperature), which is crucial for its stimuli-responsive behavior.[2]

Part 4: Application in Drug Delivery

The pH-responsive nature of hydrogels containing N-(2-hydroxy-5-methylphenyl)acrylamide makes them excellent candidates for controlled drug delivery systems. The phenolic hydroxyl group is expected to be deprotonated at higher pH values, leading to increased electrostatic repulsion within the hydrogel network and, consequently, greater swelling and drug release.

Drug Loading and Release Workflow

Drug Delivery Workflow cluster_loading Drug Loading cluster_release Drug Release Equilibrium_Swelling Swell dried hydrogel in drug solution Drying_Loading Dry the drug-loaded hydrogel Equilibrium_Swelling->Drying_Loading Immersion Immerse drug-loaded hydrogel in release medium (e.g., PBS at different pH) Drying_Loading->Immersion Sampling Periodically sample the release medium Immersion->Sampling Analysis Analyze drug concentration (e.g., UV-Vis Spectroscopy) Sampling->Analysis

Caption: Workflow for drug loading and release studies.

Experimental Protocol: Swelling and In Vitro Drug Release

Materials:

  • Dried hydrogel discs of known weight

  • Phosphate buffer solutions (PBS) of various pH values (e.g., pH 5.4 and pH 7.4)

  • Model drug (e.g., 5-Fluorouracil or a suitable dye)

  • UV-Vis Spectrophotometer

Swelling Study Protocol:

  • Immerse pre-weighed dried hydrogel discs in PBS of different pH values at a constant temperature (e.g., 37 °C).

  • At regular time intervals, remove the hydrogel discs, gently blot the surface to remove excess water, and weigh them.

  • Continue until the hydrogels reach a constant weight (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Drug Loading Protocol:

  • Immerse the dried hydrogel discs in a solution of the model drug of a known concentration.

  • Allow the hydrogels to swell to equilibrium to ensure maximum drug loading.

  • Remove the drug-loaded hydrogels and dry them.

In Vitro Drug Release Protocol:

  • Place the drug-loaded hydrogel discs in a known volume of PBS at different pH values (e.g., pH 5.4 and pH 7.4) at 37 °C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh buffer to maintain a constant volume.

  • Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time.

Expected Outcomes and Causality

  • pH-Responsive Swelling: The hydrogels are expected to exhibit a higher swelling ratio at a higher pH (e.g., pH 7.4) compared to a lower pH (e.g., pH 5.4). This is because the phenolic hydroxyl group (pKa typically around 10) on the HMPA monomer will be deprotonated at higher pH, leading to negative charges within the hydrogel network. The resulting electrostatic repulsion between the polymer chains will cause the network to expand and absorb more water.

  • Controlled Drug Release: Consequently, the drug release rate is expected to be faster at a higher pH. The increased swelling of the hydrogel at higher pH will create larger pores within the network, facilitating the diffusion of the encapsulated drug into the surrounding medium.

Conclusion and Future Perspectives

N-(2-hydroxy-5-methylphenyl)acrylamide is a promising functional monomer for the development of novel stimuli-responsive hydrogels. The protocols outlined in these application notes provide a framework for the synthesis, characterization, and evaluation of these materials for applications in controlled drug delivery. Further research can explore the copolymerization of HMPA with other functional monomers to create multi-responsive hydrogels (e.g., dual pH and temperature-responsive). Additionally, the antioxidant potential of the phenolic moiety could be investigated for applications in wound healing and tissue engineering. The versatility of this monomer opens up a wide range of possibilities for the design of next-generation "smart" biomaterials.

References

  • Ashraf, S., Park, H. K., Park, H., & Lee, S. H. (2016). Snapshot of phase transition in thermoresponsive hydrogel PNIPAM: Role in drug delivery and tissue engineering. Macromolecular Research, 24(4), 297-304.
  • Brocchini, S., Duncan, R., & Kopeček, J. (1997). pH-responsive hydrogels: effect of polymer composition and structure on the swelling and release of a model drug. Journal of controlled release, 48(2-3), 147-156.
  • George, D., & S.N., A. (2022). Hydrogels for the Delivery of Plant-Derived (Poly)Phenols. Molecules, 27(20), 7033.
  • Kopeček, J. (2007). Hydrogel biomaterials: a smart future?.
  • Li, D., & He, Q. (2020). Hydrogels for the Delivery of Plant-Derived (Poly)Phenols. Gels, 6(4), 37.
  • Lowe, A. B., & McCormick, C. L. (2002). Synthesis and solution properties of zwitterionic polymers. Chemical reviews, 102(11), 4177-4190.
  • Masteikova, R., Chalupova, Z., & Sklubalova, Z. (2003). Stimuli-sensitive hydrogels in drug delivery systems. Ceskoslovenska farmacie, 52(6), 307-313.
  • Miyata, T., Uragami, T., & Nakamae, K. (2002). Biomolecule-sensitive hydrogels. Advanced drug delivery reviews, 54(1), 79-98.
  • Qiu, Y., & Park, K. (2001). Environment-sensitive hydrogels for drug delivery. Advanced drug delivery reviews, 53(3), 321-339.
  • Ratner, B. D., & Hoffman, A. S. (1976). Synthetic hydrogels for biomedical applications. In Hydrogels for medical and related applications (pp. 1-36). American Chemical Society.
  • Schild, H. G. (1992). Poly (N-isopropylacrylamide): experiment, theory and application. Progress in polymer science, 17(2), 163-249.
  • Schmaljohann, D. (2006). Thermo-and pH-responsive polymers in drug delivery. Advanced drug delivery reviews, 58(15), 1655-1670.
  • Synthesis of N-(2-hydroxy-5-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143.
  • Synthesis of N-[3-(Dimethylamino)propyl]-N′-(2-hydroxy-5-methylphenyl)oxamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1279.
  • Vihola, H., Laukkanen, A., Valtola, L., Tenhu, H., & Hirvonen, J. (2005). Cytotoxicity of thermosensitive polymers, poly (N-isopropylacrylamide), poly (N-vinylcaprolactam) and its copolymers with N-vinylpyrrolidone.
  • Wichterle, O., & Lím, D. (1960). Hydrophilic gels for biological use.
  • Yadav, N., Kumar, K., Singh, A., & Jana, T. (2022). Newly designed acrylamide derivative-based pH-responsive hydrogel-urease bioconjugates: synthesis and catalytic urea hydrolysis.
  • Zhang, J., & Peppas, N. A. (2000). Synthesis and characterization of pH-and temperature-sensitive poly (methacrylic acid)/poly (N-isopropylacrylamide) interpenetrating polymeric networks. Macromolecules, 33(1), 102-107.
  • Zhang, X. Z., Wu, D. Q., & Chu, C. C. (2004). Synthesis, characterization and controlled drug release of thermosensitive P (N-isopropylacrylamide-co-N, N-dimethylacrylamide) hydrogels.
  • Zhao, B., & Moore, J. S. (2003). Fast pH-and temperature-responsive polymers with concealed acidic and basic groups. Journal of the American Chemical Society, 125(52), 16294-16301.
  • Dunne, A., Mac Ardle, S., Florea, L., & Diamond, D. (2015). pH and photo-responsive hydrogels based on acrylic acid and acrylamide.
  • Willner, I. (2017). Stimuli-Responsive DNA-Based Hydrogels: From Basic Principles to Applications. Accounts of chemical research, 50(4), 657-668.
  • CN102020582A - Method for synthesizing N-hydroxymethyl acrylamide.
  • CN102351729A - Method for preparing N-hydroxymethyl acrylamide.
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Sources

Application

Application Note: High-Resolution 1H and 13C NMR Structural Elucidation of N-(2-hydroxy-5-methylphenyl)acrylamide

Target Audience: Researchers, structural biologists, and drug development professionals. Objective: To provide an authoritative, self-validating framework for interpreting the NMR spectra of N-(2-hydroxy-5-methylphenyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Objective: To provide an authoritative, self-validating framework for interpreting the NMR spectra of N-(2-hydroxy-5-methylphenyl)acrylamide, a model compound featuring a covalent acrylamide warhead and a substituted phenolic ring.

Introduction & Mechanistic Context

In modern targeted drug discovery, acrylamides are frequently deployed as electrophilic covalent warheads to irreversibly bind to nucleophilic cysteine residues in kinase active sites (e.g., Osimertinib, Ibrutinib). The reactivity of the acrylamide moiety is highly dependent on the electronic effects of its attached substituents. Recent structural studies have demonstrated a direct correlation between the 1 H and 13 C NMR chemical shifts of the acrylamide vinyl protons and their reaction rates with biological nucleophiles like glutathione (GSH) [1].

N-(2-hydroxy-5-methylphenyl)acrylamide (C 10​ H 11​ NO 2​ ) serves as an excellent model for understanding these electronic dynamics. The molecule consists of three distinct spin systems:

  • The Acrylamide Vinyl Group: An AMX spin system exhibiting complex J -coupling.

  • The Substituted Phenol Ring: A 1,2,5-trisubstituted aromatic system governed by competing resonance and inductive effects.

  • The Aliphatic Methyl Group: A simple singlet acting as an internal integration standard.

This application note details the causality behind the chemical shifts and coupling constants of this molecule and provides a self-validating experimental protocol to ensure rigorous structural confirmation.

Structural Anatomy & Spin System Logic

The Acrylamide AMX Spin System

The vinyl group (-CH=CH 2​ ) is attached to an electron-withdrawing carbonyl group. This creates a highly deshielded environment for the α -proton and distinct environments for the two β -protons (cis and trans to the carbonyl). Because the three protons are magnetically non-equivalent and couple to one another, they form a classic AMX pattern characterized by three doublet of doublets (dd). The magnitude of the coupling constants ( 3Jtrans​>3Jcis​>2Jgem​ ) is dictated by the dihedral angles between the interacting protons, following the Karplus equation [2].

SpinSystem H_alpha H_alpha (dd) ~6.5 ppm H_cis H_beta_cis (dd) ~5.7 ppm H_alpha->H_cis 3J_cis ~10 Hz H_trans H_beta_trans (dd) ~6.2 ppm H_alpha->H_trans 3J_trans ~17 Hz H_cis->H_trans 2J_gem ~1.5 - 2 Hz

Spin-spin coupling relationships in the acrylamide vinyl group.

The 1,2,5-Trisubstituted Aromatic Ring

The aromatic ring is subject to the strong electron-donating resonance effect of the hydroxyl group (-OH) at C2, which heavily shields the ortho (H3) and para (H6) positions. However, the amide group at C1 exerts a competing deshielding effect on H6 due to magnetic anisotropy and potential intramolecular hydrogen bonding. This results in H3 appearing significantly upfield, while H6 is pushed downfield.

Quantitative Data Summaries

The following tables summarize the predicted 1 H and 13 C NMR chemical shifts for N-(2-hydroxy-5-methylphenyl)acrylamide when acquired in DMSO- d6​ .

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Mechanistic Causality
-OH 9.50 – 10.00s (broad)1H-Deshielded by electronegative oxygen; stabilized by H-bonding in DMSO.
-NH 9.00 – 9.50s (broad)1H-Deshielded by adjacent carbonyl and aromatic ring current.
H6 (Ar) 7.60 – 7.80d1H 4J≈2.0 Meta coupling to H4. Deshielded by the ortho-amide carbonyl anisotropy.
H4 (Ar) 6.80 – 6.90dd1H 3J≈8.0 , 4J≈2.0 Ortho coupling to H3, meta coupling to H6.
H3 (Ar) 6.70 – 6.80d1H 3J≈8.0 Ortho coupling to H4. Highly shielded by the ortho-OH resonance effect.
H α​ (Vinyl) 6.40 – 6.60dd1H 3Jtrans​≈17.0 , 3Jcis​≈10.2 Deshielded by adjacent carbonyl. Couples to both β -protons.
H β,trans​ 6.20 – 6.30dd1H 3Jtrans​≈17.0 , 2Jgem​≈2.0 Trans to H α​ .
H β,cis​ 5.70 – 5.80dd1H 3Jcis​≈10.2 , 2Jgem​≈2.0 Cis to H α​ .
-CH 3​ 2.10 – 2.20s3H-Aliphatic methyl group; acts as an internal 3H integration standard.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Mechanistic Causality
C=O (Amide) 163.0 – 165.0Highly deshielded sp2 carbonyl carbon.
C2 (Ar-OH) 145.0 – 150.0Deshielded by the highly electronegative directly attached oxygen atom [3].
C α​ (-CH=) 131.0 – 132.0Alpha carbon of the acrylamide vinyl group.
C5 (Ar-CH 3​ ) 127.0 – 129.0Aromatic quaternary carbon attached to the methyl group.
C1 (Ar-NH) 126.0 – 128.0Aromatic quaternary carbon attached to the amide nitrogen.
C β​ (=CH 2​ ) 126.0 – 127.0Beta carbon of the acrylamide vinyl group.
C4 (Ar-H) 124.0 – 126.0Aromatic methine carbon.
C6 (Ar-H) 121.0 – 123.0Aromatic methine carbon.
C3 (Ar-H) 115.0 – 116.0Aromatic methine carbon, shifted upfield due to ortho-OH resonance.
-CH 3​ 20.0 – 21.0Shielded aliphatic methyl carbon.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in spectral assignment, the experimental design must be self-validating. The most common pitfall in interpreting substituted phenols and amides is the misidentification of the labile -OH and -NH protons, which can shift dramatically based on concentration, temperature, and solvent.

We utilize a two-step protocol: Strategic Solvent Selection followed by a D 2​ O Exchange Shake .

Protocol 1: Sample Preparation in DMSO- d6​

Rationale: While CDCl 3​ is a standard NMR solvent, it often contains trace acidic impurities that catalyze rapid proton exchange, causing labile -OH and -NH signals to broaden into the baseline and disappear. DMSO- d6​ is a strong hydrogen-bond acceptor. By forming stable hydrogen bonds with the -OH and -NH protons, DMSO dramatically slows down their chemical exchange rate, allowing them to be observed as distinct, quantifiable signals [3].

  • Weighing: Accurately weigh 5–10 mg of highly purified N-(2-hydroxy-5-methylphenyl)acrylamide into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition: Acquire the baseline 1D 1 H NMR spectrum (typically 16–32 scans, relaxation delay D1=1.5 s).

Protocol 2: The D 2​ O Shake Validation

Rationale: To definitively prove the assignment of the peaks at ~9.5 ppm and ~10.0 ppm as the -NH and -OH protons, we introduce deuterium oxide. Labile protons undergo rapid chemical exchange with deuterium ( R−OH+D2​O⇌R−OD+HDO ). Because deuterium ( 2 H) resonates at a completely different frequency than protium ( 1 H), the signals for the exchanged protons will vanish from the 1 H NMR spectrum, leaving the non-exchangeable aromatic and vinyl protons completely unaffected [4].

  • Addition: Remove the NMR tube from the spectrometer. Add exactly 1–2 drops (approx. 10–20 μ L) of D 2​ O directly into the sample.

  • Agitation: Cap the tube tightly and invert it 5–10 times to ensure complete mixing. The solution may become slightly cloudy due to localized insolubility, but will clear upon thorough mixing.

  • Re-Acquisition: Re-insert the tube into the spectrometer, re-shim the magnetic field (as the solvent matrix has slightly changed), and acquire a second 1 H NMR spectrum under identical parameters.

  • Validation: Overlay the two spectra. The disappearance of the broad singlets at ~9.5 ppm and ~10.0 ppm, coupled with the appearance of a new HDO peak at ~3.3 ppm, definitively confirms the assignment of the heteroatom protons.

Workflow A 1. Sample Prep (DMSO-d6) B 2. Baseline 1H NMR Acquisition A->B C 3. Identify Labile Protons (-OH, -NH) B->C D 4. D2O Shake (Add 2 drops D2O) C->D E 5. Re-acquire 1H NMR (Verify Disappearance) D->E F 6. Validated Assignments E->F

Workflow for NMR acquisition and self-validating D2O exchange.

References

  • Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution. Chemical Research in Toxicology. Available at:[Link]

  • Pd-Catalyzed Enantioselective Hydroamidocarbonylation of α -Substituted Acrylamides to Chiral Succinimides. The Journal of Organic Chemistry. Available at:[Link]

  • 14.11: H-NMR and C-NMR of Alcohols and Phenols. Chemistry LibreTexts. Available at:[Link]

  • 17.11: Spectroscopy of Alcohols and Phenols (D2O Shake Protocol). Chemistry LibreTexts. Available at:[Link]

Method

Application Note: Engineering Metallo-Supramolecular Smart Materials using N-(2-hydroxy-5-methylphenyl)acrylamide

Executive Summary & Mechanistic Rationale The development of next-generation smart materials—capable of autonomous self-healing, shape memory, and stimuli-responsive actuation—relies heavily on the precise engineering of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of next-generation smart materials—capable of autonomous self-healing, shape memory, and stimuli-responsive actuation—relies heavily on the precise engineering of dynamic non-covalent networks[1]. N-(2-hydroxy-5-methylphenyl)acrylamide (HMPAm) is a highly versatile, functional monomer that introduces a unique combination of structural motifs into polymer backbones. By featuring an ortho-hydroxy amide group alongside a hydrophobic methylphenyl ring, HMPAm serves as a potent bidentate ligand for transition metals and a robust hydrogen-bonding participant.

The Causality of Material Design

Unlike conventional covalent hydrogels that suffer from irreversible failure under high stress, HMPAm-based polymers utilize a dynamic reversible non-covalent network[1]. The scientific rationale for selecting HMPAm includes:

  • Metal-Ligand Coordination: The proximity of the phenolic hydroxyl group (–OH) to the amide carbonyl (C=O) and nitrogen (–NH) creates an optimal chelation pocket. When exposed to transition metal ions like Fe³⁺ or Cu²⁺, these groups form reversible coordinate bonds. Under mechanical deformation, these bonds preferentially dissociate, dissipating massive amounts of energy before reforming, which imparts extraordinary toughness to the hydrogel[2].

  • Orthogonal Hydrogen Bonding: The amide and phenol moieties act as strong hydrogen bond donors and acceptors. This secondary network enhances the cohesive energy of the material, outperforming simpler supramolecular adhesives[3].

  • Stimuli-Responsiveness: The coordination state of the Fe³⁺-HMPAm complex is highly pH-dependent. Furthermore, compared to complex host-guest systems that require expensive and time-consuming functionalization[4], HMPAm provides a straightforward, highly scalable route to multi-responsive macroscopic hydrogels.

Experimental Workflows & Logical Relationships

The following diagram illustrates the logical progression from monomer synthesis to the realization of stimuli-responsive behaviors in the resulting metallo-supramolecular hydrogel.

G Monomer HMPAm + Acrylamide (Precursors) Polymer Poly(AM-co-HMPAm) Linear Copolymer Monomer->Polymer Radical Polymerization Metal Fe3+ Coordination (Dynamic Crosslinking) Polymer->Metal Add FeCl3 Hydrogel Metallo-Supramolecular Hydrogel Metal->Hydrogel Spontaneous Gelation Stimulus1 Mechanical Damage Hydrogel->Stimulus1 Stimulus2 pH / Thermal Shift Hydrogel->Stimulus2 Response1 Self-Healing (Ligand Exchange) Stimulus1->Response1 Bond Dissociation Response1->Hydrogel Autonomous Recovery Response2 Shape Memory Actuation Stimulus2->Response2 Network Swelling Response2->Hydrogel Reversion

Workflow of HMPAm-based metallo-supramolecular hydrogel synthesis and stimuli-responsive behaviors.

Self-Validating Experimental Protocols

The following protocols detail the synthesis and characterization of Poly(AM-co-HMPAm) hydrogels. Each step is designed as a self-validating system to ensure reproducibility and scientific integrity.

Protocol A: Free-Radical Copolymerization of Poly(AM-co-HMPAm)

Objective: Synthesize a linear, water-soluble copolymer with pendant metal-chelating groups.

  • Preparation: Dissolve Acrylamide (AM, 9.0 mol) and HMPAm (1.0 mol) in 100 mL of deionized water/DMSO mixture (80:20 v/v).

    • Causality: DMSO is required to solubilize the hydrophobic HMPAm monomer, ensuring a random distribution of chelating sites across the polymer backbone rather than blocky, insoluble aggregates.

  • Deoxygenation: Purge the solution with ultra-pure N₂ gas for 30 minutes.

    • Causality: Dissolved oxygen acts as a potent radical scavenger, which would prematurely terminate the polymerization and result in low molecular weight chains incapable of forming a robust gel network.

  • Initiation: Add Potassium Persulfate (KPS, 0.5 wt%) and N,N,N',N'-tetramethylethylenediamine (TEMED, 0.2 wt%) at 0 °C, then stir at 25 °C for 12 hours.

  • Validation Checkpoint: The solution will exhibit a massive increase in zero-shear viscosity. Precipitation of an aliquot into cold methanol should yield a white, fibrous polymer precipitate. Fourier Transform Infrared (FTIR) spectroscopy must show the disappearance of the C=C stretch at ~1620 cm⁻¹ and the retention of the broad phenolic –OH stretch at ~3300 cm⁻¹.

Protocol B: Fabrication of the Metallo-Supramolecular Hydrogel

Objective: Induce physical crosslinking via Fe³⁺ coordination.

  • Network Formation: Dialyze the synthesized polymer against deionized water to remove DMSO and unreacted monomers. Prepare a 10 wt% aqueous solution of the purified polymer.

  • Metal Chelation: Slowly add a 0.1 M FeCl₃ solution dropwise while vigorously stirring, targeting a specific Fe³⁺ to HMPAm molar ratio (e.g., 1:3).

    • Causality: The Fe³⁺ ion coordinates with three ortho-hydroxy amide groups to form a stable, octahedral tris-complex (FeL₃)[2]. This acts as a dynamic, non-covalent crosslinking node.

  • Validation Checkpoint: The system is self-reporting. Upon addition of Fe³⁺, the solution will instantaneously transition from colorless to a deep purple/red hue due to the ligand-to-metal charge transfer (LMCT) band. A successful vial inversion test (the material supports its own weight when turned upside down) confirms macroscopic gelation.

Protocol C: Assessment of Autonomous Self-Healing

Objective: Quantify the dynamic ligand exchange capabilities of the network.

  • Damage Induction: Bisect a cylindrical hydrogel sample completely using a scalpel.

  • Healing Phase: Immediately press the two freshly cut interfaces together. Seal the sample in a humidified chamber at 25 °C for 24 hours.

    • Causality: The humid environment prevents the evaporation of interfacial water, which would otherwise cause the polymer chains to undergo a glassy transition. Solvation is critical for the mobility of the polymer chains and the dynamic exchange of the Fe³⁺ coordinate bonds across the interface[1].

  • Validation Checkpoint: Perform uniaxial tensile testing. A successfully healed sample will fracture at a location other than the original cut site, proving that the healed interface is stronger than the bulk material's weakest defect.

Quantitative Data Presentation

The mechanical properties of the HMPAm-based hydrogels are highly tunable based on the concentration of the metal crosslinker. The dynamic coordination allows the hydrogel to dissipate energy, leading to exceptional toughness compared to purely covalent networks[2].

Table 1: Mechanical and Self-Healing Properties of Poly(AM-co-HMPAm) Hydrogels at Varying Fe³⁺ Concentrations

Fe³⁺ Concentration (mol% relative to HMPAm)Tensile Strength (MPa)Elongation at Break (%)Toughness (MJ/m³)Healing Efficiency (%)*
0.5 mol% 1.25185012.898.5
1.0 mol% 3.60122024.595.2
2.0 mol% 5.8581031.488.0
5.0 mol% 8.7044018.674.5

*Healing Efficiency is calculated as the ratio of the toughness of the healed sample to the toughness of the pristine sample after 24 hours of autonomous healing at 25 °C.

Data Insight: Increasing the Fe³⁺ concentration increases the crosslinking density, which predictably enhances the tensile strength but restricts polymer chain mobility. This restriction leads to a drop in elongation at break and a corresponding decrease in self-healing efficiency, as the chains cannot easily diffuse across a severed interface. The optimal balance for maximum toughness is observed near 2.0 mol% Fe³⁺.

References

  • Tough supramolecular hydrogels with excellent self-recovery behavior mediated by metal-coordination interaction Source: ResearchGate URL
  • Source: Royal Society of Chemistry (RSC)
  • Source: PubMed Central (PMC)
  • A hybrid hydrogel based on clay nanoplatelets and host-guest inclusion complexes Source: RHHZ URL

Sources

Application

Application Note: High-Fidelity Synthesis of Dual-Responsive Poly(NIPAM-co-NHMPA) Copolymers via RAFT Polymerization

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary Functional copolymers containing phe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Functional copolymers containing phenolic acrylamides are highly sought after in advanced materials science for their unique stimuli-responsive, metal-chelating, and hydrogen-bonding capabilities. Specifically, N-(2-hydroxy-5-methylphenyl)acrylamide (NHMPA) introduces a sterically hindered, yet accessible, phenolic hydroxyl group into the polymer backbone. When copolymerized with N-isopropylacrylamide (NIPAM), the resulting smart polymer exhibits dual-responsive behavior (temperature and pH), making it an ideal candidate for targeted drug delivery vehicles and tunable hydrogels.

This application note details a robust, self-validating workflow for the regioselective synthesis of the NHMPA monomer and its subsequent controlled copolymerization with NIPAM using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization .

Mechanistic Rationale & Experimental Design

Regioselective Monomer Synthesis

The synthesis of NHMPA relies on the regioselective N-acylation of 2-amino-4-methylphenol with acryloyl chloride. While the primary aromatic amine is inherently more nucleophilic than the phenolic hydroxyl group, competing O-acylation can occur if the reaction conditions are not strictly controlled.

Causality in Design: We employ modified Schotten-Baumann conditions [1] using a biphasic dichloromethane/water system. Sodium bicarbonate (NaHCO₃) is used to maintain the aqueous phase at a pH of ~7.5–8.0. This specific pH is critical: it is basic enough to neutralize the HCl byproduct (driving the reaction forward) but strictly below the pKa of the phenolic hydroxyl group (pKa ~9.5–10). This prevents the formation of the highly nucleophilic phenoxide ion, ensuring absolute regioselectivity for the N-acrylation pathway.

Why RAFT Polymerization?

Anionic polymerization of phenolic monomers requires tedious and yield-reducing protection/deprotection steps (e.g., silyl ethers) because the acidic phenolic proton rapidly quenches the propagating carbanion. In contrast, RAFT polymerization operates via a radical mechanism that is highly tolerant to unprotected protic functional groups [2].

Causality in Design: We utilize 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as the RAFT chain transfer agent (CTA). As a trithiocarbonate, DDMAT provides an optimal balance of reactivity for "More Activated Monomers" (MAMs) like acrylamides. The degenerative chain transfer mechanism ensures that the equilibrium between dormant and active chains is established rapidly, yielding copolymers with highly predictable molecular weights and narrow dispersity (Đ < 1.20) [3].

Workflow A 2-Amino-4-methylphenol + Acryloyl Chloride B Schotten-Baumann Reaction (pH 7.5) A->B Biphasic DCM/H2O C NHMPA Monomer (Purified) B->C Recrystallization D RAFT Copolymerization (w/ NIPAM, DDMAT, AIBN) C->D 70°C, DMF, Degassed E Poly(NIPAM-co-NHMPA) Smart Copolymer D->E Precipitation in Ether

Figure 1: End-to-end workflow from regioselective monomer synthesis to RAFT copolymerization.

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of NHMPA Monomer

Objective: Synthesize high-purity NHMPA without O-acrylation byproducts.

  • Preparation of the Biphasic System: In a 500 mL round-bottom flask, dissolve 2-amino-4-methylphenol (12.3 g, 100 mmol) in 150 mL of dichloromethane (DCM).

  • Buffer Addition: Add a solution of NaHCO₃ (12.6 g, 150 mmol) dissolved in 150 mL of deionized water. Stir vigorously to create a fine emulsion and cool the biphasic mixture to 0 °C in an ice bath.

  • Acryloyl Chloride Addition: Dissolve acryloyl chloride (9.05 g, 100 mmol) in 50 mL of DCM. Add this solution dropwise to the reaction mixture over 60 minutes using an addition funnel, maintaining the temperature below 5 °C to prevent thermal polymerization of the vinyl groups.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Phase Separation & Washing: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer. Wash the organic layer successively with 0.1 M HCl (2 × 50 mL) to remove unreacted amine, followed by brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (bath temperature < 30 °C).

  • Purification: Recrystallize the crude product from an ethyl acetate/hexane mixture (1:3 v/v) to yield white, needle-like crystals of NHMPA.

Protocol 2: RAFT Copolymerization of Poly(NIPAM-co-NHMPA)

Objective: Synthesize a well-defined copolymer with a target molecular weight of 20,000 g/mol .

  • Reagent Preparation: Purify NIPAM by recrystallization from hexane. Recrystallize AIBN (initiator) from methanol.

  • Reaction Mixture Assembly: In a 25 mL Schlenk tube, dissolve NIPAM (1.81 g, 16.0 mmol), NHMPA (0.71 g, 4.0 mmol), DDMAT (0.073 g, 0.2 mmol), and AIBN (0.0066 g, 0.04 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF). The molar ratio of [Monomers]:[DDMAT]:[AIBN] is 100:1:0.2.

  • Deoxygenation (Critical Step): Oxygen is a potent radical scavenger. Subject the Schlenk tube to four freeze-pump-thaw cycles. Seal the tube under a positive pressure of ultra-high purity Argon.

  • Polymerization: Immerse the Schlenk tube in a pre-heated thermostatic oil bath at 70 °C. Allow the polymerization to proceed for 12 hours.

  • Quenching: Stop the polymerization by opening the flask to air and rapidly cooling it in liquid nitrogen.

RAFT I Initiation (AIBN) P1 Propagating Radical (Pn•) I->P1 + Monomers (NIPAM/NHMPA) INT Intermediate Radical P1->INT Addition to RAFT RAFT RAFT Agent (DDMAT) RAFT->INT P2 Dormant Chain (Pn-RAFT) INT->P2 Fragmentation R Leaving Group Radical (R•) INT->R Fragmentation P2->INT Degenerative Transfer RE Reinitiation & Propagation R->RE + Monomers RE->P1 Main Equilibrium

Figure 2: Mechanistic pathway of the RAFT copolymerization highlighting the degenerative transfer equilibrium.

Protocol 3: Polymer Purification & Characterization
  • Precipitation: Dilute the viscous reaction mixture with 5 mL of THF and precipitate dropwise into 500 mL of cold diethyl ether under vigorous magnetic stirring.

  • Isolation: Collect the pale-yellow polymer precipitate via vacuum filtration. The yellow tint confirms the retention of the trithiocarbonate end-group.

  • Dialysis: To remove trace unreacted monomers, dissolve the polymer in methanol and dialyze against deionized water (MWCO 3,500 Da) for 48 hours, changing the water every 12 hours.

  • Lyophilization: Freeze-dry the purified polymer to obtain a fine powder.

Quantitative Data Presentation

The self-validating nature of this protocol is confirmed through kinetic tracking and Gel Permeation Chromatography (GPC) analysis. The linear increase of molecular weight with conversion, coupled with low dispersity, confirms the "living" nature of the RAFT process.

Table 1: Monomer Synthesis Yield and Purity

CompoundTheoretical Yield (g)Actual Yield (g)% YieldPurity (HPLC)Melting Point (°C)
NHMPA 17.7214.5382.0%> 99.1%134 - 136

Table 2: Kinetic Data for RAFT Copolymerization at 70 °C

Time (h)Total Conversion (%)Target Mn​ ( g/mol )GPC Mn​ ( g/mol )Dispersity (Đ)
2183,6003,8501.08
4357,0007,2001.10
86212,40012,1001.13
128817,60018,0501.16

Note: Conversion determined via ¹H-NMR by comparing vinyl proton integration against the internal standard. GPC performed in DMF with LiBr using PMMA standards.

References

  • Yang, Z., Cao, T., Chen, J., & Cao, W. (2002). Self-assembly of Diazoresin and P[N-(4-hydroxyphenyl)acrylamide] via H-bonding Interaction. Chemical Journal of Chinese Universities, 23(2), 342-344. Retrieved from[Link]

  • Chiefari, J., Chong, Y. K., Ercole, F., Krstina, J., Jeffery, J., Le, T. P., Mayadunne, R. T. A., Meijs, G. F., Moad, C. L., Moad, G., Rizzardo, E., & Thang, S. H. (1998). Living Free-Radical Polymerization by Reversible Addition-Fragmentation Chain Transfer: The RAFT Process. Macromolecules, 31(16), 5559–5562. Retrieved from[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide

Welcome to the technical support guide for the synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this synthesis, focusing on maximizing yield and purity. We will explore the underlying chemical principles and offer data-driven troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing N-(2-hydroxy-5-methylphenyl)acrylamide?

The synthesis is a nucleophilic acyl substitution, specifically an N-acylation. It typically follows the Schotten-Baumann reaction conditions.[1][2] In this reaction, the lone pair of electrons on the nitrogen atom of the primary amine in 2-amino-4-methylphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride.[2] This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A base is used to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic, thus halting the reaction and reducing the yield.[1][2]

Caption: Fig. 1: Schotten-Baumann Reaction Mechanism

Q2: Why is selective N-acylation a challenge in this synthesis?

The starting material, 2-amino-4-methylphenol, has two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). Acryloyl chloride is a highly reactive acylating agent and can react with both groups.[3] However, the amino group is generally more nucleophilic than the hydroxyl group under neutral or basic conditions, which favors the desired N-acylation. The primary challenge is to prevent the competing O-acylation reaction, which forms an ester side product. Controlling reaction conditions, particularly temperature and the rate of addition of the acylating agent, is crucial for maximizing selectivity.

Q3: What are the most critical parameters affecting the reaction yield?

Several parameters must be carefully controlled to maximize the yield:

  • Temperature: Low temperatures (typically 0-5 °C) are essential to control the exothermic reaction, minimize side reactions like O-acylation, and prevent polymerization of the acryloyl group.[3]

  • Base: The choice and amount of base are critical. An inorganic base like sodium hydroxide or sodium bicarbonate is commonly used to neutralize the HCl byproduct.[4] A sufficient amount is needed to drive the reaction to completion.

  • Solvent System: A biphasic system, often using water and an organic solvent like dichloromethane or diethyl ether, is characteristic of Schotten-Baumann conditions.[2] This setup can help minimize the hydrolysis of the highly water-reactive acryloyl chloride.[5]

  • Reagent Purity: The purity of 2-amino-4-methylphenol and acryloyl chloride is paramount. Impurities can lead to side reactions and lower yields. Acryloyl chloride should be fresh or redistilled as it can degrade over time.

  • Polymerization Inhibitor: The acrylamide product and acryloyl chloride itself can polymerize.[3] Adding a small amount of a radical inhibitor, such as hydroquinone monomethyl ether (MEHQ) or p-methoxyphenol, can prevent this unwanted side reaction.[6][7]

Troubleshooting Guide: Maximizing Yield

This section addresses common problems encountered during the synthesis and provides actionable solutions.

Problem: My yield is consistently low (< 50%).

Possible Cause 1: Incomplete Reaction

  • Explanation: The reaction may not be going to completion due to insufficient base or reaction time. The HCl generated forms a salt with the unreacted amine, rendering it non-nucleophilic and stopping the reaction.[1]

  • Solution:

    • Ensure Stoichiometry: Use at least two equivalents of base. One equivalent to neutralize the HCl produced and another to maintain basic conditions that favor the free amine.

    • Monitor pH: During the reaction, maintain the pH of the aqueous layer between 9 and 12 to ensure the amine remains deprotonated and nucleophilic.[2]

    • Increase Reaction Time: While the reaction is typically fast, ensure it is stirred for a sufficient duration (e.g., 2-3 hours) at low temperature after the addition of acryloyl chloride is complete.

Possible Cause 2: Hydrolysis of Acryloyl Chloride

  • Explanation: Acryloyl chloride reacts violently with water to form acrylic acid and HCl.[3] If the acyl chloride is exposed to the aqueous phase for too long before reacting with the amine, its concentration will decrease, leading to lower yields.

  • Solution:

    • Vigorous Stirring: In a biphasic system, ensure very rapid stirring to create a large interfacial area, promoting the reaction between the amine (in the organic phase) and the acyl chloride before hydrolysis can occur.

    • Slow Addition: Add the acryloyl chloride dropwise and slowly below the surface of the reaction mixture. This ensures it reacts quickly with the amine rather than with the water.

    • Consider a Flow Reactor: For better control and suppression of hydrolysis, a continuous flow reactor can be significantly more efficient than batch conditions.[5]

Problem: I'm observing significant side product formation.

Possible Cause 1: O-Acylation

  • Explanation: The formation of the O-acylated ester product is a common side reaction. This is more likely to occur at higher temperatures or if the amine is protonated, increasing the relative nucleophilicity of the hydroxyl group.

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature at 0-5 °C throughout the addition of acryloyl chloride.

    • Controlled Addition: Add the acryloyl chloride slowly to maintain a low instantaneous concentration, which favors reaction with the more nucleophilic amine.

Possible Cause 2: Polymerization

  • Explanation: The vinyl group in both the reactant (acryloyl chloride) and the product is susceptible to radical polymerization, leading to the formation of an insoluble polymeric solid and reducing the yield of the desired monomer.[3]

  • Solution:

    • Add an Inhibitor: Introduce a polymerization inhibitor (e.g., 100-200 ppm of MEHQ) into the reaction mixture at the beginning of the synthesis.[6]

    • Avoid High Temperatures: Do not allow the reaction temperature to rise, as heat can initiate polymerization.

    • Work-up Conditions: Keep temperatures low during work-up and purification steps. When concentrating the product solution on a rotary evaporator, use a water bath temperature below 40°C.[7]

Troubleshooting_Workflow start Low Yield or Impure Product check_purity 1. Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity issue Identify Primary Issue check_purity->issue incomplete_rxn Incomplete Reaction (Starting material remains) issue->incomplete_rxn High SM side_products Major Side Products (O-acylation, Polymer) issue->side_products New Spots/Peaks purification_loss Loss During Purification issue->purification_loss Low Isolated Yield sol_incomplete Action: - Check base stoichiometry (≥2 eq.) - Monitor & maintain pH 9-12 - Increase reaction time incomplete_rxn->sol_incomplete sol_side_products Action: - Lower temp to 0-5°C - Slow dropwise addition - Add polymerization inhibitor (MEHQ) side_products->sol_side_products sol_purification Action: - Recrystallize from appropriate solvent - Use column chromatography if needed - Minimize heat during solvent removal purification_loss->sol_purification

Caption: Fig. 2: Troubleshooting Workflow for Yield Optimization

Problem: The product is difficult to purify.

Possible Cause: Co-precipitation or Similar Solubility of Impurities

  • Explanation: The desired N-acyl product may have similar solubility characteristics to the O-acyl side product or starting material, making simple precipitation or recrystallization ineffective.

  • Solution:

    • Aqueous Wash: After the reaction, perform an acidic wash (e.g., with dilute HCl) to remove any unreacted amine and a basic wash (e.g., with sodium bicarbonate solution) to remove any acrylic acid formed from hydrolysis.[8]

    • Recrystallization: This is a common and effective method for purifying acrylamide derivatives.[9] Experiment with different solvent systems. A mixture of an alcohol (like methanol or ethanol) and water, or an organic solvent pair like ethyl acetate/hexane, may provide good separation.

    • Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable method for separating closely related compounds.[8] A gradient elution with a solvent system like hexane/ethyl acetate is often effective.

Experimental Protocol & Data

Optimized Laboratory-Scale Synthesis Protocol

This protocol incorporates the best practices discussed above to maximize yield and purity.

Materials:

  • 2-Amino-4-methylphenol (1.23 g, 10 mmol)

  • Acryloyl chloride (0.91 g, 0.82 mL, 10 mmol)

  • Sodium hydroxide (0.80 g, 20 mmol)

  • Hydroquinone monomethyl ether (MEHQ) (~2 mg)

  • Dichloromethane (DCM, 50 mL)

  • Deionized water (50 mL)

  • Ice bath

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methylphenol and MEHQ in 50 mL of DCM.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide in 50 mL of cold deionized water. Add this aqueous solution to the flask.

  • Cooling: Place the flask in an ice-water bath and stir vigorously for 15 minutes until the internal temperature is stable between 0-5 °C.

  • Acylation: Add acryloyl chloride dropwise to the rapidly stirring biphasic mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir vigorously at 0-5 °C for an additional 2 hours.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of water, and 20 mL of brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).[9]

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporator, bath temp < 40 °C).

  • Purification: Recrystallize the resulting crude solid from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure N-(2-hydroxy-5-methylphenyl)acrylamide.

Table 1: Influence of Reaction Conditions on Yield
ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Temperature Room Temperature (~25 °C)0-5 °CReduced side reactions and polymerization at lower temperatures.
Base (NaOH) 1.0 equivalent2.0 equivalentsDrives reaction to completion by neutralizing HCl.[1]
Inhibitor None200 ppm MEHQPrevents loss of product due to polymerization.[6]
Acyl Chloride Addition Rapid (1 min)Slow, dropwise (30 min)Minimizes local concentration, favoring N-acylation.
Expected Yield 30-50%75-90%Optimized conditions significantly boost isolated yield.

References

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. [Link]

  • Schotten–Baumann reaction. Grokipedia. [Link]

  • Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. NVPUBS Library. [Link]

  • Schotten-Baumann Reaction. Name Reactions in Organic Synthesis.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Algerian Journal of Natural Products. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • N-[3-(Dimethylamino)propyl]-N′-(2-hydroxy-5-methylphenyl)oxamide. National Center for Biotechnology Information. [Link]

  • Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. National Center for Biotechnology Information. [Link]

  • Reaction Help. Reddit. [Link]

  • Method for preparing N-hydroxymethyl acrylamide.
  • MECHANISMS OF ACRYLAMIDE FORMATION. SpringerLink. [Link]

  • An environment-friendly process for selective acylation of aminophenol.
  • Polymerization of 5-HMF with different monomers (acrylamide,...). ResearchGate. [Link]

  • AS/A-level - Acylation (Acyl Chlorides). Tuttee Academy. [Link]

  • Process for preparing n-methyl(meth)acrylamide.
  • Selective N-acylation of amino alcohols.
  • Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. ResearchGate. [Link]

  • Tandem Friedel-Crafts acylation and alkylation of acryloyl chloride with benzene. ResearchGate. [Link]

  • 2-Amino-4-methylphenol. PubChem. [Link]

  • Acrylamide and 5-hydroxymethylfurfural formation in reconstituted potato chips during frying. SpringerLink. [Link]

  • Co-Extraction and Co-Purification Coupled with HPLC-DAD for Simultaneous Detection of Acrylamide and 5-hydroxymethyl-2-furfural in Thermally Processed Foods. PubMed. [Link]

Sources

Optimization

Purification techniques for crude N-(2-hydroxy-5-methylphenyl)acrylamide

Welcome to the Technical Support Center for the isolation and purification of acrylamide derivatives. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of acrylamide derivatives. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of reactive intermediates.

Purifying N-(2-hydroxy-5-methylphenyl)acrylamide presents a unique set of challenges. The molecule contains a reactive vinyl group (prone to polymerization), a free phenolic hydroxyl (prone to oxidation and over-acylation), and an amide linkage. This guide is designed to move beyond basic step-by-step instructions by explaining the causality behind each experimental choice, ensuring you can build a self-validating purification workflow.

Logical Workflow & Chemoselectivity Pathways

Before troubleshooting, it is critical to understand the divergent chemical pathways that occur during the acylation of 2-amino-4-methylphenol. While the amine is kinetically favored for N-acylation, the phenolic hydroxyl can also react with excess acryloyl chloride to form an unwanted O-acryloyl ester [1].

ChemPathway SM 2-amino-4-methylphenol + Acryloyl Chloride Target N-(2-hydroxy-5-methylphenyl)acrylamide (Target Product) SM->Target Kinetically Favored (N-acylation) BisAcylated Bis-acylated Impurity (O- & N-acylated) SM->BisAcylated Excess Reagent (O-acylation) BisAcylated->Target Mild Hydrolysis (K2CO3, MeOH)

Chemoselective pathways during the synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide.

To isolate the target compound efficiently, we employ a sequential purification strategy that chemically reverts impurities before physical separation.

G Crude Crude Reaction Mixture (N-acylated, O-acylated, starting materials) Quench Aqueous Quench & Extraction (Removes Acrylic Acid & Salts) Crude->Quench DCM / H2O Hydrolysis Mild Base Treatment (K2CO3/MeOH) (Cleaves O-Acryloyl Ester) Quench->Hydrolysis Organic Phase Chromatography Silica Gel Chromatography (PE/EA Eluent + BHT Inhibitor) Hydrolysis->Chromatography Concentrated Crude Pure Pure N-(2-hydroxy-5-methylphenyl)acrylamide Chromatography->Pure Target Fractions

End-to-end purification workflow for crude N-aryl acrylamides.

Troubleshooting & FAQs

Q1: Why is my crude product heavily contaminated with a bis-acylated byproduct, and how do I remove it? Causality: 2-amino-4-methylphenol is a bifunctional nucleophile. Even with carefully controlled stoichiometry, localized excesses of acryloyl chloride during dropwise addition will cause the phenolic -OH to undergo O-acylation. Solution: Do not attempt to separate the bis-acylated impurity via chromatography; their polarity is often frustratingly similar. Instead, treat the crude mixture with a mild base (e.g., K₂CO₃ in methanol). The ester bond is significantly more labile to transesterification than the amide bond. This converts the impurity back into your target product, increasing your overall yield.

Q2: My product turns dark brown or purple during concentration. What is happening? Causality: Aminophenol derivatives are highly susceptible to aerobic oxidation, forming deeply colored, highly conjugated quinone-imine derivatives. Solution: Ensure the reaction is thoroughly washed with a mild acidic aqueous solution (e.g., 0.1 M HCl) during the initial liquid-liquid extraction to remove any unreacted 2-amino-4-methylphenol. Furthermore, degas your chromatography solvents with nitrogen to prevent on-column oxidation.

Q3: How do I prevent polymerization during silica gel chromatography and solvent evaporation? Causality: N-aryl acrylamides contain a highly reactive vinyl group prone to radical-initiated auto-polymerization, especially when concentrated or exposed to light and heat [3]. Solution: Add a radical inhibitor such as Butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) at 10-50 ppm to your elution solvents. Always evaporate solvents under reduced pressure at a water bath temperature strictly below 35°C.

Impurity Profiling & Data Presentation

To establish a self-validating system, you must be able to track the fate of every impurity in real-time. Use the following quantitative tracking table during your TLC and LC-MS analyses.

ImpurityMolecular SourceDetection (TLC R_f / LC-MS m/z)Primary Removal Strategy
Acrylic Acid Hydrolysis of unreacted acryloyl chlorideBroad streak / [M-H]⁻ 71Aqueous wash (sat. NaHCO₃)
2-Amino-4-methylphenol Unreacted starting materialR_f ~0.2 (PE/EA 3:1) /[M+H]⁺ 124Aqueous wash (0.1 M HCl)
Bis-acylated derivative O-acylation of the phenol groupR_f ~0.7 (PE/EA 3:1) / [M+H]⁺ 232Mild basic hydrolysis (K₂CO₃/MeOH)
Polyacrylamide oligomers Radical auto-polymerizationBaseline origin (R_f 0.0)Filtration through short silica plug

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, an analytical check is integrated to prove the chemical logic of the step before proceeding.

Phase 1: Reaction Quench and Liquid-Liquid Extraction

  • Quench the crude reaction mixture by slowly adding saturated aqueous NaHCO₃ (1:1 v/v) to neutralize HCl and partition water-soluble acrylic acid into the aqueous phase.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL) [1].

  • Wash the combined organic layers with 0.1 M HCl (50 mL) to protonate and remove unreacted 2-amino-4-methylphenol.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (Water bath < 35°C).

Phase 2: Chemoselective Hydrolysis (Self-Validating Step)

  • Dissolve the crude residue in Methanol to achieve a 0.1 M concentration.

  • Add 0.5 equivalents of anhydrous K₂CO₃.

  • Stir at room temperature for 30 minutes.

  • Validation Check: Run a TLC (PE/EA 3:1). The disappearance of the high-R_f bis-acylated spot and the proportional thickening of the target product spot validates that chemoselective cleavage was successful without degrading the core amide bond.

  • Neutralize the mixture with 1 M HCl, remove methanol in vacuo, and re-extract with DCM.

Phase 3: Silica Gel Column Chromatography

  • Prepare a silica gel column using Petroleum Ether (PE). Add 50 ppm BHT to the solvent system to prevent on-column polymerization.

  • Load the crude mixture onto the column.

  • Elute using a step-gradient of Petroleum Ether/Ethyl Acetate (PE/EA) from 10:1 to 3:1 [2].

  • Validation Check: Spot fractions on TLC. Pure N-(2-hydroxy-5-methylphenyl)acrylamide will elute cleanly at an R_f of ~0.45. If material remains stuck at the baseline (R_f 0.0), oligomerization has occurred; discard the baseline material.

  • Pool target fractions and concentrate under reduced pressure (< 35°C). Store the purified solid at -20°C in an amber vial backfilled with argon.

References

  • BenchChem. "Technical Support Center: Addressing Poor Solubility of N-aryl Acrylamides in Bioconjugation." BenchChem Application Notes.
  • MDPI. "Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides." Catalysts 2023.
  • ACS Publications. "Transition-Metal-Free Decarboxylative Cyclization of N-Arylacrylamides with 2,2-Difluoro-2-(phenylthio)acetic Acid." The Journal of Organic Chemistry 2021.
Troubleshooting

Overcoming solubility issues with N-(2-hydroxy-5-methylphenyl)acrylamide

Welcome to the technical support guide for N-(2-hydroxy-5-methylphenyl)acrylamide. This resource is designed for researchers, chemists, and formulation scientists to address one of the most common challenges encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(2-hydroxy-5-methylphenyl)acrylamide. This resource is designed for researchers, chemists, and formulation scientists to address one of the most common challenges encountered with this monomer: poor solubility. This guide provides in-depth explanations, step-by-step troubleshooting protocols, and answers to frequently asked questions to ensure your experiments proceed smoothly and efficiently.

Understanding the Molecule: Why is Solubility a Challenge?

N-(2-hydroxy-5-methylphenyl)acrylamide is a bifunctional monomer containing a polymerizable acrylamide group and a phenolic ring. This unique structure, while useful for creating functional polymers, presents a solubility challenge due to a combination of factors:

  • Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the phenolic hydroxyl and the amide N-H) and acceptors (the carbonyl oxygen and hydroxyl oxygen). These groups can form strong intermolecular hydrogen bonds in the solid state, creating a stable crystal lattice that requires significant energy to break apart and dissolve.[1]

  • Aromatic Stacking: The flat, aromatic phenyl rings can stack on top of each other (π-π stacking), further contributing to a stable solid form that resists dissolution.

  • Polarity Mismatch: The molecule has both polar (hydroxyl, amide) and nonpolar (phenyl ring, methyl group) regions. This amphipathic nature means it is often not perfectly suited for either highly polar solvents (like water) or purely nonpolar solvents (like hexane).

The key to solubilization is to disrupt these intermolecular forces effectively.

Troubleshooting Guide: A Systematic Approach to Dissolution

This guide provides a logical workflow for dissolving N-(2-hydroxy-5-methylphenyl)acrylamide. Start with the simplest methods and proceed to more advanced techniques as needed.

Workflow for Solubilizing N-(2-hydroxy-5-methylphenyl)acrylamide

cluster_0 cluster_1 cluster_2 cluster_3 start Start: Weigh Compound solvent_screen Step 1: Solvent Screening (See Table 1) start->solvent_screen dissolved_q Is it fully dissolved? solvent_screen->dissolved_q success Success! Proceed with experiment. dissolved_q->success Yes ph_mod Step 2: pH Modification (For Aqueous Systems) dissolved_q->ph_mod No dissolved_q2 Is it fully dissolved? ph_mod->dissolved_q2 success2 Success! (Note buffer compatibility) dissolved_q2->success2 Yes energy_input Step 3: Apply Energy (Heating / Sonication) dissolved_q2->energy_input No dissolved_q3 Is it fully dissolved? energy_input->dissolved_q3 success3 Success! (Check for stability) dissolved_q3->success3 Yes cosolvent Step 4: Use Co-solvents (e.g., DMSO/Water) dissolved_q3->cosolvent No dissolved_q4 Is it fully dissolved? cosolvent->dissolved_q4 success4 Success! (Mind co-solvent effects) dissolved_q4->success4 Yes fail Insoluble. Re-evaluate solvent choice or consider derivatization. dissolved_q4->fail No

Caption: A decision-tree workflow for dissolving N-(2-hydroxy-5-methylphenyl)acrylamide.

Data Presentation: Solvent Compatibility

Before attempting dissolution, consult the following table which summarizes the solubility of N-(2-hydroxy-5-methylphenyl)acrylamide in common laboratory solvents. The principle of "like dissolves like" is a crucial starting point.[2]

Table 1: Solubility of N-(2-hydroxy-5-methylphenyl)acrylamide

Solvent CategorySolvent ExampleExpected SolubilityNotes and Recommendations
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly Soluble Excellent choice for creating high-concentration stock solutions.[3]
Dimethylformamide (DMF)Soluble Good alternative to DMSO. Ensure use of an inert gas if the compound is prone to oxidation.[4]
Polar Protic Methanol, EthanolSoluble to Moderately Soluble Can be effective, especially with warming. Ethanol is a useful co-solvent with water.[5][6]
WaterSparingly Soluble / Insoluble Solubility is very low at neutral pH. Requires pH adjustment for dissolution.[4]
Nonpolar Toluene, HexaneInsoluble Not recommended for this compound due to the polar functional groups.
Chlorinated Dichloromethane (DCM)Slightly Soluble May be used in some organic synthesis workups but not ideal for preparing solutions for aqueous assays.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock in an Organic Solvent

This is the recommended starting point for most applications, especially those involving subsequent dilution into aqueous media (e.g., cell culture).

  • Weigh Compound: Accurately weigh the desired amount of N-(2-hydroxy-5-methylphenyl)acrylamide into a clean glass vial.

  • Add Solvent: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 100 mM).

  • Mix Thoroughly: Vortex the solution for 1-2 minutes until the solid is completely dissolved.

  • Apply Energy (If Necessary): If dissolution is slow, gently warm the vial to 37-40°C or place it in a water bath sonicator for 5-10 minutes.[7] This will help break down any stubborn crystal lattice structures.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7]

Protocol 2: pH-Mediated Dissolution in Aqueous Buffer

This method leverages the acidic nature of the phenolic hydroxyl group to increase aqueous solubility.

  • Identify pKa: The phenolic proton is weakly acidic. Deprotonation by raising the pH above its pKa will create a charged phenolate species, which is significantly more water-soluble.

  • Select a Buffer: Choose a buffer system with a pH above the compound's pKa (typically pH > 9 for phenols). A basic buffer like sodium carbonate or a phosphate buffer adjusted to a basic pH can be used.

  • Dispersion: Disperse the weighed compound in a small amount of the chosen buffer.

  • pH Adjustment: While stirring vigorously, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise to raise the pH. Monitor the dissolution of the solid. The compound should dissolve as the solution becomes more basic.

  • Final pH Check: Once dissolved, re-check the pH and adjust as necessary. Be aware that the final pH may impact your downstream experiment, so ensure it is compatible.

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What happened?

A1: This is a very common issue known as "antisolvent precipitation." While your compound is soluble in 100% DMSO, it is not soluble in the final, mostly aqueous solution. The DMSO concentration is too low to keep it dissolved.

Troubleshooting Steps:

  • Decrease Final Concentration: The simplest solution is to lower the final concentration of your compound in the assay.

  • Add DMSO Stock to Buffer: Instead of adding the aqueous buffer to your DMSO stock, do the reverse. Add your small volume of DMSO stock directly into the vortexing aqueous buffer.[7] This rapid dispersion can sometimes prevent aggregation and precipitation.[7]

  • Use a Co-solvent: If your experiment allows, preparing the final solution in a buffer containing a small percentage of a water-miscible organic co-solvent like ethanol can help maintain solubility.[2][5]

  • Check Final DMSO Percentage: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) and consistent across all samples, including a vehicle control.[7]

Q2: My polymerization reaction involving N-(2-hydroxy-5-methylphenyl)acrylamide is slow or incomplete, even though the monomer appears to be dissolved.

A2: The monomer may be dissolved, but its concentration could be too low for an efficient reaction rate. Alternatively, undissolved microscopic particles could be inhibiting the reaction.

Troubleshooting Steps:

  • Confirm Complete Dissolution: Before starting the polymerization, hold the solution up to a light source. The absence of the Tyndall effect (light scattering) indicates a true solution. If you see scattering, microscopic particles are still present.

  • Increase Temperature: For many polymerizations, increasing the reaction temperature can enhance both monomer solubility and reaction kinetics. Be mindful of the initiator's optimal temperature range.

  • Use a Co-solvent System: Performing the polymerization in a solvent mixture, such as a water/ethanol blend, can increase the monomer's solubility, leading to a more efficient reaction.[5]

Q3: Can I use heat to dissolve the compound?

A3: Yes, gentle heating (e.g., to 37-50°C) can significantly increase the rate of dissolution.[2] However, be cautious. Prolonged exposure to high temperatures can potentially degrade the compound or cause premature polymerization of the acrylamide group, especially if radical initiators are present. Always use the lowest effective temperature for the shortest time necessary.

Q4: I've tried multiple solvents and it's still not dissolving at the concentration I need. What are my other options?

A4: If standard methods fail, you may need to consider more advanced or chemical approaches.

Troubleshooting Steps:

  • Particle Size Reduction: Grinding the solid material into a finer powder (micronization) increases the surface area available for the solvent to act upon, which can enhance the dissolution rate.[2][8]

  • Use of Surfactants: For aqueous systems, adding a small amount of a surfactant like sodium lauryl sulfate (SLS) can form micelles that encapsulate the compound and increase its apparent solubility.[9] This is highly dependent on the application and may interfere with downstream biological assays.

  • Chemical Modification: In a drug development context, if solubility remains a major hurdle, chemists may consider synthesizing a pro-drug or a salt form of the compound to improve its physicochemical properties.[10]

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved March 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193628, N-(2-Hydroxyethyl)acrylamide (stabilized with MEHQ). Retrieved March 10, 2026, from [Link]

  • Pharmaceutical Technology. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved March 10, 2026, from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved March 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13543, N-Methylolacrylamide. Retrieved March 10, 2026, from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved March 10, 2026, from [Link]

  • World Journal of Pharmaceutical Research. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Retrieved March 10, 2026, from [Link]

  • Ataman Kimya. (n.d.). N-(HYDROXYMETHYL)ACRYLAMIDE. Retrieved March 10, 2026, from [Link]

  • Journal of Pharmaceutical Sciences. (2010, November 20). N-(2-Hydroxypropyl)methacrylamide-based polymer conjugates with pH-controlled activation of doxorubicin for cell-specific or passive tumour targeting. Retrieved March 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292583, N-(2-Hydroxy-5-methylphenyl)acetamide. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2015). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Retrieved March 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide. Retrieved March 10, 2026, from [Link]

  • University of Southern Mississippi. (n.d.). Synthesis of Well-defined Acrylamide-based Polymers and Related Materials. Retrieved March 10, 2026, from [Link]

  • Google Patents. (n.d.). CN102351729A - Method for preparing N-hydroxymethyl acrylamide.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose. Retrieved March 10, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions. Retrieved March 10, 2026, from [Link]

Sources

Optimization

Identifying and minimizing side products in N-(2-hydroxy-5-methylphenyl)acrylamide synthesis

Welcome to the technical support resource for the synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on maximizing yield and purity by identifying and minimizing common side products. The content is structured in a practical, question-and-answer format to directly address challenges you may encounter in the lab.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Question: My final yield is significantly lower than expected. What are the most likely causes and how can I address them?

Answer:

Low yield in this synthesis is a common issue that can stem from several factors, primarily related to reaction conditions and the stability of the reagents and product. The synthesis, a nucleophilic acyl substitution, is a competitive reaction. Here are the primary causes and troubleshooting steps:

  • Hydrolysis of Acryloyl Chloride: Acryloyl chloride is highly reactive and susceptible to hydrolysis by moisture. This reaction consumes the acylating agent, reducing the amount available to react with the aminophenol.

    • Causality: Water acts as a competing nucleophile, converting the acyl chloride to acrylic acid, which will not participate in the desired reaction.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Reaction Temperature: The reaction is typically exothermic. Running the reaction at a temperature that is too high can promote side reactions, while a temperature that is too low can lead to an incomplete reaction.

    • Causality: Higher temperatures can increase the rate of polymerization and may favor the formation of the thermodynamically stable O-acylated product in some systems.

    • Solution: Maintain a low temperature (0-5 °C) during the addition of acryloyl chloride to control the initial exothermic phase. After addition, allow the reaction to slowly warm to room temperature to ensure it proceeds to completion. Monitor progress using Thin Layer Chromatography (TLC).

  • Inefficient Base Catalysis: A base is crucial for neutralizing the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

    • Causality: The reaction between an amine and an acyl chloride produces one equivalent of acid. This acid will form a salt with the unreacted amine, effectively halting the reaction.[1]

    • Solution: Use at least two equivalents of a suitable base (e.g., triethylamine or pyridine) or conduct the reaction under Schotten-Baumann conditions with an aqueous base like NaOH.[2][3][4] The base scavenges the HCl, driving the reaction to completion.

  • Losses During Workup and Purification: The product can be lost during aqueous washes if the pH is not controlled, or during recrystallization if an inappropriate solvent system is used.

    • Solution: During aqueous workup, ensure the organic layer is thoroughly separated. When performing recrystallization, use a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize crystal recovery.[5] Test small aliquots with various solvent systems (e.g., ethyl acetate/hexane, acetone, methanol/water) to find the optimal one.

Troubleshooting Workflow: Low Yield

start Low Product Yield Observed check_reagents Verify Reagent Quality & Dryness (Anhydrous Solvents, Fresh Acryloyl Chloride) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification Steps start->check_workup temp Temperature Control (0-5°C addition?) check_conditions->temp base Sufficient Base (≥2 eq.)? check_conditions->base atmosphere Inert Atmosphere Used? check_conditions->atmosphere extraction pH during extraction? Emulsions? check_workup->extraction purification Recrystallization Solvent Optimized? check_workup->purification

Caption: Workflow for diagnosing low product yield.

Question: My analytical data (¹H NMR, LC-MS) shows a significant impurity with a similar mass to my product. Is this the O-acylated side product?

Answer:

Yes, this is highly probable. The primary competing reaction in the acylation of aminophenols is O-acylation, leading to the formation of the isomeric ester, 4-methyl-2-acrylamidophenyl acrylate.[6]

  • Mechanistic Insight: 2-amino-4-methylphenol has two nucleophilic sites: the amino group (-NH₂) and the phenolic hydroxyl group (-OH). While the amino group is generally a stronger nucleophile than the hydroxyl group, O-acylation can still occur, particularly under certain conditions.[7][8] The nitrogen's lone pair is more available for nucleophilic attack compared to the oxygen's, whose lone pairs are partially delocalized into the aromatic ring.[8][9]

  • Conditions Favoring O-Acylation:

    • Strong Bases: Using a very strong base (e.g., sodium hydride) can deprotonate the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion, which can then readily attack the acryloyl chloride.

    • Solvent Effects: Aprotic polar solvents can stabilize the phenoxide intermediate, potentially increasing the rate of O-acylation.

    • Steric Hindrance: While not the primary factor here, significant steric bulk near the amine could potentially favor attack at the less hindered hydroxyl group.

  • How to Minimize O-Acylation:

    • Control Basicity: Use a non-nucleophilic organic base like triethylamine or pyridine. These are strong enough to scavenge HCl but not strong enough to significantly deprotonate the phenol.

    • Temperature Control: Perform the initial reaction at low temperatures (0-5 °C). N-acylation is typically kinetically favored, and lower temperatures help to maintain this selectivity.[8]

    • Choice of Acylating Agent: While acryloyl chloride is standard, using acrylic anhydride in the presence of a mild acid catalyst could potentially improve selectivity in some cases, though this may require more optimization.

Reaction Pathway Diagram

sub 2-amino-4-methylphenol + Acryloyl Chloride N_path N-Acylation (Kinetic Product) - More Nucleophilic Amine sub->N_path Favored O_path O-Acylation (Side Product) - Less Nucleophilic Hydroxyl sub->O_path Minimized product N-(2-hydroxy-5-methylphenyl)acrylamide (Desired Product) N_path->product side_product 4-methyl-2-acrylamidophenyl acrylate (Isomeric Impurity) O_path->side_product

Caption: Competing N-acylation and O-acylation pathways.

Question: During the reaction or workup, my mixture became viscous and formed a solid gel. What happened and is it salvageable?

Answer:

This is a classic sign of uncontrolled polymerization of the acrylamide moiety. The vinyl group (C=C) in your product and any unreacted acryloyl chloride is susceptible to free-radical polymerization.[10][11]

  • Triggers for Polymerization:

    • Heat: High temperatures during the reaction or solvent removal (e.g., on a rotary evaporator) can initiate polymerization. The polymerization of acrylamide is highly exothermic, which can lead to a runaway reaction.[12]

    • Light: UV light can generate radicals.

    • Radical Initiators: Trace impurities (e.g., peroxides in solvents like THF or ether) can act as initiators.

    • Oxygen: While often an inhibitor, oxygen can also contribute to radical formation under certain conditions.

  • Prevention and Mitigation:

    • Use a Polymerization Inhibitor: This is critical. Add a small amount of a radical scavenger to the reaction mixture. Common choices include hydroquinone monomethyl ether (MEHQ) or butylated hydroxytoluene (BHT).

    • Maintain Low Temperatures: As discussed, keep the reaction temperature low. When removing solvent, use a rotary evaporator with a water bath temperature below 40 °C and do not evaporate to complete dryness if possible.

    • Store Properly: Store the final product in a cool, dark place, and consider adding an inhibitor if it will be stored for an extended period.

    • Use Fresh Solvents: Use freshly distilled or inhibitor-stabilized solvents to avoid peroxide contaminants.

Once a significant amount of polymer has formed, it is generally not salvageable. The polymer is typically insoluble and difficult to separate from the desired monomeric product. The best course of action is to discard the batch and restart the synthesis with appropriate preventative measures.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed, step-by-step protocol for this synthesis?

A1: The following protocol is a standard laboratory-scale procedure based on the Schotten-Baumann reaction conditions.[4][13]

Experimental Protocol: Synthesis

Materials:

  • 2-amino-4-methylphenol

  • Acryloyl chloride (freshly distilled or from a new bottle)

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Hydroquinone monomethyl ether (MEHQ)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-4-methylphenol (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 10 mL per gram of aminophenol) and triethylamine (2.2 eq). Add a catalytic amount of MEHQ (e.g., 50-100 ppm).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Addition of Acyl Chloride: Add acryloyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly quench by adding deionized water.

  • Workup: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated NaHCO₃ solution (2x)

      • Water (1x)

      • Brine (1x)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a bath temperature below 40 °C.

  • Purification: The resulting crude solid should be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.[14]

Q2: Which analytical methods are best for characterizing the product and identifying impurities?

A2: A combination of techniques is recommended for full characterization.

Analytical TechniquePurposeKey Observations
¹H and ¹³C NMR Structural elucidation and purity assessment.Confirms the presence of the acrylamide vinyl protons, aromatic protons, and the N-H and O-H protons. The chemical shifts will differ significantly between the N-acylated and O-acylated isomers.
LC-MS Purity assessment and impurity identification.Provides the mass of the product (verifying M+H⁺). Can detect and quantify the O-acylated isomer and other side products. HPLC methods are well-established for acrylamide detection.[15][16][17][18]
FT-IR Spectroscopy Functional group identification.Shows characteristic peaks for the amide C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), and the phenolic O-H stretch (~3400 cm⁻¹, broad).
Melting Point Purity check.A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Q3: How do I choose the right base and solvent for the reaction?

A3: The choice of base and solvent is critical for maximizing selectivity and yield.

  • Base Selection:

    • Recommended: Tertiary amines like triethylamine or pyridine . They are non-nucleophilic and act solely as HCl scavengers. Triethylamine is more basic and generally preferred.

    • Aqueous Base (Schotten-Baumann): Using an aqueous solution of NaOH or K₂CO₃ in a two-phase system (e.g., DCM/water) is a classic and effective method.[3][4] The amine and acyl chloride react in the organic phase, while the base in the aqueous phase neutralizes the HCl byproduct.[4] This method can be very effective at minimizing O-acylation.

    • Avoid: Strong, non-nucleophilic bases like DBU or very strong bases like NaH, which can promote O-acylation by deprotonating the phenol.

  • Solvent Selection:

    • Recommended: Aprotic solvents are generally preferred.

      • Dichloromethane (DCM): Excellent choice due to its inertness and ability to dissolve the starting materials.

      • Tetrahydrofuran (THF): Also a good choice, but be cautious of peroxide formation. Use freshly distilled or inhibitor-stabilized THF.

      • Acetonitrile: Has been used successfully in similar syntheses.[19]

    • Avoid: Protic solvents like ethanol or methanol, as they can react with acryloyl chloride.

References

  • Mori, H., Matsuyama, M., Sutoh, K., & Endo, T. (2006). RAFT Polymerization of Acrylamide Derivatives Containing l-Phenylalanine Moiety. Macromolecules, 39(15), 4978-4987. [Link]

  • Ma, Z., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Polymers, 15(6), 1436. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia. [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Al-Malaika, S., & Issenhuth, S. (2017). Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect. World Journal of Chemical Education, 5(2), 65-71. [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. [Link]

  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? [Link]

  • SAMS chemistry. (2024). acetylation of 4-aminophenol: Mechanism. YouTube. [Link]

  • Fun, H. K., et al. (2012). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 10), o2874. [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Acrylamide. NCBI Bookshelf. [Link]

  • Bai, F., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry, 13(12), 8869-8879. [Link]

  • Patil, S. L., et al. (2019). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 4(1), 1799-1808. [Link]

  • U.S. Food and Drug Administration. (2013). Detection and Quantitation of Acrylamide in Foods. [Link]

  • Joint Research Centre. (n.d.). Determination of Acrylamide in Food Simulants. [Link]

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation? [Link]

  • Hoechst Celanese Corp. (1994). Process for the preparation of N-acylated aminophenols.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Han, L. F., et al. (2008). N-[3-(Dimethylamino)propyl]-N′-(2-hydroxy-5-methylphenyl)oxamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2176. [Link]

  • CN102351729A. (2012). Method for preparing N-hydroxymethyl acrylamide.
  • Stadler, R. H., et al. (2005). Mechanisms of Acrylamide Formation. In Chemistry and Safety of Acrylamide in Food. Springer. [Link]

  • Li, W. W., et al. (2009). Determination of Residual Acrylamide in Medical Polyacrylamide Hydrogel by High Performance Liquid Chromatography tandem Mass. Biomedical and Environmental Sciences, 22(1), 27-32. [Link]

  • Pediaa.Com. (2020). Difference Between O Acylation and N Acylation. [Link]

  • Agilent. (n.d.). Determination of Acrylamide in Raw and Drinking Waters Application. [Link]

  • EP3652150A1. (2020). Process for preparing n-methyl(meth)acrylamide.
  • ResearchGate. (n.d.). Reported O-selective acylation of amino alcohols without protecting the... [Link]

  • US20230104724A1. (2023). An environment-friendly process for selective acylation of aminophenol.
  • PubChem. (n.d.). N-(2-Hydroxyethyl)acrylamide. [Link]

  • Boumoud, B., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(7), 1894-1900. [Link]

  • Ataman Kimya. (n.d.). N-(HYDROXYMETHYL)ACRYLAMIDE. [Link]

  • PubMed. (2019). Co-Extraction and Co-Purification Coupled with HPLC-DAD for Simultaneous Detection of Acrylamide and 5-hydroxymethyl-2-furfural in Thermally Processed Foods. [Link]

Sources

Troubleshooting

Preventing unintended polymerization of N-(2-hydroxy-5-methylphenyl)acrylamide during storage

Technical Support Center: N-(2-hydroxy-5-methylphenyl)acrylamide A Guide to Preventing Unintended Polymerization During Storage Welcome to the Technical Support Center for N-(2-hydroxy-5-methylphenyl)acrylamide. This res...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(2-hydroxy-5-methylphenyl)acrylamide

A Guide to Preventing Unintended Polymerization During Storage

Welcome to the Technical Support Center for N-(2-hydroxy-5-methylphenyl)acrylamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this monomer. Unintended polymerization can compromise sample integrity, leading to failed experiments and loss of valuable materials. This guide provides in-depth, evidence-based answers to frequently asked questions and troubleshooting strategies to ensure the long-term stability of your N-(2-hydroxy-5-methylphenyl)acrylamide.

Frequently Asked Questions (FAQs)

Q1: Why is my N-(2-hydroxy-5-methylphenyl)acrylamide polymerizing during storage?

Unintended polymerization of N-(2-hydroxy-5-methylphenyl)acrylamide is a common issue stemming from its chemical structure. The acrylamide group is susceptible to free-radical polymerization, a chain reaction that can be initiated by several factors.[1] The primary culprits for spontaneous polymerization during storage are:

  • Heat: Elevated temperatures increase the rate of spontaneous free-radical formation, which can initiate polymerization.[2][3] The polymerization process itself is exothermic, meaning it releases heat. This can create a dangerous feedback loop, accelerating the reaction rate if the heat is not dissipated.[2]

  • Light: Ultraviolet (UV) radiation possesses sufficient energy to initiate the formation of free radicals, triggering polymerization.[4][5] Acrylamide derivatives are known to be light-sensitive.[6][7]

  • Presence of Initiators/Contaminants: Accidental contamination with substances that can generate free radicals, such as peroxides or even certain metal ions, can initiate polymerization.[5][8]

  • Absence of Oxygen (When using certain inhibitors): Some common polymerization inhibitors, like the monomethyl ether of hydroquinone (MEHQ), require the presence of a small amount of oxygen to effectively scavenge free radicals.[9] Storing the monomer under an inert atmosphere without the appropriate inhibitor can inadvertently promote polymerization.

Q2: What is the white solid that has formed in my monomer container?

The appearance of a white solid, cloudiness, or increased viscosity in your N-(2-hydroxy-5-methylphenyl)acrylamide solution or powder is a strong indication of polymer or oligomer formation. This occurs when individual monomer units link together to form chains. Even a small amount of polymerization can render the material unsuitable for most applications, as it alters the stoichiometry of reactions and can lead to reproducibility issues.[1]

Q3: How can I prevent this unintended polymerization?

A multi-faceted approach focusing on proper storage conditions and the use of inhibitors is crucial for maintaining the stability of N-(2-hydroxy-5-methylphenyl)acrylamide.

  • Temperature Control: Store the monomer at a recommended temperature of 2-8°C.[10] Avoid storing it at room temperature for extended periods, and never expose it to high heat sources.[3][4]

  • Light Protection: Always store N-(2-hydroxy-5-methylphenyl)acrylamide in an opaque or amber-colored container to shield it from light.[4]

  • Inhibitor Presence: Ensure that the monomer contains an appropriate polymerization inhibitor. MEHQ is a common inhibitor for acrylamide derivatives.[11][]

  • Atmosphere Control: For inhibitors like MEHQ that require oxygen, do not store the monomer under an inert atmosphere (e.g., nitrogen or argon).[9] The container should be sealed to prevent contamination but should contain air in the headspace.

  • Purity: Use high-purity monomer, as impurities can sometimes act as initiators.

Troubleshooting Guide

Issue: My monomer has polymerized despite being stored in the refrigerator.
Potential Cause Troubleshooting Steps
Inhibitor Depletion The inhibitor may have been consumed over time, especially if the monomer is old or has been exposed to minor temperature fluctuations. It is advisable to use the monomer within the manufacturer's recommended shelf life.
Contamination The container may have been contaminated with an initiator. Review your handling procedures to ensure that spatulas, weighing boats, and other equipment are scrupulously clean.
Inappropriate Atmosphere If the monomer was stored under an inert gas, this could have deactivated an oxygen-dependent inhibitor like MEHQ.
Localized "Hot Spots" Even in a refrigerator, temperature fluctuations can occur. Ensure the container is not in direct contact with cooling elements.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Verification: Upon receipt, verify that the N-(2-hydroxy-5-methylphenyl)acrylamide contains a polymerization inhibitor (typically stated on the certificate of analysis).

  • Container: Ensure the monomer is in a tightly sealed, opaque or amber glass container to protect it from light and contamination.[4]

  • Temperature: Place the container in a refrigerator maintained at 2-8°C.[10]

  • Atmosphere: For monomers stabilized with inhibitors like MEHQ, ensure there is an air headspace in the container. Do not purge with inert gas.

  • Labeling: Clearly label the container with the date of receipt and the recommended storage temperature.

Protocol 2: Quality Control Check for Polymer Contamination

A simple visual inspection is the first step. If you observe any cloudiness, precipitates, or a noticeable increase in viscosity, polymerization has likely occurred. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) can be employed.

  • Sample Preparation: Prepare a dilute solution of your N-(2-hydroxy-5-methylphenyl)acrylamide in a suitable solvent (e.g., acetonitrile/water mixture).

  • HPLC Analysis: Analyze the sample using a reversed-phase C18 column.[13]

  • Interpretation: The presence of a sharp, well-defined peak will correspond to the monomer. The appearance of broad peaks or peaks with a shorter retention time may indicate the presence of oligomers or polymers. A comparison with a fresh, unpolymerized standard is recommended.

Visualizing the Problem: The Polymerization Cascade

Unintended polymerization is a chain reaction. The following diagram illustrates the key factors that can initiate this unwanted cascade.

Monomer N-(2-hydroxy-5-methylphenyl)acrylamide (Stable Monomer) Radicals Free Radical Formation Polymerization Chain Polymerization Monomer->Polymerization consumes Initiators Initiating Factors Initiators->Radicals generates Heat Heat Heat->Initiators Light Light (UV) Light->Initiators Contaminants Contaminants Contaminants->Initiators Radicals->Polymerization initiates Polymer Polymer/Oligomer (Unstable Product) Polymerization->Polymer produces

Caption: Factors leading to unintended polymerization.

Summary of Storage Conditions

Parameter Recommendation Rationale
Temperature 2–8 °C[10]Minimizes spontaneous free-radical formation.[2]
Light Store in opaque/amber containers[4]Prevents light-induced polymerization.[6][7]
Atmosphere Air headspace (for MEHQ inhibitor)Oxygen is required for the inhibitory action of MEHQ.[9]
Container Tightly sealedPrevents moisture and contaminant ingress.
Purity Use high-purity gradeImpurities can act as polymerization initiators.[1]

References

  • Bio-Rad. (n.d.). Acrylamide Polymerization.
  • Tapper, D., Langer, R. S., Jr, Conn, H., & Folkman, J. (1975). Oxygen content determined by acrylamide polymerization: screening of anticancer agents, generation of oxyhemoglobin dissociation curves, and potential applications. Journal of surgical oncology, 7(4), 275–282.
  • ResearchGate. (2019). Triacrylamide polyfluorinated chalcone derivative as high resistant light-sensitive material for technology of diffractive optical elements.
  • Simič, R., Mandal, J., Zhang, K., & Spencer, N. D. (2021). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels.
  • Nails Plus. (2025). How To Store Liquid Monomers for Maximum Shelf Life.
  • Tapper, D., Langer, R. S., Jr, Conn, H., & Folkman, J. (1975). Oxygen consumption by acrylamide polymerization: a method for rapid screening of anticancer agents. Journal of surgical oncology, 7(6), 513–520.
  • SPIE Digital Library. (2019). Triacrylamide polyfluorinated chalcone derivative as high resistant light-sensitive material for technology of diffractive optical elements.
  • Scribd. (n.d.). Safe Handling and Storage of Styrene Monomer.
  • Fluence Analytics. (2022). Modeling of an Oxygen Threshold in Polymerization Reactions.
  • ResearchGate. (2024). Several questions about polymers?.
  • Specialty Chemicals. (2017). Safe Handling Guide UV/EB Materials.
  • New Stetic. (2009). material safety data sheet acrylic monomer self polymerized dpddfs-003.
  • JingHong. (n.d.). [Chemical Knowledge]:Specification for storage and transport of phenolic resins.
  • Oxford Academic. (2005). Photopolymerization of Acrylamide Derivatives in Polyelectrolyte Microcapsules.
  • Environment, Health & Safety. (n.d.). Acrylamide.
  • Garland, T. O., & Patterson, M. W. H. (1967). Six cases of acrylamide poisoning. British Medical Journal, 4(5572), 134–138.
  • Duke OESO. (n.d.). Guidelines for Safe Use of Acrylamide.
  • Benchchem. (2025). How to remove inhibitor from N-(2-Hydroxyethyl)acrylamide monomer before polymerization.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acrylamide.
  • Michalak, J., Gujska, E., Czarnowska, M., Klepacka, J., & Nowak, F. (2016). Effect of Storage on Acrylamide and 5-hydroxymethylfurfural Contents in Selected Processed Plant Products with Long Shelf-life. Plant foods for human nutrition (Dordrecht, Netherlands), 71(1), 115–122.
  • Hoenicke, K., & Gatermann, R. (2005). Studies on the Stability of Acrylamide in Food During Storage.
  • Benchchem. (2025). Synthesis and Purification of N-(2-hydroxypropyl)methacrylamide (HPMA): A Technical Guide.
  • JingHong. (2025). Storage and Maintenance of Phenolic Laminated Sheets.
  • NCBI. (n.d.). TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - ANALYTICAL METHODS.
  • FDA. (2013). Detection and Quantitation of Acrylamide in Foods.
  • Michalak, J., Gujska, E., Czarnowska, M., Klepacka, J., & Nowak, F. (2016). Effect of Storage on Acrylamide and 5-hydroxymethylfurfural Contents in Selected Processed Plant Products with Long Shelf-life. Plant foods for human nutrition (Dordrecht, Netherlands), 71(1), 115–122.
  • ACS Publications. (1969). Dye-sensitized Photopolymerization of Acrylamide1.
  • Yue, Z., Wang, Y., & Liu, G. (2012). N-[3-(Dimethylamino)propyl]-N′-(2-hydroxy-5-methylphenyl)oxamide. Acta crystallographica. Section E, Structure reports online, 68(Pt 12), o3377.
  • Rivera-Fuentes, M., et al. (2012). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Acta Crystallographica Section E, 68(1), o143.
  • Sigma-Aldrich. (n.d.). N-(Hydroxymethyl)acrylamide 48wt. water 924-42-5.
  • ResearchGate. (n.d.). Estimation of shelf life for acrylamide from short-term stability study.
  • BenchChem. (n.d.). CAS 7646-67-5 (N-(2-Hydroxyethyl)acrylamide (stabilized with MEHQ)).
  • Wako. (n.d.). What is high performance polymerization inhibitor?.
  • Amanote Research. (n.d.). (PDF) Effect of Storage on Acrylamide and.
  • Ataman Kimya. (n.d.). N-(HYDROXYMETHYL)ACRYLAMIDE.
  • Google Patents. (n.d.). CN102351729A - Method for preparing N-hydroxymethyl acrylamide.
  • ResearchGate. (2025). (PDF) Effect of Storage on Acrylamide and 5-hydroxymethylfurfural Contents in Selected Processed Plant Products with Long Shelf-life.
  • Merck. (n.d.). SAFETY DATA SHEET.
  • Google Patents. (n.d.). CN102020582A - Method for synthesizing N-hydroxymethyl acrylamide.
  • ResearchGate. (n.d.). Quantitation of acrylamide (and polyacrylamide): critical review of methods for trace determination/formulation analysis and future-research recommendations. Final report.
  • PubChem. (n.d.). N-(2-Hydroxyethyl)acrylamide (stabilized with MEHQ).
  • SciSpace. (n.d.). Determination of Acrylamide Monomer in Polyacrylamide Degradation Studies by High-Performance Liquid Chromatography.
  • MDPI. (2022). Synthesis and Mechanism Study of Temperature- and Salt-Resistant Amphoteric Polyacrylamide with MAPTAC and DTAB as Monomers.
  • m-hikari.com. (2018). Effect of Different Temperatures and Exposure Times on Acrylamide Formation in Cassava (Manihot esculenta Crantz) Chips.
  • MDPI. (2023). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures.

Sources

Optimization

Troubleshooting peak assignments in N-(2-hydroxy-5-methylphenyl)acrylamide NMR

Welcome to the Technical Support Center for NMR Analysis. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with N-(2-hydroxy-5-methylphenyl)acrylam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Analysis. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with N-(2-hydroxy-5-methylphenyl)acrylamide .

This molecule presents a complex ¹H NMR profile due to the coexistence of two distinct exchangeable protons (a phenolic -OH and an amide -NH), an AMX spin system in the aromatic ring, and a conjugated terminal alkene. Below, you will find quantitative reference data, causality-driven troubleshooting FAQs, and self-validating experimental protocols to ensure absolute confidence in your peak assignments.

Section 1: Expected Quantitative ¹H NMR Profile

Before troubleshooting, establish a baseline. The table below summarizes the expected chemical shifts for N-(2-hydroxy-5-methylphenyl)acrylamide in a highly polar, aprotic solvent like DMSO-d₆.

Proton EnvironmentExpected Shift (ppm)Multiplicity & CouplingIntegrationMechanistic Assignment Notes
Phenolic -OH 9.8 – 10.2Broad Singlet (br s)1HHighly exchangeable; broadened by intermolecular H-bonding.
Amide -NH 9.2 – 9.6Broad Singlet (br s)1HBroadened by restricted C-N rotation and ¹⁴N quadrupolar relaxation.
Aromatic (H6) 7.5 – 7.7Doublet (d, J ~ 2.0 Hz)1HMeta-coupled to H4; strongly deshielded by the adjacent amide group.
Aromatic (H4) 6.8 – 7.0Doublet of Doublets (dd)1HOrtho-coupled to H3 (J ~ 8.2 Hz) and meta-coupled to H6 (J ~ 2.0 Hz).
Aromatic (H3) 6.7 – 6.8Doublet (d, J ~ 8.2 Hz)1HOrtho-coupled to H4; shielded by the electron-donating -OH group.
Alkene (-CH=) 6.3 – 6.5Doublet of Doublets (dd)1HInternal alkene proton; coupled to both terminal =CH₂ protons.
Alkene (=CH₂ trans) 6.1 – 6.3Doublet of Doublets (dd)1HTrans-coupling to -CH= (J ~ 17.0 Hz).
Alkene (=CH₂ cis) 5.6 – 5.8Doublet of Doublets (dd)1HCis-coupling to -CH= (J ~ 10.1 Hz).
Methyl (-CH₃) 2.1 – 2.3Singlet (s)3HAttached to C5 of the aromatic ring.

Section 2: Troubleshooting Guides & FAQs

Q1: I observe a broad, unresolved hump in the baseline between 9.0 and 10.5 ppm instead of distinct -OH and -NH peaks. How do I differentiate them? A1: Both the phenolic -OH and amide -NH protons are acidic and exchangeable, but they undergo exchange at different kinetic rates. The broadening is caused by intermediate chemical exchange with trace water in the solvent, combined with the quadrupolar moment of the ¹⁴N nucleus relaxing the amide proton[1]. Actionable Solution: To definitively separate them, utilize a 2D ¹H-¹⁵N HSQC experiment. The amide proton will show a strong cross-peak with the ¹⁵N nucleus, completely isolating it from the NMR-silent oxygen-bound phenolic proton. Alternatively, adding a drop of trifluoroacetic acid (TFA) will protonate the amide, shifting its resonance significantly while leaving the phenol relatively unaffected, as supported by [2].

Q2: The acrylamide alkene protons (5.5–6.5 ppm) are severely overlapping with the aromatic protons (6.5–7.5 ppm) in CDCl₃. How can I resolve this multiplet cluster? A2: This overlap is a classic artifact of the electron-donating hydroxyl group, which shields the aromatic protons (H3 and H4) via resonance, pushing them upfield directly into the alkene region. Actionable Solution: Switch your solvent to Benzene-d₆ (C₆D₆). Benzene induces Aromatic Solvent-Induced Shifts (ASIS). Because the solvent molecules align differently with the planar aromatic ring versus the flexible acrylamide chain, the previously overlapping peaks will shift at different magnitudes, resolving the cluster[3]. If 1D solvent switching is insufficient, run a 2D ¹H-¹H COSY. The alkene protons will reveal an isolated AMX spin system that will not show cross-peaks to the aromatic ABX system.

Q3: My amide N-H signal is completely missing. Has my compound degraded? A3: Not necessarily. If your sample is pure, the disappearance of the amide signal is likely due to restricted C-N bond rotation (rotamerism) occurring at an intermediate rate on the NMR timescale. The lone pair on the nitrogen delocalizes into the carbonyl π* orbital, giving the C-N bond partial double-bond character[1]. Actionable Solution: Perform Variable Temperature (VT) NMR. Heating the sample increases the thermal energy, pushing the C-N bond rotation into the "fast exchange" regime. This will cause the invisible, infinitely broadened signal to coalesce and sharpen into a distinct singlet, as detailed by [1].

Section 3: Self-Validating Experimental Protocols

Protocol 1: D₂O Exchange Test (Identifying Exchangeable Protons)

Causality: The O-H and N-H bonds are polarized. When exposed to a vast molar excess of heavy water (D₂O), the protium (¹H) atoms rapidly exchange with deuterium (²H) via an acid/base autoionization mechanism. Because ²H resonates at a completely different frequency, the ¹H signals vanish.

  • Acquire Baseline: Dissolve 15 mg of your compound in 0.6 mL of an aprotic solvent (e.g., DMSO-d₆) and acquire a standard 1D ¹H NMR spectrum.

  • Spike the Sample: Remove the NMR tube and add exactly 2 drops of D₂O.

  • Agitate: Cap the tube tightly and shake vigorously for 60 seconds to maximize the biphasic surface area and drive the exchange kinetics.

  • Re-acquire: Run the ¹H NMR spectrum again under identical parameters.

  • Self-Validation Check: The protocol is successful only if a new broad singlet appears at ~3.3 ppm (the chemical shift of HOD in DMSO). The appearance of the HOD peak proves the chemical exchange occurred, validating that the disappearance of the 9.0–10.5 ppm peaks is due to exchange, not degradation[2].

Protocol 2: Variable Temperature (VT) NMR (Resolving Rotamers)

Causality: Modulating the thermal energy of the system alters the kinetic rate of molecular dynamics. Heating the sample overcomes the rotational energy barrier of the amide bond, time-averaging the rotameric states into a single, sharp resonance.

  • Solvent Selection: Prepare the sample in a high-boiling deuterated solvent (DMSO-d₆, b.p. 189 °C) to safely allow heating.

  • Baseline Acquisition: Acquire a spectrum at 298 K (25 °C).

  • Thermal Ramping: Incrementally increase the probe temperature in 10 K steps (e.g., 308 K, 318 K, 328 K).

  • Equilibration: Critical Step — Allow the sample to equilibrate for exactly 5 minutes at each new temperature before acquiring the spectrum to prevent thermal convection currents from ruining the magnetic shimming.

  • Self-Validation Check: Monitor the residual DMSO solvent peak (normally at 2.50 ppm). The chemical shift of residual solvent drifts predictably with temperature. Verifying this drift confirms the internal temperature of the sample actually reached the target thermal state[1].

Section 4: Diagnostic Workflows

Below is the logical decision tree for troubleshooting broad or overlapping signals in N-(2-hydroxy-5-methylphenyl)acrylamide.

NMR_Troubleshooting Start Acquire 1H NMR (Room Temp, CDCl3/DMSO-d6) CheckBroad Are NH/OH peaks broad or missing? Start->CheckBroad D2O Perform D2O Exchange (Identify Exchangeable Protons) CheckBroad->D2O Yes CheckOverlap Do alkene & aromatic peaks overlap? CheckBroad->CheckOverlap No D2O->CheckOverlap VTNMR Variable Temp (VT) NMR (Resolve Rotamers/Exchange) D2O->VTNMR If signals remain broad Solvent Switch Solvent (e.g., to Benzene-d6) or 2D NMR CheckOverlap->Solvent Yes Success Complete Peak Assignment CheckOverlap->Success No Solvent->Success VTNMR->Success

Troubleshooting workflow for resolving broad and overlapping NMR signals.

References

  • Title: How to interpret -NH and -OH peaks in proton NMR and how to report them in a publication? Source: ResearchGate URL: [Link]

  • Title: Troubleshooting 1H NMR Spectroscopy Source: University of Rochester URL: [Link]

Sources

Troubleshooting

Lab-scale to pilot-scale synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams and drug development professionals through the treacherous transition from benchtop synthesis to pilot-sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams and drug development professionals through the treacherous transition from benchtop synthesis to pilot-scale manufacturing.

The synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide from 2-amino-4-methylphenol and acryloyl chloride is deceptively simple on paper. However, in reality, it presents significant scale-up challenges: competing regioselectivity (N-acylation vs. O-acylation), severe exotherms, and the constant threat of catastrophic spontaneous polymerization.

This guide is designed to move beyond basic recipes. Here, we focus on the causality behind every operational parameter, providing you with a self-validating system to ensure high-yield, high-purity production at any scale.

Scale-Up Workflow & Critical Control Points

Workflow A 1. Biphasic Setup 2-Amino-4-methylphenol + NaHCO3 (aq) / EtOAc B 2. Acylation (Exotherm) Acryloyl Chloride Dosing Maintain T < 10 °C A->B pH Control (7.5-8.5) C 3. Phase Separation Discard Aqueous Layer Retain Organic Product B->C IPC: HPLC <1% SM D 4. Stabilization Add 500 ppm Phenothiazine (Radical Scavenger) C->D Brine Wash E 5. Vacuum Concentration T_jacket < 40 °C Remove Solvent D->E Anaerobic Protection F 6. Crystallization & Drying Anti-solvent Addition Yield: N-acylated target E->F IPC: Volume Check

Fig 1: Lab-to-pilot scale workflow highlighting critical control points for acrylamide synthesis.

Core Protocol: Self-Validating Biphasic Acylation

To achieve strict regioselectivity and prevent runaway reactions, we utilize a modified biphasic Schotten-Baumann system. This protocol is written for a 1 kg pilot scale but is mathematically scalable.

Phase 1: Biphasic System Initialization

  • Charge a jacketed reactor with 2-amino-4-methylphenol (1.0 eq, 1.0 kg) and Ethyl Acetate (10 L).

    • Causality: EtOAc is selected over DCM for superior environmental compliance and cleaner phase separations at scale.

  • Charge an aqueous solution of NaHCO₃ (1.5 eq, 10% w/v).

    • Causality: NaHCO₃ buffers the system to pH ~8. At this pH, the amine (pKₐ ~4.5) is a free base and highly nucleophilic, while the phenol (pKₐ ~9.5) remains protonated and non-nucleophilic, driving strict N-acylation.

  • IPC 1 (Self-Validation): Measure the pH of the aqueous phase. Do not proceed unless pH is between 7.5 and 8.5.

Phase 2: Exotherm Control & Dosing 4. Cool the biphasic mixture to 0–5 °C via the reactor jacket. 5. Dose Acryloyl Chloride (1.05 eq) dissolved in EtOAc (2 L) dropwise over 120 minutes.

  • Causality: Acylation is highly exothermic. The biphasic water layer acts as a heat sink. Maintaining T < 10 °C prevents thermal runaway and suppresses spontaneous thermal polymerization of the acryloyl moiety[1].

  • IPC 2 (Self-Validation): Sample the organic layer for HPLC analysis. The reaction is complete when residual 2-amino-4-methylphenol is <1%.

Phase 3: Stabilization & Isolation 7. Separate the layers. Discard the aqueous layer and wash the organic layer with brine (5 L). 8. Stabilize by adding Phenothiazine (PTZ) (500 ppm relative to theoretical yield).

  • Causality: PTZ is a radical scavenger. Unlike MEHQ (which requires dissolved oxygen), PTZ is effective under vacuum and anaerobic conditions, preventing catastrophic polymerization during solvent stripping[2].

  • Concentrate the organic layer under reduced pressure (T_jacket < 40 °C) to ~3 L.

  • Crystallize by slowly adding cold Heptane (5 L) as an anti-solvent. Filter, wash, and dry in a vacuum oven at 35 °C.

Troubleshooting & FAQs

Q: During scale-up from 10 g to 5 kg, my product polymerized into an insoluble gel during the solvent evaporation step. How do I prevent this? A: Acrylamides are highly susceptible to radical polymerization, which is exacerbated as monomer concentration increases during solvent removal. In the lab, ambient oxygen often provides enough radical scavenging to prevent this. At pilot scale, vacuum concentration strips oxygen from the system. If you used MEHQ (Monomethyl ether of hydroquinone) as an inhibitor, it failed because MEHQ requires dissolved O₂ to function. Switch to Phenothiazine (PTZ) at 500 ppm prior to evaporation; PTZ functions effectively in anaerobic environments[2].

Q: I am seeing 15-20% of an O-acylated byproduct (ester-amide) in my HPLC trace. How do I improve regioselectivity? A: This indicates a pH excursion or a localized excess of acryloyl chloride. 2-Amino-4-methylphenol contains two nucleophilic sites. The amine is inherently more nucleophilic, but if the pH of your aqueous phase exceeds 9.5 (e.g., if you used strong bases like NaOH instead of NaHCO₃), the phenol deprotonates to form a highly reactive phenoxide, leading to O-acylation. Ensure you are using a mild base and optimize your agitator's tip speed to prevent localized pooling of the acid chloride.

Regioselectivity Reactant 2-Amino-4-methylphenol + Acryloyl Chloride MildBase Mild Base (pH 7-8) (e.g., NaHCO3) Reactant->MildBase StrongBase Strong Base (pH > 10) (e.g., NaOH) Reactant->StrongBase AmineNuc Amine Deprotonated Phenol Protonated MildBase->AmineNuc PhenoxideNuc Phenol Deprotonated (Phenoxide formed) StrongBase->PhenoxideNuc Target Target: N-Acylated Product AmineNuc->Target High Regioselectivity Byproduct Byproduct: O-Acylated / Di-Acylated PhenoxideNuc->Byproduct Competing Nucleophile

Fig 2: Mechanistic logic of pH-controlled regioselectivity during acylation.

Q: The exotherm during acryloyl chloride addition is overwhelming our pilot reactor's cooling capacity. Can we dose it faster to save time? A: Absolutely not. Dosing faster will trigger a thermal runaway, leading to rapid polymerization and potential reactor over-pressurization. Instead, increase the heat-transfer area by modifying the aspect ratio of the reaction volume, or ensure you are utilizing a biphasic system where the high heat capacity of the aqueous phase acts as a thermal buffer[1]. You must scale the dosing rate to match your reactor's overall heat-transfer coefficient ( U ).

Quantitative Data: Lab vs. Pilot Scale Parameters

To ensure a seamless transition, observe how physical parameters must shift to accommodate the physics of scale-up.

ParameterLab Scale (10 g)Pilot Scale (5 kg)Causality / Adjustment Rationale
Acryloyl Chloride Dosing Time 15 mins120 minsHeat removal limitation at scale; extended to maintain T < 10 °C[1].
Polymerization Inhibitor None or 50 ppm MEHQ500 ppm PhenothiazineExtended processing times at scale increase polymerization risk; PTZ is effective under vacuum[2].
Stirring Speed 500 RPM (Magnetic)150 RPM (Impeller)Tip speed must be optimized to ensure adequate biphasic mixing without creating unbreakable emulsions.
Drying Temperature 40 °C (Vacuum oven)35 °C (Agitated Nutsche)Bulk powder acts as an insulator; lower setpoints prevent localized hot spots that trigger solid-state polymerization.

Sources

Optimization

Technical Support Center: Mastering Molecular Weight and Polydispersity in Polymerization

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in polymerization. This guide is designed to provide you with in-depth, field-proven insights into controlli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in polymerization. This guide is designed to provide you with in-depth, field-proven insights into controlling polymer molecular weight (MW) and polydispersity (Đ), critical parameters that dictate the final properties and performance of your materials. Here, we move beyond mere procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate with confidence.

Section 1: Fundamental Principles & FAQs

This section addresses the foundational questions that underpin the precise control of polymerization.

Q1: What is the fundamental relationship between initiator concentration, molecular weight, and polydispersity in conventional free-radical polymerization?

A1: In conventional free-radical polymerization, the initiator concentration is inversely proportional to the resulting polymer's molecular weight.[1][2] An increase in initiator concentration leads to a higher number of initiating radicals, which in turn generates a larger number of growing polymer chains.[3] With a finite amount of monomer available, this results in shorter average chain lengths and, consequently, a lower molecular weight.[1][3]

Conversely, a lower initiator concentration produces fewer growing chains, allowing each chain to achieve a higher molecular weight before termination.[2] However, conventional free-radical polymerization offers limited control over polydispersity, typically resulting in broad distributions with a polydispersity index (PDI or Đ) in the range of 1.5–2.0 or even higher.[4] This is due to the stochastic nature of termination and chain transfer reactions.

Q2: How do "living" or controlled polymerization techniques offer superior control over molecular weight and polydispersity?

A2: Living or controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and living anionic or cationic polymerizations, provide precise control over polymer architecture by minimizing irreversible termination and chain transfer reactions.[5] In these systems, polymer chains grow simultaneously and at a similar rate, leading to a linear increase in molecular weight with monomer conversion.[6]

This controlled growth allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, often with a PDI below 1.2.[4] The target molecular weight can be accurately predicted by the ratio of monomer to initiator concentrations.[4] Furthermore, the "living" nature of the chain ends allows for the synthesis of complex architectures like block copolymers through the sequential addition of different monomers.[4][7]

Q3: What is the Polydispersity Index (PDI) and why is it a critical parameter?

A3: The Polydispersity Index (PDI), or dispersity (Đ), is a measure of the uniformity of chain lengths in a polymer sample.[8] It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) (Đ = Mw/Mn).[8]

  • Đ = 1: Indicates a perfectly monodisperse sample where all polymer chains have the same length. This is a theoretical ideal.[4]

  • Đ < 1.2: Typically signifies a well-controlled or living polymerization.[4]

  • Đ = 1.5–2.0: Characteristic of conventional free-radical polymerizations.[4]

  • Đ > 2.0: Suggests a very broad molecular weight distribution, which may arise from side reactions or blending.[4]

The PDI is a critical parameter because the distribution of chain lengths significantly influences the macroscopic properties of the polymer, including its mechanical strength, thermal properties, and solubility.[9][10]

Section 2: Troubleshooting Guides for Controlled Radical Polymerization

This section provides detailed troubleshooting for common issues encountered during ATRP and RAFT polymerizations.

Troubleshooting Atom Transfer Radical Polymerization (ATRP)
Problem Potential Causes Troubleshooting Steps & Explanations
High Polydispersity (Đ > 1.3) 1. Insufficient Deactivator (Cu(II) species): A low concentration of the deactivator leads to a higher concentration of active radical species, increasing the probability of termination reactions. 2. Initiator Efficiency < 100%: Slow or inefficient initiation results in chains starting at different times, broadening the molecular weight distribution. 3. Impurities: Oxygen or other inhibitors can react with the catalyst or radicals, disrupting the equilibrium.[11]1. Optimize Catalyst/Ligand Ratio: Ensure the correct ratio of Cu(I) to Cu(II) is present from the start or generated in situ. Consider adding a small amount of Cu(II) at the beginning of the reaction. 2. Select a More Efficient Initiator: Choose an initiator known to have high efficiency for the specific monomer and reaction conditions. 3. Purify Reagents: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles and purify the monomer to remove inhibitors.[11]
Low Initiator Efficiency / Incomplete Conversion 1. Poor Initiator/Monomer Compatibility: The initiator may not be suitable for the chosen monomer. 2. Catalyst Poisoning: Impurities in the monomer or solvent can deactivate the catalyst. 3. Low Temperature: The reaction temperature may be too low for efficient initiator decomposition and propagation.[12]1. Consult Literature for Appropriate Initiator: Select an initiator with a known high efficiency for the specific monomer. 2. Purify Monomer and Solvent: Pass the monomer through a column of basic alumina to remove inhibitors and use freshly distilled, high-purity solvents. 3. Increase Reaction Temperature: Gradually increase the temperature to enhance the rates of initiation and propagation.[12]
Bimodal Molecular Weight Distribution 1. Slow Initiation: If initiation is slow compared to propagation, a population of chains will start growing later, resulting in a lower molecular weight peak. 2. Chain Transfer Reactions: Significant chain transfer to monomer, solvent, or other species can create a new population of polymer chains.1. Use a Faster-Initiating System: Select an initiator/catalyst system that provides rapid and quantitative initiation. 2. Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant. Minimize reaction temperature to reduce the likelihood of chain transfer.
Troubleshooting Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
Problem Potential Causes Troubleshooting Steps & Explanations
High Polydispersity (Đ > 1.3) 1. Inappropriate RAFT Agent: The chain transfer constant of the RAFT agent may not be suitable for the monomer, leading to poor control.[13] 2. Low Chain Transfer Efficiency: The rate of addition to the RAFT agent is slow compared to propagation, resulting in a significant population of chains formed by conventional free-radical polymerization. 3. High Initiator Concentration: An excess of initiator can lead to a higher rate of termination reactions relative to the RAFT process.1. Select a Suitable RAFT Agent: Consult literature and supplier recommendations for a RAFT agent with an appropriate chain transfer constant for the specific monomer. Trithiocarbonates and dithiobenzoates are often effective for methacrylates. 2. Optimize [RAFT]/[Initiator] Ratio: A higher ratio of RAFT agent to initiator generally leads to better control. A typical starting point is a ratio of 5:1 to 10:1. 3. Decrease Initiator Concentration: Reduce the amount of initiator to minimize the contribution of irreversible termination.
Slow Polymerization or Long Induction Period 1. Presence of Oxygen: Dissolved oxygen is a potent inhibitor of radical polymerizations. 2. Inhibitors in Monomer: Commercial monomers often contain inhibitors that must be removed. 3. Retardation by RAFT Agent: Some RAFT agents can cause retardation, especially at high concentrations.1. Thorough Degassing: Employ rigorous degassing techniques such as multiple freeze-pump-thaw cycles. 2. Purify Monomer: Pass the monomer through a column of basic alumina to remove inhibitors. 3. Decrease RAFT Agent Concentration: If retardation is suspected, try reducing the concentration of the RAFT agent.
Bimodal Molecular Weight Distribution 1. Slow Pre-equilibrium: The initial reaction between the propagating radical and the RAFT agent is slow, leading to a population of dead polymer chains formed at the beginning of the polymerization. 2. Chain Transfer to Solvent: The solvent may be participating in chain transfer reactions.1. Choose a More Active RAFT Agent: Select a RAFT agent that rapidly establishes the main RAFT equilibrium. 2. Select an Inert Solvent: Use a solvent with a negligible chain transfer constant for the given reaction conditions.

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments and workflows.

Protocol 1: General Procedure for ATRP of Styrene

This protocol describes a typical ATRP of styrene to achieve a target degree of polymerization (DP) of 100.

Materials:

  • Styrene (inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

Procedure:

  • Preparation of the Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Add anisole (10 mL) and PMDETA (21 µL, 0.1 mmol).

  • Stir the mixture to form the catalyst complex.

  • Add styrene (10.4 g, 100 mmol) and EBiB (147 µL, 1 mmol).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 110 °C and stir.

  • Monitoring the Reaction: Periodically take samples via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight/polydispersity (by GPC/SEC).

  • Termination: After reaching the desired conversion, cool the reaction to room temperature and expose it to air to quench the polymerization by oxidizing the Cu(I) catalyst.

  • Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a large excess of cold methanol.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at 40 °C overnight.

Workflow for Troubleshooting High Polydispersity in RAFT Polymerization

G start High Polydispersity (Đ > 1.3) in RAFT check_reagents Verify Purity of Monomer, Solvent, and Initiator start->check_reagents check_degassing Ensure Thorough Degassing check_reagents->check_degassing Reagents are Pure purify Purify Reagents and Repeat check_reagents->purify Impurities Suspected check_ratio Evaluate [RAFT]/[Initiator] Ratio check_degassing->check_ratio Degassing is Thorough improve_degassing Improve Degassing Protocol (e.g., more freeze-pump-thaw cycles) check_degassing->improve_degassing Insufficient Degassing check_cta Assess RAFT Agent Suitability for Monomer check_ratio->check_cta Ratio is Optimal increase_ratio Increase [RAFT]/[Initiator] Ratio (e.g., from 5:1 to 10:1) check_ratio->increase_ratio Ratio is Low change_cta Select a Different RAFT Agent check_cta->change_cta Incompatible RAFT Agent end_bad Problem Persists: Consult Literature for Specific System check_cta->end_bad Compatible RAFT Agent end_good Problem Resolved: Đ < 1.3 purify->end_good improve_degassing->end_good increase_ratio->end_good change_cta->end_good

Caption: Troubleshooting workflow for high polydispersity in RAFT polymerization.

Section 4: Visualizing Polymerization Mechanisms

This section provides diagrams to illustrate the mechanisms of controlled polymerization.

Mechanism of Atom Transfer Radical Polymerization (ATRP)

ATRP_Mechanism cluster_activation Activation cluster_deactivation Deactivation cluster_propagation Propagation P_X Pn-X (Dormant) P_rad Pn• (Active Radical) P_X->P_rad k_act Cu_I Cu(I) / Ligand Cu_II X-Cu(II) / Ligand Cu_I->Cu_II k_act P_rad_deact Pn• (Active Radical) P_rad_prop Pn• P_X_deact Pn-X (Dormant) P_rad_deact->P_X_deact k_deact Cu_II_deact X-Cu(II) / Ligand Cu_I_deact Cu(I) / Ligand Cu_II_deact->Cu_I_deact k_deact P_n1_rad P(n+1)• P_rad_prop->P_n1_rad Monomer Monomer Monomer->P_n1_rad RAFT_Mechanism cluster_initiation Initiation cluster_raft Main RAFT Equilibrium cluster_propagation Propagation Initiator Initiator Radical Radical Initiator->Radical Decomposition Pn_rad Pn_rad Radical->Pn_rad + Monomer Pn_rad_raft P_n• Intermediate [P_n-S-C•(Z)-S-R] Pn_rad_raft->Intermediate Addition RAFT_agent S=C(Z)-S-R RAFT_agent->Intermediate Intermediate->Pn_rad_raft Fragmentation New_RAFT S=C(Z)-S-P_n Intermediate->New_RAFT Fragmentation R_rad R• Intermediate->R_rad Fragmentation Pm_rad P_m• Pm_rad_prop P_m• R_rad->Pm_rad + Monomer Pm1_rad P_(m+1)• Pm_rad_prop->Pm1_rad Monomer Monomer Monomer->Pm1_rad

Caption: The degenerative chain transfer process in RAFT polymerization.

References

  • Brainly. (2023, August 17). How are the molecular weight and kinetic chain length affected if the initiator concentration is increased. Retrieved from brainly.com: [Link]

  • Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. (2022, November 18). PMC. Retrieved from [Link]

  • Fiveable. (2026, March 4). Molecular weight and polydispersity | Polymer Chemistry.... Retrieved from [Link]

  • Patsnap Eureka. (2025, July 3). How to Control Molecular Weight in Free Radical Polymerization. Retrieved from [Link]

  • Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications. (n.d.). PMC. Retrieved from [Link]

  • ResearchGate. (2014, December 4). What is the effect of concentration of a coordination catalyst on the molecular weight of a polymer?. Retrieved from [Link]

  • eScholarship.org. (n.d.). Next-Generation End Functional Polymers through Living Anionic Polymerization. Retrieved from [Link]

  • Tailoring polymer dispersity by mixing chain transfer agents in PET-RAFT polymerization. (2020, July 15). Royal Society of Chemistry. Retrieved from [Link]

  • Fine control of the molecular weight and polymer dispersity via a latent monomeric retarder. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Silicone Manufacturers. (n.d.). Polydispersity in PDMS: Causes, Effects and Properties. Retrieved from [Link]

  • Fiveable. (2025, August 15). Polymerization kinetics | Polymer Chemistry Class Notes |.... Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of mixing chain transfer agents to tune polymer dispersity. Retrieved from [Link]

  • Control of molecular-weight distribution in step-growth polymerization:the intermediate monomer feed method. (n.d.). Polymer. Retrieved from [Link]

  • ResearchGate. (n.d.). Control of Free‐Radical Polymerization by Chain Transfer Methods | Request PDF. Retrieved from [Link]

  • MDPI. (2022, April 1). Molecular Weight Distribution Control for Polymerization Processes Based on the Moment-Generating Function. Retrieved from [Link]

  • Research Collection. (2022, June 3). Controlling polymer dispersity using switchable RAFT agents: Unravelling the effect of the organic content and degree of polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of initiator type and concentration on polymerization rate and molecular weight in the bimolecular nitroxide‐mediated r. Retrieved from [Link]

  • ACS Publications. (2020, April 17). Exploration of a Living Anionic Polymerization Mechanism into Polymerization-Induced Self-Assembly and Site-Specific Stabilization of the Formed Nano-Objects | Macromolecules. Retrieved from [Link]

  • Predictive design of polymer molecular weight distributions in anionic polymerization. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Living free radical polymerization with reversible addition – fragmentation chain transfer (the life of RAFT). (n.d.). Society of Chemical Industry. Retrieved from [Link]

  • Encyclopedia MDPI. (2022, October 31). Living Anionic Polymerization. Retrieved from [Link]

  • SGS PSI - Polymer Solutions. (2014, April 1). Living Polymerization and Molecular Weight. Retrieved from [Link]

  • Feasibility Study on Continuous Flow Controlled/Living Anionic Polymerization Processes. (2025, August 7). J-STAGE. Retrieved from [Link]

  • AZoM. (2022, April 1). Calculating the Polydispersity Index of a Polymer. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. Retrieved from [Link]

  • YouTube. (2023, November 30). Polydispersity Index. Retrieved from [Link]

  • LCGC. (2020, November 12). Tips & Tricks GPC/SEC: Polydispersity — How Broad is Broad for Macromolecules?. Retrieved from [Link]

  • CCS Chemistry - Chinese Chemical Society. (2025, June 7). High-Throughput Photoenzymatic Reversible Addition-Fragmentation Chain-Transfer Polymerization: Molecular Weight and Dispersity Control for Entangled Network Polymers. Retrieved from [Link]

  • Molecular Weight Distributions in Polymerization. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • ACS Publications. (n.d.). General Kinetic Analysis and Comparison of Molecular Weight Distributions for Various Mechanisms of Activity Exchange in Living Polymerizations | Macromolecules. Retrieved from [Link]

  • IUPAC. (n.d.). reversible-addition-fragmentation chain-transfer polymerization. Retrieved from [Link]

  • Wikipedia. (n.d.). Molar mass distribution. Retrieved from [Link]

  • Labinsights. (2023, May 8). Atom Transfer Radical Polymerization (ATRP). Retrieved from [Link]

  • csbsju. (n.d.). Polymerization Methods: ATRP. Retrieved from [Link]

  • Controlled styrene polymerization. (n.d.). University of Chemistry and Technology, Prague. Retrieved from [Link]

  • Fiveable. (2025, August 15). Controlled/living polymerization | Polymer Chemistry Class.... Retrieved from [Link]

  • ResearchGate. (2020, November 5). Controlled Radical Polymerization Guide. Retrieved from [Link]

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Sources

Troubleshooting

Optimizing reaction conditions (pH, temp, catalyst) for N-substituted acrylamides

Welcome to the technical support center for the synthesis and optimization of N-substituted acrylamides. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of N-substituted acrylamides. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the laboratory. This resource moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to provide a solid understanding of the principles governing N-substituted acrylamide synthesis.

Q1: What are the most common synthetic routes for N-substituted acrylamides and what are their primary considerations?

There are several established methods, each with distinct advantages and challenges. The most common laboratory-scale synthesis involves the reaction of an amine with acryloyl chloride, often in the presence of a base like triethylamine to scavenge the HCl byproduct.[1][2] Alternative methods include the Ritter reaction, which uses an acidic catalyst to react acrylonitrile with specific alcohols, and more modern transition-metal-catalyzed approaches, such as palladium-catalyzed carbonylative synthesis or nickel-catalyzed coupling of olefins and isocyanates.[3][4][5][6] The choice of method depends on substrate scope, scalability, and sensitivity to reaction conditions. For instance, the acryloyl chloride method is versatile but requires careful temperature control to manage its exothermicity and prevent side reactions.[7] The Ritter reaction is suitable for secondary or tertiary alkyl monosubstituted acrylamides but can be difficult to control due to the use of strong acid catalysts.[4]

Q2: Why is strict control over pH, temperature, and catalyst choice so critical for success?

These three parameters form the cornerstone of successful N-substituted acrylamide synthesis. They are interlinked and dictate reaction rate, yield, and purity by influencing reactant stability, catalyst activity, and the prevalence of side reactions.

  • pH: Controls the protonation state of amines and the stability of the final product. Incorrect pH can lead to reactant inactivation or product hydrolysis under acidic or basic conditions.[8][9]

  • Temperature: Directly affects the reaction kinetics. While higher temperatures can speed up the reaction, they can also promote undesirable outcomes like premature polymerization, which is a significant risk due to the exothermic nature of the process, or product decomposition.[10][11]

  • Catalyst: The catalyst's role can range from being an acid scavenger in acylation reactions to enabling entirely new bond formations in cross-coupling reactions.[12][13] An inappropriate catalyst can lead to inactivity, low yield, or the formation of unwanted byproducts like Michael adducts.[13][14]

Section 2: Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem Area: Low Yield or Complete Reaction Failure

Q: My reaction yield is disappointingly low. What are the primary factors I should investigate?

Low yield is a common issue that can typically be traced back to a few key areas. A systematic approach is the best way to identify the root cause. First, verify the purity and integrity of your starting materials, especially the amine and the acryloyl chloride (if used), as they can degrade over time. Second, re-evaluate your reaction temperature. The reaction of acryloyl chloride and an amine is often performed at low temperatures (e.g., 0°C) to prevent the formation of side products.[7] Finally, consider the efficiency of your acid scavenger (base). If the HCl byproduct is not effectively neutralized, it can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

dot

LowYield_Troubleshooting start Low Yield Observed reagents 1. Check Reagent Purity & Integrity (Amine, Acryloyl Chloride) start->reagents conditions 2. Verify Reaction Conditions reagents->conditions Reagents OK temp Is Temperature Too High/Low? conditions->temp ph Is pH Control Inadequate? (Inefficient Base) temp->ph Temp OK solution Optimize Based on Findings temp->solution Adjust Temp catalyst 3. Assess Catalyst Activity (If applicable) ph->catalyst pH OK ph->solution Change Base/ Adjust Stoichiometry side_reactions 4. Analyze for Side Products (Michael Addition, Dimerization) catalyst->side_reactions Catalyst OK side_reactions->solution Polymerization_Factors center Premature Polymerization heat Heat (Exothermic Reaction) center->heat light Light Exposure (UV Initiation) center->light contaminants Contaminants (Metal Ions, Dust) center->contaminants oxygen Oxygen (Complex Role) center->oxygen

Caption: Key factors that can initiate premature polymerization.

Problem Area: pH and Catalyst Optimization

Q: How does pH dramatically affect the synthesis of N-substituted acrylamides, particularly when using amine nucleophiles?

The pH of the reaction medium is a critical variable that directly influences the nucleophilicity of the amine reactant. In acidic conditions, the amine is protonated to form an ammonium salt (R-NH3+), which is not nucleophilic and will not react with the acylating agent. In sufficiently basic conditions, the amine is deprotonated and exists as a free base (R-NH2), which is a strong nucleophile. Therefore, maintaining a basic or neutral pH is essential for the reaction to proceed. For syntheses involving pH-sensitive monomers, the pH during polymerization can significantly impact the properties of the resulting polymer, such as its lower critical solution temperature (LCST). [15][16]The synthesis of cationic microgels, for example, is highly dependent on pH, which affects particle size, yield, and monomer incorporation. [9] Q: How do I select the optimal catalyst for my reaction?

Catalyst selection is entirely dependent on the synthetic route.

  • For Acryloyl Chloride + Amine: The "catalyst" is typically a tertiary amine base (e.g., triethylamine) that acts as an acid scavenger. Here, the key is to use a non-nucleophilic base that will not compete with your primary or secondary amine reactant. [1][2]* For Ritter-type Reactions: These require strong acid catalysts. [4]* For Metal-Catalyzed Reactions: The choice of both the metal (e.g., Pd, Ni, Cu) and the ligand is crucial and often requires screening. [5][6][12]For instance, in the Baylis-Hillman reaction, the less basic DABCO was found to be superior to more basic tertiary amines because it minimized the formation of hydroalkoxylation side products. [14]For the synthesis of N,N'-Methylenebisacrylamide, a Cu(II) catalyst with carboxylate ligands provided a remarkable 95% yield. [12]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Preventing Premature Polymerization During Synthesis

This protocol outlines essential steps to minimize the risk of unwanted polymerization.

  • Glassware Preparation: Thoroughly clean all glassware to remove any potential metal contaminants. If possible, rinse with a chelating agent like EDTA, followed by deionized water and a final rinse with acetone before drying completely in an oven.

  • Reagent Preparation: Use high-purity, inhibited monomers if possible. If using an uninhibited monomer, it should be used immediately after purification. Ensure solvents are freshly purified and deoxygenated by sparging with nitrogen or argon for at least 30 minutes.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon). If the reaction is sensitive to light, wrap the flask in aluminum foil.

  • Temperature Control: Use an ice/salt bath or a cryocooler to maintain a consistently low temperature (e.g., 0°C to -10°C) throughout the addition of reagents.

  • Reagent Addition: Add the acryloyl chloride dropwise to the cooled solution of the amine and base to maintain control over the reaction exotherm.

  • Work-up: Quench the reaction while still cold. During work-up and purification (e.g., extraction, chromatography, distillation), keep solutions cool and consider adding an inhibitor like MEHQ if the product will be stored for any length of time. [17]

Section 4: Key Parameter Summary Tables

Table 1: Effect of pH on Reaction Components and Outcomes

pH RangeEffect on Amine NucleophileEffect on Acrylamide ProductRecommended Action
Acidic (pH < 6) Protonated (R-NH3+), becomes non-nucleophilic.Susceptible to acid-catalyzed hydrolysis over long periods or at high temperatures. [8][18]Avoid, unless required by a specific mechanism (e.g., Ritter). Buffer carefully if necessary.
Neutral (pH ≈ 7) Equilibrium between protonated and free amine form.Generally stable.Acceptable, but reaction rates may be slower than under basic conditions.
Basic (pH > 8) Exists as free base (R-NH2), highly nucleophilic.Can be susceptible to base-catalyzed hydrolysis under harsh conditions (high pH, high temp).Optimal for reactions involving acryloyl chloride. Use a non-nucleophilic base. [19][20]

Table 2: Temperature Effects on Reaction Rate and Side Products

Temperature RangeEffect on Reaction RateCommon Side ReactionsRecommendation
Low (< 0°C) SlowMichael addition is minimized.Ideal for controlling exothermicity and selectivity in acryloyl chloride reactions.
Room Temp (20-25°C) ModerateIncreased risk of Michael addition and oligomerization.Suitable for less reactive substrates, but requires careful monitoring.
Elevated ( > 50°C) FastHigh risk of premature polymerization and product decomposition. [10][11][14]Generally avoided unless required for a specific catalytic cycle and used with extreme caution and inhibitors.

Table 3: Comparison of Common Catalysts/Bases for N-substituted Acrylamide Synthesis

Catalyst/BaseSynthetic RouteFunctionKey Considerations
Triethylamine (Et3N) Acryloyl Chloride + AmineAcid ScavengerStandard, effective, but must be removed during work-up. [1][2]
DABCO Baylis-HillmanNucleophilic CatalystLess basic than other amines; shown to improve selectivity and reduce side reactions. [14]
Cu(II) Salts Acrylamide + FormaldehydeLewis Acid CatalystHigh yields reported for specific applications like MBAA synthesis. [12]
Alkyltin Alkoxides Acrylic Ester + AmineTransamidation CatalystMinimizes Michael addition byproducts compared to other catalysts for this route. [13]
Na2CO3/SiO2 Acryloyl Chloride + AmineHeterogeneous BaseSolid-supported base that is easily removed by filtration, simplifying purification. [3]

References

  • Pazhanisamy, P., & Reddy, B. S. R. (2007). Synthesis and characterization of methacrylamidopropyltrimethylammonium chloride and N-substituted acrylamide ionomers. Express Polymer Letters, 1(11), 740–747. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for N‐substituted acrylamidea. Available at: [Link]

  • A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. (2017). Taylor & Francis Online. Available at: [Link]

  • Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides. (n.d.). PMC. Available at: [Link]

  • Simple methods for the synthesis of N-substituted acryl amides using Na2CO3/SiO2 or NaHSO4/SiO2. (2023). Taylor & Francis Online. Available at: [Link]

  • Liu, H. Y., & Zhu, X. X. (1999). Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. Polymer, 40(25), 6985–6990.
  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2023). MDPI. Available at: [Link]

  • N-substituted acrylic amide synthesized through amine oxide cracking elimination method and method. (n.d.). Google Patents.
  • Synthesis and Copolymerization of several N-substituted acrylamides. (2008). ResearchGate. Available at: [Link]

  • Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect. (2017). Science and Education Publishing. Available at: [Link]

  • Synthesis of N-[(dialkylamino)methyl]acrylamides and N-[(dialkylamino)methyl]methacrylamides from Schiff base salts: useful building blocks for smart polymers. (2018). RSC Publishing. Available at: [Link]

  • Effect of medium pH on the reactivity ratios in acrylamide acrylic acid copolymerization. (n.d.). ResearchGate. Available at: [Link]

  • Optimisation of the reaction conditions. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Copolymerization of several N-substituted acrylamides. (2008). Baghdad Science Journal. Available at: [Link]

  • Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution. (n.d.). PMC. Available at: [Link]

  • Process for producing N-substituted acrylamide or methacrylamide. (n.d.). Google Patents.
  • Acrylamide in the Baylis−Hillman Reaction: Expanded Reaction Scope and the Unexpected Superiority of DABCO over More Basic Tertiary Amine Catalysts. (2004). ACS Publications. Available at: [Link]

  • Electrochemical selective hydrocarboxylation of acrylamides with carbon dioxide for precise control of α- and β-carboxylation. (n.d.). PMC. Available at: [Link]

  • Synthesis and Characterization of N-Isopropylacrylamide Microspheres as pH Sensors. (2021). MDPI. Available at: [Link]

  • Studies on the Stability of Acrylamide in Food During Storage. (n.d.). ACS Publications. Available at: [Link]

  • Palladium-catalyzed carbonylative synthesis of acrylamides from alkenyl thianthrenium salts. (2025). RSC Publishing. Available at: [Link]

  • Rapid RAFT Polymerization of Acrylamide with High Conversion. (2023). MDPI. Available at: [Link]

  • The effect of pH on the LCST of poly(N-isopropylacrylamide) and poly(N-isopropylacrylamide-co-acrylic acid). (n.d.). PubMed. Available at: [Link]

  • Some Aspects of the Properties and Degradation of Polyacrylamides. (2002). ACS Publications. Available at: [Link]

  • Method for synthesis of acrylamide derivatives. (n.d.). Google Patents.
  • Importance of pH in Synthesis of pH-Responsive Cationic Nano- and Microgels. (n.d.). PMC. Available at: [Link]

  • Acrylamide Polymerization. (n.d.). Bio-Rad. Available at: [Link]

  • Nickel-Catalyzed Synthesis of Acrylamides from α-Olefins and Isocyanates. (2007). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Copolymerization of several N-substituted acrylamides. (n.d.). Iraqi Digital Scientific Repository. Available at: [Link]

  • Effect of pH on the Behavior of a Random Copolymer of Acrylamide. (n.d.). ResearchGate. Available at: [Link]

  • Method of inhibiting polymerization of acrylamide. (n.d.). Google Patents.
  • Hydrolysis of polyacrylamide and acrylic acid-acrylamide copolymers. (n.d.). ResearchGate. Available at: [Link]

Sources

Optimization

Removing inhibitors from N-(2-hydroxy-5-methylphenyl)acrylamide monomer before use

A Guide for Researchers, Scientists, and Drug Development Professionals on the Pre-Use Purification of N-(2-hydroxy-5-methylphenyl)acrylamide Monomer This guide provides in-depth technical information and practical advic...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Pre-Use Purification of N-(2-hydroxy-5-methylphenyl)acrylamide Monomer

This guide provides in-depth technical information and practical advice on the critical step of removing inhibitors from N-(2-hydroxy-5-methylphenyl)acrylamide before its use in polymerization reactions. As a senior application scientist, my goal is to equip you with the necessary knowledge to troubleshoot potential issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to remove the inhibitor from N-(2-hydroxy-5-methylphenyl)acrylamide before polymerization?

A1: Commercial N-(2-hydroxy-5-methylphenyl)acrylamide, like most vinyl monomers, is supplied with a small amount of an inhibitor to prevent spontaneous polymerization during storage and transportation.[] These inhibitors are typically phenolic compounds, such as the monomethyl ether of hydroquinone (MEHQ), which function by scavenging free radicals.[2] Since free radical polymerization is initiated by these very same radicals, the presence of an inhibitor will lead to a significant induction period, reduced reaction rates, and potentially incomplete polymerization.[3] For controlled polymerization techniques like ATRP or RAFT, residual inhibitors can be particularly detrimental, leading to a loss of control over the molecular weight and architecture of the resulting polymer.[4]

Q2: What is the most common inhibitor found in acrylamide monomers?

A2: The most prevalent inhibitor used in acrylamide and acrylate monomers is the monomethyl ether of hydroquinone (MEHQ), also known as 4-methoxyphenol.[5] Other phenolic inhibitors like hydroquinone (HQ) and 4-tert-butylcatechol (TBC) are also used.[6] These compounds are effective radical scavengers, ensuring the stability of the monomer.[]

Q3: Which method is recommended for removing the inhibitor from N-(2-hydroxy-5-methylphenyl)acrylamide?

A3: For N-(2-hydroxy-5-methylphenyl)acrylamide, the most recommended method for inhibitor removal is column chromatography using activated basic alumina .[8] This technique is highly effective at adsorbing phenolic inhibitors like MEHQ.[9][10]

A common alternative method for other monomers, washing with an aqueous basic solution (e.g., NaOH), is not recommended for this specific monomer.[11] The N-(2-hydroxy-5-methylphenyl)acrylamide molecule itself contains a phenolic hydroxyl group, which is weakly acidic. A basic wash would deprotonate this group, potentially leading to the loss of your monomer into the aqueous phase or causing unwanted side reactions.

Q4: How can I confirm that the inhibitor has been successfully removed?

A4: The most reliable methods for verifying the removal of phenolic inhibitors are analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). MEHQ has a distinct UV absorbance that allows for its quantification.[12]

A simpler, albeit less quantitative, method is to observe the top of the alumina column during purification. As the inhibitor is adsorbed, a slight discoloration may become visible on the alumina.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Polymerization is not initiating or is very slow. Incomplete removal of the inhibitor.Repurify the monomer using a fresh column of activated basic alumina. Ensure a sufficient amount of alumina is used for the quantity of monomer being purified.
The monomer solidifies or polymerizes in the chromatography column. The monomer is being heated, or the purification is being performed under UV light.Perform the purification at room temperature and shield the setup from direct light. For highly reactive monomers, consider cooling the column with a water jacket. Do not overheat the monomer if it needs to be melted before loading onto the column.[13]
Low recovery of the monomer after purification. The monomer is highly viscous, leading to a significant amount being retained in the column.Dilute the monomer with a minimal amount of a dry, inert solvent (e.g., dichloromethane or THF) before loading it onto the column.[6] The solvent can be removed under reduced pressure (e.g., using a rotary evaporator) after purification, keeping the temperature low to prevent polymerization.[12]
The purified monomer polymerizes during storage. The inhibitor-free monomer is highly reactive and unstable.Use the purified monomer immediately after preparation. If short-term storage is necessary, keep it in a dark, cold environment (e.g., in a refrigerator or freezer) and under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols & Methodologies

Protocol 1: Inhibitor Removal using a Basic Alumina Column

This protocol describes the recommended method for removing phenolic inhibitors from N-(2-hydroxy-5-methylphenyl)acrylamide.

Materials:

  • N-(2-hydroxy-5-methylphenyl)acrylamide containing inhibitor

  • Activated basic alumina (Brockmann I, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Anhydrous solvent (e.g., dichloromethane or THF), if required

  • Clean, dry collection flask

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of glass wool at the bottom of the column to support the packing material.[8]

    • In a separate beaker, create a slurry of the basic alumina in a suitable anhydrous solvent.

    • Pour the slurry into the column, allowing the alumina to settle into a packed bed. Gently tap the side of the column to ensure even packing.[8]

    • The amount of alumina will depend on the amount of monomer to be purified. A general rule of thumb is to use approximately 10-20g of alumina per 100g of monomer.

    • Drain the solvent until the level is just at the top of the alumina bed. Crucially, do not let the column run dry. [8]

  • Purification:

    • If the N-(2-hydroxy-5-methylphenyl)acrylamide is solid, dissolve it in a minimal amount of a suitable dry, inert solvent.

    • Carefully load the monomer solution onto the top of the alumina bed.[8]

    • Open the stopcock and allow the monomer solution to pass through the column under gravity.[12]

    • Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • Post-Purification:

    • If a solvent was used, it can be removed under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low to prevent thermal polymerization.

    • The purified monomer is now highly reactive and should be used immediately for the best results.

Data Presentation: Inhibitor Removal Efficiency

The following table provides representative data for the removal of MEHQ from vinyl monomers using different methods.

Removal Method Adsorbent/Reagent Typical MEHQ Reduction Key Considerations
Column Chromatography Basic Activated Alumina>99%Simple, effective for lab scale. Alumina must be active.[8]
Caustic Washing 5% Aqueous NaOH95-99%Not recommended for N-(2-hydroxy-5-methylphenyl)acrylamide due to the monomer's phenolic group. Requires multiple extractions and thorough drying of the monomer.[8]
Vacuum Distillation N/A>99%High purity, but a significant risk of polymerization during heating.[8]

Note: This data is representative and the efficiency may vary based on specific experimental conditions.

Visualizations

Workflow for Inhibitor Removal

Inhibitor_Removal_Workflow cluster_prep Column Preparation cluster_purify Purification cluster_post Post-Purification prep1 Prepare Alumina Slurry prep2 Pack Chromatography Column prep1->prep2 prep3 Equilibrate Column prep2->prep3 purify1 Dissolve Monomer (if solid) prep3->purify1 purify2 Load Monomer onto Column purify1->purify2 purify3 Elute and Collect Monomer purify2->purify3 post1 Remove Solvent (if used) purify3->post1 post2 Use Immediately post1->post2

Caption: Workflow for removing inhibitors using an alumina column.

Troubleshooting Decision Tree

Troubleshooting_Tree start Polymerization Fails or is Inhibited q1 Was the monomer purified? start->q1 ans1_no No q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes sol1 Purify monomer using basic alumina column. ans1_no->sol1 q2 Was fresh, activated alumina used? ans1_yes->q2 ans2_no No q2->ans2_no No ans2_yes Yes q2->ans2_yes Yes sol2 Repurify with fresh alumina. ans2_no->sol2 q3 Was the purified monomer used immediately? ans2_yes->q3 ans3_no No q3->ans3_no No ans3_yes Yes q3->ans3_yes Yes sol3 Purified monomer is unstable. Use immediately after preparation. ans3_no->sol3 sol4 Consult further troubleshooting or contact technical support. ans3_yes->sol4

Caption: Decision tree for troubleshooting polymerization issues.

References

  • Makevale. Are polymerisation inhibitors causing product failure?. Available at: [Link]

  • Chemistry Stack Exchange. remove inhibitor from monomer. Available at: [Link]

  • Huber Advanced Materials. Adsorption & Filtration. Available at: [Link]

  • Google Patents. TW394781B - Process for removal of polymerization inhibitors from monomer mixtures with the aid of an alumina.
  • MDPI. Inhibition of Free Radical Polymerization: A Review. Available at: [Link]

  • Cheresources.com Community. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student. Available at: [Link]

  • ResearchGate. How can I remove an inhibitor from acrylic acid?. Available at: [Link]

  • ResearchGate. Analysis of the elimination process of polymerisation inhibitors from styrene by means of adsorption | Request PDF. Available at: [Link]

  • Environment, Health & Safety. Safe Handling of Peroxide-Formers (PFs). Available at: [Link]

  • ResearchGate. How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present?. Available at: [Link]

  • ResearchGate. The Challenges Associated with Reaction Products Left in Scale Inhibitor Species after Radical Polymerization. Available at: [Link]

  • Chemistry Stack Exchange. Should I remove inhibitor from methyl acrylate?. Available at: [Link]

  • ResearchGate. How can I remove the inhibitor (MEHQ 500~600ppm) in 2-hydroxyethyl acrylate monomer 96% solution?. Available at: [Link]

  • ACS Publications. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry | Journal of the American Chemical Society. Available at: [Link]

  • PubChem. N-(2-Hydroxy-5-methylphenyl)acetamide | C9H11NO2 | CID 292583. Available at: [Link]

  • PubChem. N-(2-Hydroxyethyl)acrylamide (stabilized with MEHQ) | C5H9NO2 | CID 193628. Available at: [Link]

  • RSC Publishing. Synthesis, characterization and properties of a novel environmentally friendly ternary hydrophilic copolymer. Available at: [Link]

  • ResearchGate. Removing MEHQ from Acrylamide monomer?. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to the Synthesis of Functionalized Acrylamides

Authored for Researchers, Scientists, and Drug Development Professionals Functionalized acrylamides are a cornerstone of modern chemistry, finding indispensable roles as monomers in advanced polymer synthesis and as crit...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Functionalized acrylamides are a cornerstone of modern chemistry, finding indispensable roles as monomers in advanced polymer synthesis and as critical pharmacophores in targeted covalent inhibitors for drug discovery. The precise and efficient synthesis of these molecules is therefore of paramount importance. This guide provides an in-depth comparative analysis of the principal synthetic routes to functionalized acrylamides, offering field-proven insights into the causality behind experimental choices and a critical evaluation of each method's strengths and limitations.

Acylation with Acryloyl Chloride: The Schotten-Baumann Reaction

The reaction of an amine with acryloyl chloride is a classic and widely utilized method for the synthesis of acrylamides. This reaction typically proceeds under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2]

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride to form a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and, after deprotonation by the base, yielding the final amide product.[3]

Schotten-Baumann Reaction Mechanism
Experimental Protocol: Synthesis of N,N-diethyl-m-toluamide (DEET)

This protocol details the synthesis of DEET, a common insect repellent, as a representative example of the Schotten-Baumann reaction.[4]

Materials:

  • m-Toluic acid

  • Thionyl chloride

  • Diethylamine

  • Sodium hydroxide (10% aqueous solution)

  • Dichloromethane

  • Hydrochloric acid (3N aqueous solution)

Procedure:

  • Acid Chloride Formation: In a fume hood, combine m-toluic acid (1.0 eq) and thionyl chloride (1.5 eq). Heat the mixture gently under reflux until the evolution of gas ceases. Remove the excess thionyl chloride by distillation.

  • Amide Synthesis: Dissolve the crude m-toluoyl chloride in dichloromethane. In a separate flask, prepare a solution of diethylamine (1.05 eq) in 10% aqueous sodium hydroxide. Cool both solutions to 0-5 °C.

  • Reaction: Vigorously stir the diethylamine solution while slowly adding the m-toluoyl chloride solution. Continue stirring at room temperature for 1-2 hours.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with 3N HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

The Ritter Reaction: Amides from Nitriles

The Ritter reaction provides a pathway to N-substituted amides, particularly those with tertiary or benzylic substituents on the nitrogen, by reacting a nitrile with a carbocation precursor in the presence of a strong acid.[5]

Mechanistic Insights

The reaction is initiated by the formation of a stable carbocation from an alcohol or alkene in a strong acid. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the desired amide.[5]

Ritter Reaction Mechanism
Experimental Protocol: Synthesis of N-isopropylacrylamide

This protocol describes the synthesis of N-isopropylacrylamide, a common monomer for temperature-responsive polymers, via the Ritter reaction.[6]

Materials:

  • Acrylonitrile

  • Isopropanol

  • Sulfuric acid (concentrated)

  • Ammonia water (25%)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Extraction solvent (e.g., dichloromethane)

Procedure:

  • Alkylation: In a reaction kettle, mix acrylonitrile (1.0 eq), isopropanol (1.2 eq), a polymerization inhibitor, and a catalyst. At 20-40 °C, slowly add concentrated sulfuric acid. After the addition, maintain the reaction at 40-50 °C for 0.5-1 hour.

  • Neutralization: Cool the reaction mixture and slowly add 25% ammonia water until the pH is between 6.5 and 8.

  • Extraction: Allow the layers to separate. Isolate the organic phase and extract the aqueous phase with the chosen solvent. Combine the organic phases.

  • Crystallization: Cool the organic phase to induce crystallization of the N-isopropylacrylamide.

  • Purification: Collect the crystals by filtration and dry them under vacuum.

Amide Coupling Reagents: A Milder Alternative

To circumvent the use of the hazardous and moisture-sensitive acryloyl chloride, standard amide coupling reagents can be employed to directly couple acrylic acid with an amine. A variety of such reagents are available, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) being a popular choice due to its high efficiency and low rate of racemization.[7][8]

Mechanistic Insights

HATU activates the carboxylic acid by forming a highly reactive OAt-active ester. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of HOAt (1-hydroxy-7-azabenzotriazole). A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the carboxylic acid and the amine.[7]

HATU-Mediated Amide Coupling Mechanism
Experimental Protocol: General Procedure for HATU Coupling

This protocol provides a general method for the HATU-mediated coupling of acrylic acid with a primary or secondary amine in solution.[7][9]

Materials:

  • Acrylic acid

  • Amine

  • HATU

  • DIPEA or Triethylamine (TEA)

  • Anhydrous solvent (e.g., DMF, ACN, DCM)

  • Aqueous workup solutions (e.g., 1N HCl, saturated NaHCO₃, brine)

Procedure:

  • Pre-activation: In an inert atmosphere, dissolve acrylic acid (1.0 eq) and HATU (1.0-1.5 eq) in the anhydrous solvent. Add the base (DIPEA or TEA, 2.0-5.0 eq) and stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add the amine (1.0-1.2 eq) to the reaction mixture and continue to stir at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acidic solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Doebner-Knoevenagel Condensation: A Mild and Selective Approach

A more recent and greener approach to acrylamides involves a modification of the Doebner-Knoevenagel condensation. This method offers a mild and highly selective route to E-isomers of acrylamides, tolerating a wide range of functional groups.[10][11][12]

Mechanistic Insights

The proposed mechanism involves the formation of an iminium ion from the aldehyde and a secondary amine catalyst. This is followed by a Mannich-type addition of a malonic acid half-amide. The resulting intermediate then undergoes a decarboxylative elimination to yield the final acrylamide product.[10][13]

Doebner-Knoevenagel Mechanism for Acrylamide Synthesis
Experimental Protocol: General Procedure

This protocol outlines a general procedure for the synthesis of acrylamides via the Doebner-Knoevenagel condensation.[11]

Materials:

  • Aldehyde

  • Malonic acid half-amide

  • Secondary amine catalyst (e.g., pyrrolidine)

  • Acetic acid

  • Solvent (e.g., DMAc)

Procedure:

  • Reaction Setup: In a suitable flask, dissolve the malonic acid half-amide (1.0 eq), secondary amine catalyst (e.g., 0.1 eq), and acetic acid (1.0 eq) in the solvent.

  • Addition of Aldehyde: Slowly add a solution of the aldehyde (1.5 eq) in the same solvent to the reaction mixture over several hours using a syringe pump.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate. Purify the crude product by column chromatography.

Enzymatic Synthesis: The Green Industrial Standard

For the production of the parent acrylamide, enzymatic synthesis using nitrile hydratase has become the industrial standard due to its high efficiency, selectivity, and mild reaction conditions.[3][14][15] This method is also being explored for the synthesis of functionalized acrylamides.[16][17]

Mechanistic Insights

Nitrile hydratase, a metalloenzyme, catalyzes the hydration of a nitrile to the corresponding amide. The reaction proceeds under mild conditions (neutral pH and ambient temperature), avoiding the harsh reagents and high temperatures of other methods.[18]

Enzymatic Synthesis of Amides
Experimental Protocol: General Laboratory Scale Procedure

This protocol provides a general framework for the enzymatic synthesis of acrylamide from acrylonitrile at a laboratory scale.[3][17]

Materials:

  • Acrylonitrile

  • Immobilized nitrile hydratase (e.g., from Pseudonocardia thermophila)

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, suspend the immobilized nitrile hydratase in the buffer solution.

  • Substrate Addition: Add acrylonitrile to the suspension. The concentration will depend on the specific activity of the enzyme preparation.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 35 °C) for a set period (e.g., 1-2 hours).

  • Monitoring: Monitor the conversion of acrylonitrile to acrylamide using a suitable analytical technique (e.g., HPLC).

  • Workup: Once the reaction is complete, separate the immobilized enzyme by filtration for potential reuse. The aqueous solution contains the acrylamide product.

Comparative Analysis

Synthesis Route Typical Yields Reaction Conditions Advantages Disadvantages
Schotten-Baumann Good to excellent (70-95%)[6]0 °C to RT, basicWide substrate scope, reliable, high efficiency[1]Use of hazardous acryloyl chloride, potential for side reactions[19]
Ritter Reaction Fair to good (50-90%)[7]Strong acid, elevated temp.Access to N-tert-alkyl amides, one-pot from alcohols/alkenes[5]Harsh conditions, limited to stable carbocations, salt byproduct[5]
Amide Coupling Good to excellent (70-95%)[20]RT, baseMild conditions, avoids acryloyl chloride, low racemization[7]Cost of coupling reagents, purification from byproducts[9]
Doebner-Knoevenagel Good to excellent (65-97%)[11]RT, catalytic baseMild conditions, high E-selectivity, good functional group tolerance[10]Requires malonic acid half-amide precursor
Enzymatic Synthesis Excellent (>90%)[3][5]Mild (e.g., 35 °C, pH 7.5)Extremely high selectivity, green process, mild conditions[21]Limited substrate scope for functionalized acrylamides, enzyme cost/stability[16]

Safety and Environmental Considerations

Synthesis Route Key Reagent Hazards Byproducts Green Chemistry Metrics
Schotten-Baumann Acryloyl chloride: Highly flammable, corrosive, fatal if inhaledHCl (neutralized to salt)Poor atom economy
Ritter Reaction Strong acids (e.g., H₂SO₄): CorrosiveSalt waste from neutralizationPoor atom economy, high E-factor
Amide Coupling Coupling reagents (e.g., HATU): IrritantUrea or other reagent-derived byproductsModerate atom economy, can be improved with catalytic methods
Doebner-Knoevenagel Aldehydes: Varying toxicity; Solvents: e.g., DMAc (reprotoxic)CO₂, amine catalyst (recyclable)Good atom economy, catalytic
Enzymatic Synthesis Acrylonitrile: Toxic, flammable, carcinogen[13]MinimalExcellent atom economy, low E-factor, aqueous media

Conclusion and Recommendations

The choice of synthetic route for a functionalized acrylamide is a multi-faceted decision that depends on the specific target molecule, required scale, and available resources.

  • For robust, general-purpose synthesis with a wide variety of amines, the Schotten-Baumann reaction remains a reliable, albeit hazardous, choice.

  • The Ritter reaction is a valuable niche method for accessing N-tertiary and N-benzylic acrylamides .

  • Amide coupling reagents offer a milder and safer alternative to acryloyl chloride, particularly for sensitive substrates and in academic or early-stage drug discovery settings where reagent cost is less of a concern.

  • The Doebner-Knoevenagel condensation is an emerging green and highly selective method , especially for the synthesis of E-isomers .

  • Enzymatic synthesis is the gold standard for green chemistry and industrial production of the parent acrylamide, and its application to more complex functionalized acrylamides is a promising area of ongoing research.

For researchers in drug development, where functional group tolerance and mild conditions are often paramount, the use of modern amide coupling reagents or the Doebner-Knoevenagel condensation are highly recommended starting points. For large-scale production, the development of specific enzymatic routes should be considered for their environmental and safety benefits.

References

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Comparative

A Comparative Guide to the In-Vitro Cytotoxicity of N-(2-hydroxy-5-methylphenyl)acrylamide Polymers

This guide provides a comprehensive analysis of the in-vitro cytotoxicity of N-(2-hydroxy-5-methylphenyl)acrylamide (HMPA) polymers, offering a comparative perspective against other commonly used acrylamide-based polymer...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the in-vitro cytotoxicity of N-(2-hydroxy-5-methylphenyl)acrylamide (HMPA) polymers, offering a comparative perspective against other commonly used acrylamide-based polymers. We will delve into the experimental methodologies for assessing polymer cytotoxicity, with a focus on the widely accepted MTT assay. This document is intended for researchers, scientists, and professionals in the field of drug development and biomedical materials, providing both theoretical grounding and practical, step-by-step protocols.

Introduction: The Promise and Peril of Acrylamide-Based Polymers in Biomedicine

Acrylamide-based polymers have garnered significant interest in the biomedical field due to their versatile properties, including hydrophilicity and stimuli-responsiveness.[1] Polymers such as poly(N-isopropyl acrylamide) (pNIPAM) have been extensively researched for applications in tissue engineering and drug delivery.[2][3][4] However, a critical consideration for any biomaterial is its biocompatibility—its ability to perform its intended function without eliciting a detrimental local or systemic response in the host.[5]

A primary concern with acrylamide-based polymers is the potential toxicity of the unpolymerized monomer.[2][3] While the polymerized form is generally considered to have lower toxicity, it is crucial to rigorously evaluate the cytotoxic profile of any new polymer intended for biomedical applications.[6] This guide focuses on a novel acrylamide derivative, N-(2-hydroxy-5-methylphenyl)acrylamide (HMPA), and provides a framework for assessing its in-vitro cytotoxicity.

Synthesis and Characterization of HMPA Polymers

The synthesis of HMPA polymers can be achieved through free radical polymerization of the HMPA monomer. A typical synthesis protocol is outlined below.

Experimental Protocol: Synthesis of HMPA Polymer
  • Monomer Synthesis: The HMPA monomer is synthesized by reacting 2-amino-4-methylphenol with acryloyl chloride in an appropriate solvent and in the presence of a base to neutralize the HCl generated.

  • Polymerization:

    • Dissolve the HMPA monomer in a suitable solvent, such as dimethylformamide (DMF).

    • Add a free radical initiator, such as azobisisobutyronitrile (AIBN).

    • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

    • Heat the reaction mixture to the appropriate temperature (typically 60-80 °C) to initiate polymerization.

    • Allow the reaction to proceed for a defined period (e.g., 24 hours).

  • Purification:

    • Precipitate the polymer by adding the reaction mixture to a non-solvent, such as diethyl ether.

    • Collect the polymer precipitate by filtration.

    • Redissolve the polymer in a minimal amount of a good solvent and re-precipitate to remove unreacted monomer and initiator.

    • Dry the purified polymer under vacuum.

  • Characterization: The synthesized polymer should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure and Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index.

In-Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] It is widely used to measure the cytotoxicity of potential therapeutic compounds and biomaterials.[8][9] The principle of the assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product.[7][10] The amount of formazan produced is directly proportional to the number of living cells.[10]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Polymer Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding polymer_prep 3. Prepare Polymer Solutions treatment 4. Treat Cells with Polymers cell_seeding->treatment polymer_prep->treatment mtt_add 5. Add MTT Reagent treatment->mtt_add incubation 6. Incubate mtt_add->incubation solubilization 7. Solubilize Formazan incubation->solubilization read_absorbance 8. Read Absorbance solubilization->read_absorbance calc_viability 9. Calculate Cell Viability (%) read_absorbance->calc_viability

Caption: Workflow of the in-vitro cytotoxicity assessment using the MTT assay.

Detailed Protocol: MTT Assay for HMPA Polymers
  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.[8]

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Polymer Treatment:

    • Prepare stock solutions of the HMPA polymer and control polymers (e.g., polyacrylamide and a non-toxic polymer like polyethylene glycol) in sterile phosphate-buffered saline (PBS) or culture medium.

    • Perform serial dilutions to obtain a range of polymer concentrations.

    • After 24 hours of cell incubation, remove the culture medium from the wells and replace it with 100 µL of medium containing the different polymer concentrations. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

    • Incubate the plate for another 24, 48, or 72 hours.

  • MTT Assay:

    • After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

    • Gently pipette up and down to ensure complete solubilization of the formazan.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

    • Calculate the percentage of cell viability for each polymer concentration using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the cell viability against the polymer concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the polymer that inhibits 50% of cell growth.

Comparative Cytotoxicity Analysis

To provide a comprehensive understanding of the cytotoxic profile of HMPA polymers, it is essential to compare their performance with other relevant acrylamide-based polymers. The following table presents hypothetical data for such a comparison.

PolymerChemical Structure of MonomerIC50 (µg/mL) on L929 cells (48h)
HMPA Polymer N-(2-hydroxy-5-methylphenyl)acrylamide> 1000
Polyacrylamide Acrylamide~ 500
Poly(N-isopropyl acrylamide) (pNIPAM) N-isopropyl acrylamide~ 800
Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) N-(2-hydroxypropyl)methacrylamide> 2000[11]

Note: The IC50 values for HMPA Polymer, Polyacrylamide, and pNIPAM are presented as hypothetical examples for illustrative purposes. The value for PHPMA is based on published data showing high cell viability at concentrations up to 1 mg/mL.[11]

Visualizing Comparative Cytotoxicity

Comparative_Cytotoxicity cluster_low Low Cytotoxicity cluster_moderate Moderate Cytotoxicity cluster_high Higher Cytotoxicity PHPMA PHPMA (> 2000 µg/mL) HMPA HMPA Polymer (> 1000 µg/mL) pNIPAM pNIPAM (~ 800 µg/mL) Polyacrylamide Polyacrylamide (~ 500 µg/mL)

Caption: Comparative cytotoxicity profiles of different acrylamide-based polymers.

Structure-Cytotoxicity Relationship: Why HMPA Polymers May Offer Enhanced Biocompatibility

The chemical structure of the monomer unit plays a crucial role in determining the overall cytotoxicity of a polymer. The presence of the hydroxyl (-OH) and methylphenyl groups in the HMPA monomer is hypothesized to contribute to its lower cytotoxicity compared to unsubstituted polyacrylamide.

  • Increased Hydrophilicity: The hydroxyl group increases the hydrophilicity of the polymer. Generally, increased hydrophilicity can lead to reduced protein adsorption and cellular interaction, which can contribute to improved biocompatibility.[12]

  • Reduced Reactivity: The bulky methylphenyl group may sterically hinder potential interactions of the polymer backbone with cellular components.

  • Comparison with PHPMA: The excellent biocompatibility of poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) is well-documented.[11][13][14] The structural similarity of the HMPA monomer, which also contains a hydroxyl group, suggests that HMPA-based polymers may also exhibit a favorable cytotoxicity profile.

Conclusion

This guide has provided a comprehensive framework for the in-vitro cytotoxicity assessment of N-(2-hydroxy-5-methylphenyl)acrylamide polymers. By following the detailed MTT assay protocol and comparing the results with other acrylamide-based polymers, researchers can gain valuable insights into the biocompatibility of these novel materials. The hypothetical data presented suggests that HMPA polymers hold promise as biocompatible materials for various biomedical applications. However, it is imperative that rigorous experimental testing, as outlined in this guide, be conducted to validate these claims and ensure the safe and effective translation of these materials from the laboratory to clinical use.

References

  • Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - RSC Publishing. Available at: [Link]

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  • Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces | Biointerphases | AIP Publishing. Available at: [Link]

  • Evaluation of Biocompatibility of Polymers and Cytotoxicity of Injection Drugs in Shelf Life by Assay MTT Method - Academic Strive. Available at: [Link]

  • poly(n-isopropyl acrylamide)-coated surfaces: investigation of cytotoxicity with mammalian cells and the mechanism of cell detachment - UNM Digital Repository. Available at: [Link]

  • "A Comparative Cytotoxic Evaluation of Acrylamide and Diacetone Acrylam" by Dervil Cody, Alan Casey et al. - Arrow@TU Dublin. Available at: [Link]

  • HPMA Copolymers as Surfactants in the Preparation of Biocompatible Nanoparticles for Biomedical Application - PubMed. Available at: [Link]

  • A series of poly[N-(2-hydroxypropyl)methacrylamide] copolymers with anthracene-derived fluorophores showing aggregation-induced emission properties for bioimaging - PMC. Available at: [Link]

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  • Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Biocompatibility of HEMA copolymers designed for treatment of CNS diseases with polymer-encapsulated cells - PubMed. Available at: [Link]

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Validation

A Performance Deep Dive: N-(2-hydroxy-5-methylphenyl)acrylamide-Based Hydrogels for Advanced Drug Delivery

For researchers, scientists, and drug development professionals at the forefront of advanced therapeutic delivery systems, the quest for novel, intelligent materials is perpetual. Among the array of stimuli-responsive po...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals at the forefront of advanced therapeutic delivery systems, the quest for novel, intelligent materials is perpetual. Among the array of stimuli-responsive polymers, hydrogels based on acrylamide derivatives have garnered significant attention for their tunable properties and biocompatibility. This guide provides an in-depth performance comparison of N-(2-hydroxy-5-methylphenyl)acrylamide (HMPA)-based hydrogels against other widely used acrylamide-based systems. We will explore the unique advantages conferred by the phenolic hydroxyl group of HMPA, supported by established experimental data from analogous systems and detailed protocols for comparative evaluation.

The Competitive Landscape: Why HMPA-Based Hydrogels?

The unique chemical architecture of the HMPA monomer—featuring an acrylamide backbone for polymerization, a phenolic hydroxyl group, and a methyl group—suggests a multi-responsive nature, primarily to pH and potentially to temperature. This positions HMPA-based hydrogels as a compelling alternative to more conventional stimuli-responsive hydrogels.

The phenolic hydroxyl group is anticipated to impart significant pH-responsive behavior. At physiological pH, this group can be deprotonated, leading to increased hydrophilicity and swelling due to electrostatic repulsion. This is a key attribute for targeted drug release in specific physiological environments. Furthermore, the hydrogen bonding capabilities of the hydroxyl and amide groups can contribute to unique thermal responses and mechanical properties.

Comparative Performance Analysis

To contextualize the potential of HMPA-based hydrogels, we compare their expected performance metrics against two well-established classes of acrylamide-based hydrogels: the thermo-responsive poly(N-isopropylacrylamide) (PNIPAM) and the pH-responsive poly(acrylamide-co-acrylic acid) (P(AAm-co-AA)).

Performance MetricN-(2-hydroxy-5-methylphenyl)acrylamide (HMPA) Hydrogel (Projected)Poly(N-isopropylacrylamide) (PNIPAM) HydrogelPoly(acrylamide-co-acrylic acid) (P(AAm-co-AA)) Hydrogel
Primary Stimulus pH, potentially temperatureTemperaturepH
Swelling Behavior Significant swelling at pH > pKa of the phenolic group.Collapses above its Lower Critical Solution Temperature (LCST) of ~32°C.[1]Swells at pH > pKa of acrylic acid (~4.5).[2]
Drug Release Mechanism pH-triggered, diffusion-controlled.Temperature-triggered, "on-off" release.pH-triggered, swelling-controlled.
Biocompatibility Expected to be biocompatible, but requires rigorous testing. Residual monomer cytotoxicity is a consideration for all acrylamide-based hydrogels.[3]Generally considered biocompatible.[4]Good biocompatibility.[5]
Mechanical Strength Tunable via crosslinker concentration. Hydrogen bonding may enhance mechanical integrity.Can be brittle in the swollen state.Mechanical properties can be modulated by the acrylic acid content.[6]

Delving into the Mechanism: The Power of the Phenolic Group

The key to the performance of HMPA-based hydrogels lies in the pH-dependent ionization of the phenolic hydroxyl group. This mechanism allows for precise control over the hydrogel's swelling and, consequently, the release of an encapsulated therapeutic agent.

cluster_0 Low pH (Below pKa) cluster_1 High pH (Above pKa) Low_pH Hydrogel in acidic environment. Phenolic group is protonated (-OH). Hydrogel is collapsed. High_pH Hydrogel in basic environment. Phenolic group is deprotonated (-O-). Electrostatic repulsion causes swelling. Low_pH->High_pH Increase in pH High_pH->Low_pH Decrease in pH

Caption: pH-responsive swelling mechanism of HMPA hydrogel.

Experimental Protocols for Performance Evaluation

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections outline the methodologies for synthesizing and characterizing HMPA-based hydrogels, adapted from established procedures for similar acrylamide-based systems.[7][8]

Synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide-Based Hydrogel

This protocol describes the synthesis via free-radical polymerization.

Materials:

  • N-(2-hydroxy-5-methylphenyl)acrylamide (HMPA) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

Procedure:

  • Dissolve the desired molar ratio of HMPA monomer and MBA crosslinker in deionized water in a reaction vessel.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the APS initiator to the solution and mix thoroughly.

  • Add the TEMED accelerator to initiate the polymerization reaction.

  • Quickly pour the solution into a mold of the desired shape.

  • Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

  • After polymerization, immerse the hydrogel in a large volume of deionized water for several days to remove any unreacted monomers and other impurities, changing the water frequently.

Start Dissolve Monomer and Crosslinker N2_Purge Purge with Nitrogen Start->N2_Purge Add_Initiator Add APS Initiator N2_Purge->Add_Initiator Add_Accelerator Add TEMED Accelerator Add_Initiator->Add_Accelerator Molding Pour into Mold Add_Accelerator->Molding Polymerization Allow to Polymerize Molding->Polymerization Purification Purify by Dialysis Polymerization->Purification

Caption: Workflow for HMPA hydrogel synthesis.

Characterization of Swelling Behavior

The swelling kinetics of the hydrogel are a critical performance indicator.

Procedure:

  • Prepare disc-shaped samples of the dried hydrogel of known weight (Wd).

  • Immerse the samples in buffer solutions of varying pH (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • At predetermined time intervals, remove the hydrogel samples, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).

  • Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd.

  • Continue until the hydrogel reaches its equilibrium swelling weight.

In Vitro Drug Release Studies

This protocol evaluates the drug release profile from the hydrogel.

Procedure:

  • Load the hydrogel with a model drug by soaking it in a concentrated drug solution until equilibrium is reached.

  • Place the drug-loaded hydrogel in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature.

  • At regular intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.[3]

  • Determine the concentration of the released drug in the aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released over time.

Biocompatibility Assessment: A Critical Step

The biocompatibility of any material intended for biomedical applications is paramount. An indirect MTT assay is a standard method to assess the potential cytotoxicity of leachable substances from the hydrogel.[3]

Start Prepare Hydrogel Extracts Cell_Culture Culture Cells with Extracts Start->Cell_Culture Add_MTT Add MTT Reagent Cell_Culture->Add_MTT Incubate Incubate and Allow Formazan Formation Add_MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability Measure_Absorbance->Calculate_Viability

Caption: Workflow for indirect MTT cytotoxicity assay.

Conclusion and Future Outlook

Hydrogels based on N-(2-hydroxy-5-methylphenyl)acrylamide present a promising platform for the development of intelligent drug delivery systems. Their inherent pH-responsiveness, coupled with the potential for thermal sensitivity, offers a dual-stimuli-responsive capability that can be finely tuned for specific therapeutic applications. While further experimental validation is required to fully elucidate their performance characteristics, the foundational principles of polymer chemistry and the extensive data on analogous acrylamide-based systems provide a strong rationale for their investigation. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate and compare the performance of these novel hydrogels, paving the way for the next generation of smart biomaterials.

References

  • MDPI. (2024, May 28). Synthesis and Characterization of Multiple Stimuli-Responsive Fluorescent Polymer Hydrogels Based on Terpyridine and N-Isopropylacrylamide.
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  • Semantic Scholar. (2017, May 1). Synthesis, characterization and rheological behavior of pH sensitive poly(acrylamide-co-acrylic acid) hydrogels.
  • ijpcbs.
  • MDPI. (2025, March 25). Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance.
  • ResearchGate. (PDF)
  • PMC. (2024, June 21).
  • Scifiniti Publishing. (2025, May 15). Preparation and Characterization of Biocompatible Hydrogels Based on a Chitosan-Polyacrylamide Copolymer.
  • DORAS | DCU Research Repository. Stimuli-responsive hydrogels based on acrylic acid and acrylamide.
  • MDPI. (2025, November 19).
  • MDPI. (2016, June 15). pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide].
  • Digest Journal of Nanomaterials and Biostructures. (2015, February 16). SYNTHESIS AND COMPARATIVE STUDY OF N-ISOPROPYLACRYLAMIDE (NIPAAm)
  • PMC.

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Comparative

Comparative Study of Ortho-, Meta-, and Para-Isomers of Hydroxyphenyl Acrylamide: Performance, Polymerization, and Biological Applications

As a Senior Application Scientist, selecting the correct monomer isomer is not merely a matter of structural preference; it is a foundational decision that dictates the physicochemical, mechanical, and biological limits...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct monomer isomer is not merely a matter of structural preference; it is a foundational decision that dictates the physicochemical, mechanical, and biological limits of your final product. N-(hydroxyphenyl)acrylamide derivatives are critical building blocks in both polymer science and medicinal chemistry. However, the regiochemistry of the hydroxyl group—ortho (2-OH), meta (3-OH), or para (4-OH)—fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and steric profile.

This guide objectively compares the performance of these three isomers, providing the mechanistic causality behind their divergent behaviors and self-validating protocols for their application in research and drug development.

Structural Regiochemistry & Mechanistic Causality

The position of the hydroxyl group on the phenyl ring relative to the acrylamide moiety dictates the molecule's behavior in both free-radical polymerization and biological assays.

The Ortho-Isomer: N-(2-hydroxyphenyl)acrylamide

The defining characteristic of the ortho-isomer is its capacity for intramolecular hydrogen bonding . The proximity of the 2-OH group to the acrylamide carbonyl oxygen creates a stable, pseudo-six-membered ring conformation[1].

  • Causality in Polymerization: This intramolecular lock sterically shields the vinyl group, restricting the approach of propagating polymer radicals. Consequently, the ortho-isomer exhibits slower polymerization kinetics and lower overall yields compared to its para counterpart.

  • Causality in Biology: The restricted conformation makes it an excellent candidate for highly specific enzyme active sites, such as Histone Deacetylases (HDACs), where rigid geometric presentation is required for zinc-ion chelation.

The Meta-Isomer: N-(3-hydroxyphenyl)acrylamide

The meta-isomer ([2]) is governed primarily by inductive effects rather than resonance.

  • Causality in Antioxidant Activity: When the meta-OH group donates a hydrogen atom to neutralize a free radical, the resulting phenoxy radical cannot be stabilized by resonance with the acrylamide nitrogen. The unpaired electron cannot delocalize effectively across the meta position. Thus, the meta-isomer is a demonstrably poorer antioxidant compared to the ortho and para forms.

The Para-Isomer: N-(4-hydroxyphenyl)acrylamide

The para-isomer () is the industry standard for hydrogel synthesis and biomaterial engineering[3].

  • Causality in Polymerization: The 4-OH group is sterically unhindered and highly available for intermolecular hydrogen bonding with aqueous solvents and adjacent polymer chains[4]. This accessibility drastically increases the swelling ratio of resulting hydrogels and facilitates rapid, high-yield free-radical polymerization.

  • Causality in Biology: The para position allows for complete resonance delocalization of a phenoxy radical across the entire conjugated aromatic-acrylamide system, granting it superior radical-scavenging (antioxidant) capabilities[5].

IsomerMechanisms Root Hydroxyphenyl Acrylamide Isomers Ortho Ortho-Isomer (2-OH) Intramolecular H-Bonding Root->Ortho Meta Meta-Isomer (3-OH) Inductive Effects Only Root->Meta Para Para-Isomer (4-OH) Intermolecular H-Bonding Root->Para PropO Steric Shielding: Slower Polymerization Targeted HDAC Inhibition Ortho->PropO PropM No Resonance Stabilization: Low Antioxidant Activity Moderate Polymerization Meta->PropM PropP High Solvent Interaction: Rapid Hydrogel Formation Strong Radical Scavenging Para->PropP

Fig 1: Mechanistic divergence of hydroxyphenyl acrylamide isomers based on hydroxyl regiochemistry.

Comparative Quantitative Data

The following table synthesizes the physicochemical and performance metrics of the three isomers, providing a clear framework for material selection.

Performance MetricOrtho-Isomer (2-OH)Meta-Isomer (3-OH)Para-Isomer (4-OH)
Primary Interaction Intramolecular H-bondingInductive electron withdrawalIntermolecular H-bonding
Polymerization Kinetics Slow (Sterically hindered)ModerateFast (Highly accessible)
Hydrogel Swelling Ratio Low (Hydrophobic core)ModerateHigh (Hydrophilic network)
Antioxidant Capacity (DPPH) High (Resonance stabilized)Low (No direct resonance)Very High (Resonance stabilized)
Primary Application Enzyme Inhibitors (HDACs)Intermediate SynthesisHydrogels / Biomaterials

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed as self-validating systems. A protocol is only as reliable as its internal controls. Below are the standard methodologies for evaluating these isomers.

Protocol A: Synthesis and Validation of Isomer-Based Hydrogels

This protocol utilizes free-radical polymerization to create hydrogels, specifically highlighting the superior cross-linking efficiency of the para-isomer[4].

Materials: N-(4-hydroxyphenyl)acrylamide (Monomer), N,N'-Methylenebisacrylamide (Crosslinker), AIBN (Initiator), DMSO/Water solvent system.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 M of the chosen isomer and 0.05 M of crosslinker in a 1:1 DMSO/Water mixture. Purge the solution with Nitrogen gas for 20 minutes to remove dissolved oxygen (a radical scavenger).

  • Initiation: Add 0.01 M AIBN. Seal the reaction vial and incubate in a thermostatic water bath at 65°C for 12 hours.

  • Purification: Extract the formed hydrogel and immerse it in excess distilled water for 48 hours, changing the water every 8 hours to remove unreacted monomers.

  • Self-Validation Step (Critical): Perform ATR-FTIR spectroscopy on the lyophilized gel. Validation criteria: The complete disappearance of the vinyl C=C stretching band at 1620-1630 cm⁻¹ validates 100% monomer conversion. If this peak persists, the polymerization is incomplete, and subsequent swelling data will be artifactual.

  • Swelling Assay: Weigh the dry gel ( Wd​ ), immerse in PBS (pH 7.4) for 24 hours, and weigh the swollen gel ( Ws​ ). Calculate Swelling Ratio = (Ws​−Wd​)/Wd​ .

Protocol B: DPPH Radical Scavenging Assay (Antioxidant Capacity)

This assay demonstrates the resonance-stabilization superiority of the ortho and para isomers over the meta isomer[5].

Step-by-Step Methodology:

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute ethanol.

  • Reaction: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the isomer solution (varying concentrations from 10 to 100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Self-Validation Step (Critical): The plate must include a Solvent Blank (Ethanol + DPPH) and a Positive Control (Ascorbic Acid + DPPH). Validation criteria: The assay is only valid if the Solvent Blank maintains a stable absorbance at 517 nm (indicating no DPPH degradation) and the Positive Control achieves >90% scavenging.

  • Measurement: Read absorbance at 517 nm using a microplate reader. Calculate the IC50 value (concentration required to scavenge 50% of radicals).

Workflow Step1 1. Monomer Prep (Isomer Selection) Step2 2. Free Radical Polymerization (AIBN) Step1->Step2 Step3 3. Internal Validation (ATR-FTIR C=C Check) Step2->Step3 Step4 4. Functional Assay (Swelling / DPPH) Step3->Step4

Fig 2: Self-validating experimental workflow ensuring data integrity prior to functional analysis.

Conclusion

The selection between ortho-, meta-, and para-isomers of hydroxyphenyl acrylamide must be driven by the mechanistic requirements of the end application. For robust, high-swelling hydrogels and potent antioxidant platforms, the para-isomer is unparalleled due to its intermolecular hydrogen bonding and resonance stabilization[3],[5]. Conversely, for highly targeted pharmacological applications such as HDAC inhibition, the sterically locked ortho-isomer provides the necessary geometric precision[1]. The meta-isomer, lacking resonance stabilization, remains largely restricted to intermediate chemical synthesis[2].

References

  • Title: n-(3-Hydroxyphenyl)acrylamide | C9H9NO2 | CID 275403 - PubChem Source: nih.gov URL: [Link]

  • Title: Bifunctional Metformin–Phenolic Hybrids with Improved Anticancer and Antioxidant Properties Source: mdpi.com URL: [Link]

  • Title: Synthesis, In Silico Studies, Antimicrobial, Antioxidant Activities of Novel Acrylamide Derivatives Source: researchgate.net URL: [Link]

Sources

Validation

The Definitive Guide to Cross-Validating Experimental and Theoretical Spectroscopic Data: ORCA vs. Gaussian in Drug Discovery

For researchers and drug development professionals, elucidating the exact 3D conformation and stereochemistry of a novel pharmacophore is a high-stakes endeavor. While experimental spectroscopy (NMR, FT-IR, Raman) provid...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, elucidating the exact 3D conformation and stereochemistry of a novel pharmacophore is a high-stakes endeavor. While experimental spectroscopy (NMR, FT-IR, Raman) provides the ground truth of molecular behavior, complex biomolecules and novel synthetic compounds often present constitutional and configurational ambiguities that experimental data alone cannot resolve[1].

This guide provides an in-depth comparison of the two leading computational chemistry platforms—ORCA 6.0 and Gaussian 16 —used to theoretically predict and cross-validate spectroscopic data. By establishing a self-validating loop between the laboratory and the computational cluster, researchers can definitively assign molecular structures and accelerate the drug discovery pipeline[2].

The Causality of Cross-Validation: Bridging the Micro and Macro

To master cross-validation, one must understand the physical causality behind why raw theoretical predictions initially deviate from experimental spectra. A robust cross-validation protocol does not merely compare numbers; it reconciles the fundamental differences between macroscopic experimental environments and microscopic quantum models.

  • Vibrational Spectroscopy (IR/Raman): Theoretical frequencies are typically calculated using a harmonic approximation at the absolute bottom of the potential energy well (0 K, gas phase). However, real experimental frequencies involve transitions between vibrational states governed by a Morse potential, which inherently includes anharmonicity[3]. Because the anharmonic term is negative, experimental stretching frequencies are consistently lower than unscaled harmonic predictions[3]. This causality dictates the mandatory use of empirical scaling factors (e.g., 0.97 for B3LYP/6-31G*) to align theoretical data with experimental FT-IR spectra.

  • NMR Spectroscopy: Experimental NMR spectra obtained in solution represent a macroscopic superposition of transient solvation structures and dynamic conformational states[4]. Conversely, standard theoretical calculations often evaluate a single static structure. To bridge this microscopic-macroscopic gap, the self-validating system must incorporate Boltzmann-weighted conformational averaging and explicit/implicit solvent models to accurately capture local electrostatic interactions and hydrogen-bonding patterns[1].

Visualizing the Self-Validating Loop

The cross-validation workflow is a closed, self-validating system. Experimental data acts as the benchmark, while theoretical predictions are iteratively refined (via conformational sampling and solvent modeling) until the Mean Absolute Error (MAE) drops below a strict validation threshold.

CrossValidationWorkflow Exp Experimental Acquisition (NMR / FT-IR) CrossVal Statistical Cross-Validation (MAE, RMSE Analysis) Exp->CrossVal Macroscopic Data Conf Conformational Search (Molecular Mechanics) Geom Geometry Optimization (DFT Solvation Models) Conf->Geom Low-Energy Conformers Theor Theoretical Prediction (GIAO / Harmonic Freq) Geom->Theor Optimized Coordinates Theor->CrossVal Microscopic Data CrossVal->Conf Mismatch (Iterate) Refine Structural Refinement & Stereochemical Assignment CrossVal->Refine MAE < Threshold

Workflow for cross-validating experimental and theoretical spectroscopic data.

Platform Comparison: ORCA 6.0 vs. Gaussian 16

When selecting a computational suite for spectroscopic prediction, the choice heavily impacts computational cost, accuracy, and workflow efficiency. Both platforms utilize the Gauge-Independent Atomic Orbital (GIAO) method for NMR[3][5], but their underlying architectures cater to different operational needs.

Gaussian 16: The Industry Standard

Gaussian is deeply entrenched in pharmaceutical R&D. Its primary advantage is its seamless integration with GaussView, a graphical interface that allows chemists to easily build molecules, set up GIAO NMR calculations, and visually animate theoretical vibrational frequencies[5]. It is highly reliable for standard Density Functional Theory (DFT) predictions but requires expensive commercial licensing.

ORCA 6.0: The Modern Disruptor

Developed by the Max Planck Institute, ORCA is free for academic use and has become a powerhouse for large, complex drug candidates. ORCA excels in its implementation of Domain-Based Local Pair Natural Orbital (DLPNO) methods, allowing researchers to achieve Coupled-Cluster (CCSD(T)) accuracy with near-linear scaling[6]. Furthermore, ORCA's advanced handling of double-hybrid DFT functionals provides superior accuracy for NMR shielding tensors, provided the frozen core approximation is carefully managed[7].

Quantitative Benchmarking Table
Feature / MetricGaussian 16ORCA 6.0
Primary NMR Method GIAO (Gauge-Independent Atomic Orbital)[5]GIAO with Double-Hybrid DFT support[7]
Vibrational Frequencies Harmonic & Anharmonic (VPT2)Harmonic & Anharmonic (VPT2)
Large Molecule Scaling Standard DFT scaling ( O(N3) )DLPNO-CCSD(T) linear scaling ( O(N) )[6]
13 C NMR MAE (B3LYP) ~1.5 - 2.0 ppm~1.5 - 2.0 ppm
Relativistic Effects Standard ECPsAdvanced ZORA/DKH (Excellent for metallodrugs)
Accessibility Commercial License RequiredFree for Academic Use
User Interface GaussView (Highly intuitive GUI)[5]Command-line / Third-party GUIs (Avogadro)

Step-by-Step Methodology: A Self-Validating Protocol for NMR Cross-Validation

To ensure scientific integrity, the following protocol establishes a self-validating loop where theoretical predictions are iteratively refined until they match experimental macroscopic responses.

Step 1: Experimental Acquisition Acquire 1D 13 C-NMR and 1 H-NMR spectra using a high-field spectrometer (e.g., 600 MHz) in a deuterated solvent (e.g., CDCl 3​ ). Calibrate the chemical shifts ( δ ) relative to a Tetramethylsilane (TMS) internal standard at 0.0 ppm.

Step 2: Conformational Sampling Perform a conformational search using molecular mechanics (e.g., OPLS4 or MacroModel) to generate a pool of structural conformers. Retain all conformers within a 5.0 kcal/mol energy window of the global minimum to account for dynamic solution states[1].

Step 3: Geometry Optimization Optimize the geometry of each retained conformer using DFT. A standard, reliable level of theory is B3LYP/def2-TZVP or CAM-B3LYP[8]. Apply a Conductor-like Polarizable Continuum Model (CPCM) to simulate the specific dielectric environment of the CDCl 3​ solvent[8].

Step 4: Theoretical Spectroscopy (Shielding Tensors) Calculate the isotropic magnetic shielding tensors ( σ ) for each optimized conformer using the GIAO method[3].

  • In Gaussian 16: Utilize the keyword NMR=GIAO in the route section[5].

  • In ORCA 6.0: Use the ! NMR keyword block. For maximum accuracy, employ double-hybrid functionals (e.g., PWPB95) and explicitly deactivate the frozen core approximation using the NOFROZENCORE keyword, as core electrons strongly influence NMR properties[7].

Step 5: Reference Calculation & Shift Conversion Because experimental NMR measures relative shifts, you must calculate the absolute shielding tensor of the TMS reference standard ( σref​ ) at the exact same level of theory and basis set. Convert the calculated target shieldings ( σcalc​ ) to chemical shifts ( δcalc​ ) using the subtraction method:

δcalc​=σref​−σcalc​ .

Step 6: Boltzmann Weighting & Statistical Cross-Validation Calculate the relative free energies of the conformers to derive Boltzmann-weighted average chemical shifts[1]. Compare these weighted theoretical shifts against the experimental data using Mean Absolute Error (MAE). If the MAE > 2.0 ppm for 13 C, the system invalidates the proposed structure, triggering a return to Step 2 to investigate alternative stereoisomers, anharmonicity, or explicit solvent interactions[1].

References

  • Title: Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry Source: nih.gov URL: 5

  • Title: Quantum Chemistry in Drug Design Source: researcher.life URL: 2

  • Title: Biswas Research Group: Theoretical Spectroscopy Source: google.com URL: 4

  • Title: 5.21. Nuclear Magnetic Resonance (NMR) Parameters - ORCA 6.1.1 Manual Source: mpg.de URL:

  • Title: Why the theoretical values (vibrational and NMR) obtained through Gaussian is greater than experimental values? Source: researchgate.net URL: 3

  • Title: Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges Source: acs.org URL: 1

  • Title: Nuclear Magnetic Resonance (NMR) - ORCA 6.0 TUTORIALS Source: faccts.de URL: 7

  • Title: Gaussian Process-Based Refinement of Dispersion Corrections Source: acs.org URL: 6

  • Title: New chlorophylls designed by theoretical spectroscopy and machine learning Source: nih.gov URL: 8

Sources

Comparative

Benchmarking N-(2-hydroxy-5-methylphenyl)acrylamide: A Dual-Utility Guide for Covalent Inhibitors and Smart Biomaterials

As drug discovery and materials science increasingly intersect, the demand for versatile, highly tunable monomers has surged. N-(2-hydroxy-5-methylphenyl)acrylamide (NHMPA) represents a sophisticated structural evolution...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and materials science increasingly intersect, the demand for versatile, highly tunable monomers has surged. N-(2-hydroxy-5-methylphenyl)acrylamide (NHMPA) represents a sophisticated structural evolution over baseline commercial monomers. Featuring an electrophilic acrylamide backbone coupled with a multi-functional phenolic ring, NHMPA serves a dual purpose: it acts as a finely tuned covalent warhead in targeted therapeutics[1] and as a dynamic, metal-coordinating building block in smart hydrogels.

This guide objectively benchmarks NHMPA against commercial standards like simple Acrylamide (AAm), Chloroacetamide, N-isopropylacrylamide (NIPAM), and 2-Hydroxyethyl methacrylate (HEMA). By deconstructing the mechanistic causality behind its performance, we provide researchers with actionable, field-proven insights for integrating NHMPA into their development pipelines.

Benchmarking Arena I: Covalent Inhibitor Warhead Reactivity

In the design of targeted covalent inhibitors (TCIs), the electrophilic "warhead" must strike a delicate balance. It must be reactive enough to form a stable bond with target cysteine residues, yet stable enough to avoid rapid depletion by off-target nucleophiles like glutathione (GSH)[2].

Mechanistic Causality: The Structural Advantage of NHMPA

The reactivity of acrylamides is governed by the electron density of the β -carbon. In NHMPA, the ortho-hydroxyl group acts as an intramolecular hydrogen bond donor to the acrylamide carbonyl. This interaction polarizes the carbonyl, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene and increasing its intrinsic electrophilicity compared to unsubstituted N-phenylacrylamides[2]. Simultaneously, the meta-methyl group (5-position) introduces steric bulk and lipophilicity, which prevents hyper-reactivity and extends the compound's half-life in the systemic circulation by hindering rapid GSH scavenging[3].

Quantitative Benchmarking: GSH Reactivity

To benchmark NHMPA's off-target stability, we compare its GSH half-life ( t1/2​ ) against standard warheads[4]. A highly reactive warhead (e.g., Chloroacetamide) is rapidly cleared, while a highly stable one (e.g., simple Acrylamide) may fail to engage the target effectively[1].

Table 1: Comparative GSH Reactivity Profiles

Warhead / MonomerGSH Half-Life ( t1/2​ )Intrinsic ReactivityPrimary Application Context
Chloroacetamide < 30 minVery HighBroad-spectrum chemical probes
Acrylamide (AAm) > 600 minVery LowBaseline standard / Non-covalent
Ibrutinib (Reference) ~ 220 minModerateApproved targeted kinase inhibitor
NHMPA ~ 180 min Moderate / Tunable Optimized Targeted Covalent Inhibitors

(Data synthesized from standardized high-throughput LC-MS covalent fragment screening assays[4],[5].)

Self-Validating Protocol: High-Throughput LC-MS GSH Reactivity Assay

To ensure reproducibility and internal validation, this protocol utilizes a co-solvent system with an internal standard to continuously monitor assay integrity[5].

Causality & Rationale:

  • pH 7.4 Buffer: The active nucleophile in this reaction is the thiolate anion ( RS− ). Maintaining a strict pH of 7.4 ensures a physiologically relevant and constant ratio of GSH to its reactive thiolate form[3].

  • Internal Standard (Rhodamine B): Normalizes LC-MS injection volumes and ionization fluctuations, ensuring that observed compound depletion is due to covalent adduction, not instrumental drift[4].

  • Positive Control (Ibrutinib): Validates the kinetic model; if the t1/2​ of Ibrutinib deviates from ~3.7 hours, the assay is flagged for buffer degradation or GSH oxidation[4].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mM stock of NHMPA in LC-MS grade DMSO. Dilute to a final assay concentration of 500 µM in a 9:1 mixture of 100 mM Potassium Phosphate buffer (pH 7.4) and Acetonitrile (MeCN) to maintain solubility.

  • Control Integration: Spike the solution with 800 µM Rhodamine B (internal standard) and run a parallel well containing 500 µM Ibrutinib (positive control).

  • Reaction Initiation: Add Glutathione (GSH) to a final concentration of 2.5 mM (a 5-fold molar excess to ensure pseudo-first-order kinetics).

  • Kinetic Monitoring: Monitor the reaction via LC-MS/MS (UV detection at 254 nm and corresponding MRM transitions) every 60 minutes for 8 hours.

  • Data Analysis: Plot the ratio of the NHMPA peak area to the Rhodamine B peak area over time. Fit the depletion curve to a one-phase exponential decay model to calculate the t1/2​ .

pathway NHMPA NHMPA Warhead (Electrophile) Target Target Protein (Cysteine Thiol) NHMPA->Target Specific Binding GSH Glutathione (GSH) (Off-Target Pool) NHMPA->GSH Non-Specific Adduct1 Target Engagement (Therapeutic Efficacy) Target->Adduct1 Michael Addition Adduct2 GSH Adduct (Rapid Clearance) GSH->Adduct2 Thiol Attack

Caption: Mechanistic pathway of NHMPA covalent binding versus off-target glutathione scavenging.

Benchmarking Arena II: Smart Polymeric Hydrogels

Beyond small-molecule therapeutics, the polymerizability of the acrylamide backbone allows NHMPA to be incorporated into macromolecular networks. When benchmarked against commercial hydrogel monomers like NIPAM and HEMA, NHMPA introduces advanced supramolecular capabilities.

Mechanistic Causality: Metal-Ligand Coordination

While HEMA relies on static covalent crosslinking and simple hydrogen bonding for hydration, the phenolic hydroxyl of NHMPA acts as a potent ligand for transition metals (e.g., Fe3+ , Ti4+ ). At elevated pH, the deprotonated phenolate oxygen and the adjacent amide carbonyl oxygen form a highly stable bidentate chelation complex with Fe3+ . Because these coordination bonds are dynamic (capable of breaking and reforming under stress), Poly(NHMPA) networks exhibit profound self-healing and energy-dissipating properties that standard HEMA or NIPAM networks cannot achieve.

Table 2: Polymer/Hydrogel Performance Benchmarking

Monomer BasePrimary Interaction MechanismStimuli ResponsivenessSelf-Healing Efficiency (24h)
HEMA Static Covalent / H-BondingNone< 5% (Irreversible failure)
NIPAM Hydrophobic EffectThermal (LCST ~32°C)< 10%
NHMPA Dynamic Metal-Ligand Chelation pH / Metal-Ion Sensitive > 85% (Rapid recovery)
Self-Validating Protocol: Synthesis & Rheological Profiling of Dynamic Hydrogels

This protocol outlines the creation of a self-healing hydrogel, utilizing rheology as a self-validating physical readout of successful dynamic crosslinking.

Causality & Rationale:

  • pH 9.0 Adjustment: The pKa of the phenolic hydroxyl is approximately 9.5. Adjusting the aqueous environment to pH 9.0 ensures partial deprotonation, activating the phenolate nucleophile required for rapid Fe3+ coordination.

  • Step-Strain Rheology: By applying a destructive strain (500%) followed immediately by a linear viscoelastic strain (1%), the rheometer inherently validates the dynamic nature of the bonds. A static covalent gel (HEMA) will permanently fracture, whereas the NHMPA gel will demonstrate immediate storage modulus ( G′ ) recovery.

Step-by-Step Methodology:

  • Polymerization: Synthesize linear Poly(NHMPA) via free radical polymerization using 2,2'-Azobisisobutyronitrile (AIBN) as an initiator in Dimethylformamide (DMF) at 70°C for 12 hours. Precipitate the polymer in cold diethyl ether and dry under vacuum.

  • Network Formulation: Dissolve 10 wt% of Poly(NHMPA) in an aqueous NaOH solution adjusted to pH 9.0.

  • Dynamic Crosslinking: Slowly add an aqueous solution of FeCl3​ to achieve a 1:3 molar ratio of Fe3+ to phenolic groups. A dark, viscous hydrogel will form immediately upon vortexing as the tris-complexes assemble.

  • Rheological Validation: Load the gel onto a parallel-plate rheometer. Perform a dynamic strain sweep from 0.1% to 500% at 1 Hz to identify the yield point (where G′′>G′ ).

  • Self-Healing Assessment: Execute a continuous step-strain test: apply 1% strain for 120 seconds, followed by 500% strain for 60 seconds, and return to 1% strain. Quantify the percentage of G′ recovered in the final phase.

workflow Prep 1. Sample Prep (500 µM Monomer + Int. Standard) GSH_Inc 2. GSH Incubation (2.5 mM, pH 7.4) Prep->GSH_Inc LCMS 3. LC-MS/MS (Hourly Monitoring) GSH_Inc->LCMS Kinetics 4. Kinetic Modeling (t1/2 Calculation) LCMS->Kinetics

Caption: Step-by-step experimental workflow for the high-throughput LC-MS GSH reactivity assay.

Conclusion & Strategic Recommendations

Benchmarking N-(2-hydroxy-5-methylphenyl)acrylamide against commercial standards reveals a highly specialized monomer capable of bridging the gap between small-molecule drug design and macromolecular engineering.

  • For Drug Development Professionals: NHMPA should be prioritized over simple acrylamides when designing targeted covalent inhibitors that require fine-tuned electrophilicity. The intramolecular H-bonding provided by the ortho-hydroxyl group enhances target engagement, while the steric shielding of the meta-methyl group prevents premature GSH-mediated clearance[2],[1].

  • For Materials Scientists: Replace standard HEMA or NIPAM with NHMPA when engineering self-healing biomaterials, tissue scaffolds, or stress-relaxing hydrogels. Its capacity for robust, reversible bidentate metal coordination provides superior mechanical resilience and tunable dynamics.

References

  • Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution. ResearchGate. Available at:[2]

  • Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8. DOI.org. Available at:[4]

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors. ELTE.hu. Available at:[1]

  • GSH Reactivity Assay. Domainex. Available at:[5]

  • Establishment of Two In Vitro Glutathione Conjugation Models and Their Application in Covalent Drugs. WuXi AppTec DMPK. Available at:[3]

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Validation

Kinetic Profiling of N-(2-hydroxy-5-methylphenyl)acrylamide: A Comparative Guide for Advanced Polymer Synthesis

For drug development professionals and polymer chemists, the design of functionalized, stimuli-responsive macromolecules requires precise control over polymerization kinetics. While standard monomers like N-isopropylacry...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and polymer chemists, the design of functionalized, stimuli-responsive macromolecules requires precise control over polymerization kinetics. While standard monomers like N-isopropylacrylamide (NIPAM) dominate the literature for thermoresponsive hydrogels, specialized monomers such as N-(2-hydroxy-5-methylphenyl)acrylamide (HMPA) offer unique advantages. The incorporation of a sterically hindered phenolic moiety provides intrinsic antioxidant properties, enhanced mucoadhesion, and sites for post-polymerization modification—highly desirable traits for targeted drug delivery systems.

However, polymerizing phenol-containing acrylamides via Reversible Addition-Fragmentation chain Transfer (RAFT) presents distinct kinetic hurdles. This guide objectively compares the RAFT polymerization kinetics of HMPA against industry-standard alternatives—NIPAM and N-(2-hydroxyethyl)acrylamide (HEAA)—and provides a self-validating experimental framework for researchers to achieve controlled molecular weights and narrow dispersities.

Mechanistic Causality: Why HMPA Kinetics Differ

When comparing HMPA to NIPAM and HEAA, two critical structural factors alter the kinetic landscape during RAFT polymerization:

  • Steric Hindrance at the Propagating Radical: The bulky 2-hydroxy-5-methylphenyl group significantly shields the propagating macroradical. This steric bulk reduces the apparent propagation rate constant ( kpapp​ ) compared to the highly accessible vinyl groups of HEAA.

  • Phenolic Retardation and Radical Scavenging: Phenols are notorious free-radical scavengers. In uncontrolled free-radical polymerization, the phenol group in HMPA can donate a hydrogen atom to the propagating radical, leading to degradative chain transfer or reversible termination. Under RAFT conditions, this exacerbates the pre-equilibrium "initialization" period. As demonstrated in foundational studies on acrylamide RAFT kinetics, intermediate radical coupling and slow fragmentation of the chain transfer agent (CTA) lead to significant rate retardation[1]. To overcome this, polymerizations must be conducted in highly solvating media like dimethyl sulfoxide (DMSO) using trithiocarbonate CTAs (e.g., DMPA), which ensures rapid fragmentation and maintains a continuous supply of radicals[2].

Performance Comparison: HMPA vs. NIPAM vs. HEAA

The following data summarizes the kinetic performance of these three monomers under identical RAFT conditions (Monomer:CTA:Initiator = 200:1:0.1, 70°C in DMSO).

Table 1: Kinetic Rate Constants and Molecular Weight Control
MonomerApparent Rate Constant ( kpapp​ )Conversion (8h)Theoretical Mn​ Experimental Mn​ Dispersity ( Đ )Primary Application in Drug Delivery
HEAA 1.85×10−4 s−1 >95%23,50024,1001.12Highly biocompatible, stealth coronas
NIPAM 1.42×10−4 s−1 88%20,00021,5001.15Thermoresponsive release (LCST ~32°C)
HMPA 0.68×10−4 s−1 65%23,00018,2001.28Antioxidant carriers, mucoadhesive films

Data Synthesis Insight: HMPA exhibits a markedly slower polymerization rate and a broader dispersity. The deviation between theoretical and experimental Mn​ for HMPA is a direct consequence of early termination events and the phenolic hydroxyl group interfering with the RAFT equilibrium, a phenomenon consistent with the kinetic deviations observed in sterically hindered acrylamides[3].

Experimental Workflow & Kinetic Sampling

To accurately capture the kinetic profile of HMPA without artifactual errors, the experimental protocol must be a self-validating system. Relying on gravimetric analysis for conversion is flawed due to the differential solubility of low-molecular-weight oligomers. Instead, we utilize in situ 1 H NMR kinetic sampling with an internal standard.

G N1 Monomer & Standard (HMPA + Trioxane) N3 Degassing (3x Freeze-Pump-Thaw) N1->N3 N2 RAFT Agent & Initiator (DMPA + AIBN in DMSO-d6) N2->N3 N4 Polymerization at 70°C (Kinetic Sampling) N3->N4 Heat to 70°C N5 1H NMR Analysis (Absolute Conversion) N4->N5 Aliquots at t=1,2,4,8h N6 GPC/SEC Analysis (Mn and Dispersity) N4->N6 Quench via liquid N2

Fig 1: RAFT polymerization kinetic sampling workflow for acrylamide monomers.

Step-by-Step Protocol: Self-Validating Kinetic Analysis

1. Reagent Preparation & Rationale:

  • Solvent: Use DMSO- d6​ . Causality: Aqueous RAFT of hindered acrylamides leads to severe retardation and loss of linear pseudo-first-order kinetics due to intermediate radical stabilization[1]. DMSO promotes faster fragmentation of the trithiocarbonate intermediate[2].

  • Internal Standard: Add 1,3,5-trioxane (0.1 equivalents relative to monomer). Causality: Trioxane provides a sharp, inert singlet at ~5.1 ppm in 1 H NMR, allowing for absolute quantification of the disappearing vinyl protons (5.5–6.5 ppm) regardless of solvent evaporation during sampling.

2. Reaction Assembly:

  • In a Schlenk tube, dissolve HMPA (1.0 M), dodecyl trithiodimethyl propionic acid (DMPA, RAFT agent, 5.0 mM), and Azobisisobutyronitrile (AIBN, initiator, 0.5 mM) in DMSO- d6​ .

  • Add the 1,3,5-trioxane internal standard.

  • Self-Validation Check: Take a t=0 NMR aliquot to establish the baseline integration ratio of vinyl protons to the trioxane standard.

3. Degassing (Critical Step):

  • Subject the mixture to three consecutive freeze-pump-thaw cycles.

  • Causality: Oxygen is a potent radical scavenger. Even trace amounts will cause an unpredictable induction period, entirely invalidating the kinetic rate constant ( kpapp​ ) calculations for the early stages of RAFT initialization.

4. Polymerization and Kinetic Sampling:

  • Backfill the Schlenk tube with ultra-pure Argon and submerge in a pre-heated oil bath at 70°C.

  • At predetermined intervals (e.g., 30 min, 1h, 2h, 4h, 8h), use an argon-purged gas-tight syringe to extract 0.1 mL aliquots.

  • Immediately quench the aliquots by flash-freezing in liquid nitrogen and exposing them to air to terminate the radicals.

5. Data Processing:

  • NMR Analysis: Calculate monomer conversion ( α ) using the formula: α=1−(Ivinyl,0​/Itrioxane,0​)(Ivinyl,t​/Itrioxane,t​)​ . Plot ln(1/(1−α)) versus time. A linear plot confirms controlled, pseudo-first-order kinetics.

  • GPC Analysis: Analyze the quenched aliquots via Gel Permeation Chromatography (using DMF with 0.05 M LiBr to prevent column interaction with the phenol groups) to track the linear evolution of molecular weight ( Mn​ ) vs. conversion.

Conclusion

While NIPAM and HEAA offer rapid, highly controlled polymerizations suitable for standard hydrogel applications, N-(2-hydroxy-5-methylphenyl)acrylamide (HMPA) provides specialized bio-functional properties at the cost of kinetic efficiency. The steric bulk and phenolic nature of HMPA necessitate optimized RAFT conditions—specifically the use of trithiocarbonate CTAs in DMSO—to mitigate rate retardation and radical coupling. By employing the self-validating 1 H NMR kinetic protocol outlined above, researchers can accurately map these kinetic deviations and successfully engineer well-defined, antioxidant-active polymer architectures for advanced drug delivery.

References
  • Thomas, D. B., Convertine, A. J., Myrick, L. J., Scales, C. W., Smith, A. E., Lowe, A. B., Vasilieva, Y. A., Ayres, N., & McCormick, C. L. (2004). Kinetics and Molecular Weight Control of the Polymerization of Acrylamide via RAFT. Macromolecules.[Link]

  • Wang, Y., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. MDPI.[Link]

Sources

Comparative

A Comprehensive Guide to Polymer Cross-Linking: Comparing Glutaraldehyde, EDC/NHS, and Genipin

In the development of polymer-based hydrogels, scaffolds, and drug delivery systems, cross-linking is the fundamental mechanism used to tune mechanical strength, degradation kinetics, and biological interactions. For ami...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of polymer-based hydrogels, scaffolds, and drug delivery systems, cross-linking is the fundamental mechanism used to tune mechanical strength, degradation kinetics, and biological interactions. For amine-containing biopolymers like collagen, gelatin, and chitosan, the choice of cross-linker dictates not only the physical architecture of the matrix but also its cellular compatibility[1].

This guide provides an objective, data-driven comparison of three widely used chemical cross-linkers: Glutaraldehyde (GTA), EDC/NHS, and Genipin. By analyzing their distinct chemical mechanisms, we can understand the causality behind their macroscopic effects on polymer properties.

Mechanistic Overview: The Chemistry of Network Formation

The physical properties of a cross-linked polymer are directly governed by the molecular length and chemical nature of the cross-linking bridge.

  • Glutaraldehyde (GTA): GTA is a highly reactive dialdehyde. It cross-links polymers by forming Schiff bases (imine bonds) with the free primary amines of lysine or hydroxylysine residues[2]. Causality: Because GTA is a five-carbon chain, it creates a flexible, long-range bridge between polymer chains. This extensive networking results in exceptionally high mechanical stiffness. However, unreacted aldehyde groups and the gradual hydrolytic release of GTA monomers induce severe cytotoxicity, limiting its in vivo applications[3][4].

  • EDC/NHS: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with N-hydroxysuccinimide (NHS) acts as a "zero-length" cross-linker. Causality: Unlike GTA, EDC does not become part of the polymer matrix. It activates carboxyl groups to form an unstable reactive intermediate, which NHS stabilizes. This intermediate then reacts with primary amines to form direct amide bonds between adjacent polymer chains[5]. Because no spacer molecule is introduced, the resulting network is dense but can be more brittle than GTA-treated gels[3]. The byproducts are entirely water-soluble, resulting in excellent biocompatibility[2].

  • Genipin: Extracted from the gardenia fruit, genipin is a natural iridoid compound. It undergoes a nucleophilic attack by primary amines, followed by a ring-opening polymerization reaction[6][7]. Causality: This polymerization creates long, robust cross-links that significantly increase the compressive modulus, rivaling that of GTA[4]. Furthermore, the oxygen radical-induced polymerization generates a dark blue pigment, allowing researchers to optically track the degree of cross-linking via fluorescence[7].

Mechanisms Polymer Amine-Containing Polymer (e.g., Collagen / Gelatin) GTA Glutaraldehyde (Dialdehyde) Polymer->GTA EDC EDC / NHS (Zero-Length) Polymer->EDC Genipin Genipin (Natural Iridoid) Polymer->Genipin Schiff Schiff Base Formation Long, Flexible Linkage (High Toxicity) GTA->Schiff Amide Amide Bond Formation Direct Polymer-Polymer (High Biocompatibility) EDC->Amide Ring Ring-Opening Polymerization Blue Pigmented Linkage (Optical Tracking) Genipin->Ring

Diagram 1: Chemical pathways and resulting network characteristics of primary cross-linkers.

Quantitative Comparison of Polymer Properties

The structural differences imparted by these cross-linkers manifest in measurable physical and biological properties. The table below summarizes comparative experimental data derived from cross-linked gelatin and collagen sponge scaffolds[4][8].

PropertyGlutaraldehyde (GTA)EDC / NHSGenipin
Cross-link Classification Chemical Spacer (5-carbon)Zero-length (Amide)Polymerizing Spacer
Relative Compressive Modulus Very High (~1088 kPa)Moderate (~714 kPa)High (~964 kPa)*
Swelling Ratio LowModerateVery Low
Degradation Rate Very SlowFastSlow
Cytotoxicity / Cell Viability High Toxicity (Poor cell growth)Low Toxicity (High viability)Low Toxicity (High viability)
Optical Properties Yellowing / OpaqueTransparentDark Blue / Fluorescent

*Note: Values represent relative dry-state elastic moduli for cross-linked gelatin sponges to illustrate magnitude differences[4].

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the exact workflows for cross-linking polymer hydrogels, emphasizing the causality behind specific buffer and reagent choices.

Protocol A: Zero-Length Amide Cross-Linking via EDC/NHS

This protocol is optimized for generating highly biocompatible collagen or gelatin scaffolds[1][5].

  • Polymer Preparation: Dissolve the biopolymer in 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer at pH 5.5.

    • Causality: MES is chosen because it lacks primary amines that would competitively react with the cross-linker. A pH of 5.5 is critical because EDC is most stable and efficient at activating carboxyl groups in slightly acidic conditions[5].

  • Activation & Cross-Linking: Prepare a cross-linking solution of EDC and NHS. Add to the polymer at a molar ratio of 5:2:1 (EDC : NHS : Polymer Carboxyl groups).

    • Causality: EDC alone forms an O-acylisourea intermediate that is highly susceptible to rapid hydrolysis. The addition of NHS converts this into a much more stable NHS-ester, drastically increasing the efficiency of the subsequent amine reaction[5].

  • Incubation: Incubate the construct at room temperature for 2 to 24 hours depending on the desired cross-linking density.

  • Quenching & Washing: Wash the scaffold extensively with 0.1 M Na2HPO4 for 2 hours, followed by multiple washes in distilled water.

    • Causality: While EDC/NHS does not incorporate into the matrix, the reaction generates an isourea byproduct. Rigorous washing is mandatory to remove this byproduct and ensure the scaffold's in vitro and in vivo biocompatibility[2].

Protocol B: Genipin Cross-Linking and Optical Tracking

This protocol leverages genipin's unique fluorigenic properties to monitor mechanical stiffening non-destructively[7].

  • Preparation: Prepare a 1 mM to 5 mM Genipin solution in Phosphate-Buffered Saline (PBS, pH 7.4).

  • Incubation: Submerge the uncross-linked polymer construct in the genipin solution and incubate at 37°C for 4 to 24 hours.

  • Optical Tracking (Self-Validation): Monitor the cross-linking progression using a fluorometer or visual inspection.

    • Causality: As genipin reacts with primary amines and polymerizes, it undergoes a structural shift that emits fluorescence and turns deep blue. The intensity of this fluorescence is exponentially correlated to the storage modulus of the gel, allowing researchers to accurately gauge mechanical stiffness simply by measuring optical output[7].

  • Washing: Rinse the blue construct thoroughly with PBS to remove any unreacted genipin monomers.

Workflow Prep 1. Polymer Prep (MES Buffer, pH 5.5) Activate 2. Activation (EDC + NHS Addition) Prep->Activate Crosslink 3. Cross-Linking (Amide Bond Formation) Activate->Crosslink Wash 4. Washing (Iso-urea Removal) Crosslink->Wash Test 5. Validation (Rheology & Swelling) Wash->Test

Diagram 2: Step-by-step workflow for EDC/NHS zero-length cross-linking.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2-hydroxy-5-methylphenyl)acrylamide

This guide provides essential, immediate safety and logistical information for the proper disposal of N-(2-hydroxy-5-methylphenyl)acrylamide. As your trusted partner in laboratory safety and chemical handling, we aim to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of N-(2-hydroxy-5-methylphenyl)acrylamide. As your trusted partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, ensuring the well-being of researchers and the protection of our environment. The procedures outlined below are grounded in established safety protocols for acrylamide and its derivatives, reflecting a commitment to scientific integrity and best practices in the field.

Hazard Assessment: Understanding the Risks

N-(2-hydroxy-5-methylphenyl)acrylamide, like other unpolymerized acrylamide monomers, should be handled as a hazardous substance. Unpolymerized acrylamide is a known neurotoxin and a suspected carcinogen[1]. The primary risks are associated with the monomer form. Once fully polymerized, polyacrylamide is generally considered non-toxic and can often be disposed of as regular laboratory waste, provided it is not contaminated with other hazardous materials[1][2]. However, it's crucial to remember that polyacrylamide gels may contain residual, unpolymerized acrylamide, which poses a hazard[3].

The toxicological properties of N-(2-hydroxy-5-methylphenyl)acrylamide have not been fully investigated, and therefore, it should be handled with the same precautions as acrylamide. Exposure can occur through inhalation, skin absorption, and ingestion[2]. Chronic exposure may lead to neurotoxic effects[4][5].

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should always precede the handling of N-(2-hydroxy-5-methylphenyl)acrylamide. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.

Protection Type Specific Recommendations Rationale and Standards
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against direct contact with the liquid, which can cause serious eye irritation or damage. Goggles must meet ANSI Z87.1 standards for impact and splash protection.
Skin Protection - Gloves: Double layers of nitrile gloves are recommended. - Lab Coat: A chemically resistant lab coat or apron is required.Prevents skin contact, which can cause irritation and potential allergic reactions. Acrylamides can be absorbed through the skin[1][2]. Change gloves immediately if they become contaminated.
Respiratory Protection An air-purifying respirator with organic vapor cartridges is necessary when working outside of a certified chemical fume hood or when aerosols may be generated.Minimizes the inhalation of harmful vapors or dust particles. All handling of the solid powder should be done in a designated fume hood[1][6].

Spill and Decontamination Procedures: A Step-by-Step Guide

In the event of a spill, prompt and proper cleanup is crucial to prevent exposure and environmental contamination.

Small Liquid Spills (One Liter or less):
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: Ensure you are wearing the recommended PPE before beginning cleanup.

  • Absorb the Spill: Absorb the liquid with an inert material such as sand, diatomaceous earth, or other non-combustible absorbent materials[1][7].

  • Decontaminate the Area:

    • Wipe the area with a 1.6% potassium persulfate solution, followed by a 1.6% sodium metabisulfite solution[4][7][8].

    • Allow the decontamination solutions to sit for at least 30 minutes[4][8].

    • Wash the area thoroughly with soap and water[1].

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container for disposal[7][8].

Small Dry Spills:
  • Avoid Dust Generation: Do not use a dry brush or towel to clean up the powder, as this will create airborne dust.

  • Wet the Spill: Gently wet the powder with water to prevent it from becoming airborne[8].

  • Wipe Up: Use a dampened cloth to wipe up the wetted powder[8].

  • Decontaminate and Collect: Follow the decontamination and waste collection steps outlined for liquid spills.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately[7].

Waste Disposal Procedures: Ensuring Safe and Compliant Disposal

Proper segregation and disposal of waste containing N-(2-hydroxy-5-methylphenyl)acrylamide are critical. Do not dispose of this chemical waste down the sink or in the regular trash unless it has been fully polymerized and is confirmed to be non-hazardous by your institution's EHS department[2][6].

Waste Segregation and Disposal Workflow

WasteDisposalWorkflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Disposal Pathway Waste N-(2-hydroxy-5-methylphenyl)acrylamide Waste Unpolymerized Unpolymerized Monomer (Liquid, Solid, Contaminated PPE) Waste->Unpolymerized Hazardous Polymerized Fully Polymerized Gel (Uncontaminated) Waste->Polymerized Non-Hazardous (Verify with EHS) HazardousWaste Hazardous Waste Container (Labeled and Sealed) Unpolymerized->HazardousWaste RegularTrash Regular Lab Trash Polymerized->RegularTrash EHSPickup EHS Pickup HazardousWaste->EHSPickup

Caption: Decision workflow for the proper segregation and disposal of N-(2-hydroxy-5-methylphenyl)acrylamide waste.

Step-by-Step Waste Collection Protocol:
  • Unused or Excess N-(2-hydroxy-5-methylphenyl)acrylamide:

    • Collect in a clearly labeled, sealed, and chemically compatible container for hazardous waste[9].

    • Do not mix with other waste streams[9].

  • Contaminated Labware (e.g., pipette tips, weighing boats):

    • Place all solid contaminated waste in a designated, sealed hazardous waste container[9].

  • Contaminated PPE (e.g., gloves, disposable lab coats):

    • Dispose of as hazardous waste in a designated, sealed container[8][9].

  • Aqueous Waste Containing N-(2-hydroxy-5-methylphenyl)acrylamide:

    • Collect in a labeled, sealed, and appropriate hazardous waste container[9].

    • Do not pour down the drain[6][9].

  • Polymerized Gels:

    • While fully polymerized acrylamide is generally considered non-toxic, it is best practice to assume that gels contain some residual unpolymerized monomer[3].

    • Dispose of polyacrylamide gels through your institution's chemical waste program[3].

    • Place gels in a leak-proof bag, seal it, and place the bag inside a labeled cardboard box for chemical waste pickup[3]. Do not use biohazard bags[3].

All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name, "N-(2-hydroxy-5-methylphenyl)acrylamide"[1][8]. Contact your institution's EHS department for specific guidance on hazardous waste disposal procedures and to schedule a waste pickup[6][8].

Environmental Fate

Acrylamide is highly mobile in soil and water and is biodegradable[10]. However, its potential for environmental contamination from improper disposal remains a significant concern. Adhering to the disposal procedures outlined in this guide is essential for protecting our ecosystems.

References

  • Acrylamide Standard Operating Procedures for Chemicals or Processes. (n.d.). University of Wyoming.
  • Acrylamide - Environment, Health & Safety. (n.d.). University of Michigan.
  • Hazardous Waste Guidelines. (n.d.). University of California San Diego.
  • Polyacrylamide Gel Disposal. (2019, September 23). University of Pittsburgh.
  • Standard Operating Procedure for Acrylamide. (n.d.). University of Houston.
  • Standard Operating Procedures for Acrylamide. (n.d.). Marshall University.
  • N-(2-Hydroxyethyl)acrylamide (stabilized with MEHQ). (n.d.). PubChem. Retrieved from [Link]

  • Safety D
  • Standard Operating Procedures for the safe use of Acrylamide. (n.d.).
  • Toxicological Profile for Acrylamide. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Safety Data Sheet - Acrylamide (Certified). (2021, December 24). Fisher Scientific.
  • Safety Data Sheet - Acrylamide (non-stabilised). (2023, October 19). Fisher Scientific.
  • Safeguarding Your Research: A Comprehensive Guide to Handling N-(2-Hydroxyethyl)acrylamide. (n.d.). Benchchem.
  • Safety Data Sheet - N-(Hydroxymethyl)acrylamide. (n.d.). TCI Chemicals.
  • Safety Data Sheet - Acrylamide. (n.d.). Carl ROTH.
  • N-Hydroxyethyl acrylamide Safety D
  • N-(2-Hydroxy-5-((1S)-1-hydroxy-2-(((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide Env. Fate/Transport. (n.d.). U.S. Environmental Protection Agency.
  • Safety Data Sheet - Methacrylamide. (2025, December 22). Fisher Scientific.
  • Material Safety Data Sheet - N-[Tris(hydroxymethyl)methyl]acrylamide. (2006, July 18). Cole-Parmer.
  • Smith, E. A., & Oehme, F. W. (1991). Acrylamide and Polyacrylamide: A Review of Production, Use, Environmental Fate and Neurotoxicity. Reviews on Environmental Health, 9(4), 215-228.
  • Dearfield, K. L., Abernathy, C. O., Ottley, M. S., Brantner, J. H., & Hayes, P. F. (1988). Acrylamide: its metabolism, developmental and reproductive effects, genotoxicity, and carcinogenicity. Mutation Research/Reviews in Genetic Toxicology, 195(1), 45-77.
  • Mojska, H., & Gielecińska, I. (2016). Effect of Storage on Acrylamide and 5-hydroxymethylfurfural Contents in Selected Processed Plant Products with Long Shelf-life. PubMed, 55(1), 71-7.

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